(S)-WILLARDIINE
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |
Clave InChI |
FACUYWPMDKTVFU-BYPYZUCNSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N |
Sinónimos |
3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |
Origen del producto |
United States |
Foundational & Exploratory
(S)-Willardiine's Mechanism of Action on AMPA Receptors: A Technical Guide
(S)-Willardiine, a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, serves as a critical tool for dissecting the intricacies of excitatory neurotransmission. This technical guide provides an in-depth exploration of its mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive resource on its binding, activation, and desensitization effects on AMPA receptors.
Core Mechanism of Action
This compound and its derivatives are partial agonists at AMPA receptors, meaning they bind to and activate the receptor but elicit a submaximal response compared to the endogenous full agonist, glutamate.[1][2][3] The (S)-enantiomer is the biologically active form.[4][5] The interaction of this compound with the AMPA receptor is characterized by a multi-step process involving agonist binding, channel opening (activation), and subsequent entry into a non-conducting desensitized state.
A key feature of willardiines is that subtle modifications to their chemical structure, particularly at the 5-position of the uracil ring, lead to significant differences in their ability to induce desensitization. This property makes them invaluable for studying the conformational changes associated with AMPA receptor gating.
Binding and Activation
This compound binds to the ligand-binding domain (LBD) of the AMPA receptor, a clamshell-like structure composed of two lobes (D1 and D2). Agonist binding promotes a conformational change, causing the LBD to close. This movement is transmitted to the transmembrane domain, leading to the opening of the ion channel pore and influx of cations, primarily Na+, resulting in depolarization of the neuronal membrane. The potency of willardiine derivatives at AMPA receptors is influenced by the electron-withdrawing capacity of the substituent at the 5-position of the uracil ring.
Desensitization
Following activation, AMPA receptors rapidly enter a desensitized state, where the ion channel closes despite the continued presence of the agonist. This compound and its analogs exhibit markedly different rates and extents of desensitization. For instance, (S)-5-Fluorowillardiine is a strongly desensitizing agonist, while (S)-5-Iodowillardiine is a weakly desensitizing agonist. This difference is attributed to their varying affinities for the desensitized state of the receptor. A model suggests that willardiines with higher affinity for the desensitized state can "trap" the receptor in this conformation, leading to more pronounced desensitization.
Quantitative Data
The following tables summarize the quantitative data for the interaction of this compound and its derivatives with AMPA receptors.
| Compound | EC50 (µM) | Receptor Type/Preparation | Reference |
| This compound | 44.8 | AMPA/kainate receptors | |
| This compound | 45 | AMPA/kainate receptors in mouse embryonic hippocampal neurons | |
| (R,S)-AMPA | 11 | AMPA/kainate receptors in mouse embryonic hippocampal neurons | |
| (S)-5-Fluorowillardiine | 1.5 | AMPA/kainate receptors in mouse embryonic hippocampal neurons |
Table 1: Potency of this compound and Related Compounds on AMPA/Kainate Receptors. This table presents the half-maximal effective concentration (EC50) values, indicating the concentration of the agonist that produces 50% of the maximal response.
| Compound | Binding Affinity (KD) | Receptor Type/Preparation | Reference |
| --INVALID-LINK---5-Fluorowillardiine | 33 ± 7 nM (High-affinity site) | Functional AMPA receptors from rat cerebral cortex | |
| --INVALID-LINK---5-Fluorowillardiine | 720 ± 250 nM (Low-affinity site) | Functional AMPA receptors from rat cerebral cortex | |
| --INVALID-LINK---5-Fluorowillardiine (in presence of 100 µM CTZ) | 140 ± 19 nM | Functional AMPA receptors from rat cerebral cortex |
Table 2: Binding Affinity of a Radiolabeled Willardiine Derivative. This table shows the dissociation constant (KD), a measure of the affinity of a ligand for its receptor. A lower KD indicates a higher affinity. CTZ (cyclothiazide) is a positive allosteric modulator of AMPA receptors that inhibits desensitization.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application.
1. Cell Preparation:
-
Primary neuronal cultures (e.g., from mouse embryonic hippocampus) or cell lines expressing specific AMPA receptor subunits are used.
-
Cells are plated on coverslips and maintained in appropriate culture medium.
2. Recording Setup:
-
An inverted microscope equipped with micromanipulators is used to visualize and approach the cells.
-
A patch-clamp amplifier and data acquisition system are required to record and analyze the electrical signals.
3. Pipette and Solutions:
-
Borosilicate glass capillaries are pulled to create patch pipettes with a resistance of 3-5 MΩ.
-
The intracellular solution (in the pipette) typically contains (in mM): 140 CsF, 10 EGTA, 2 MgCl2, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
The extracellular solution (bathing the cells) typically contains (in mM): 150 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
4. Recording Procedure:
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV to -70 mV.
-
This compound or its analogs are applied rapidly to the cell using a fast perfusion system.
-
The resulting inward currents are recorded and analyzed to determine parameters such as peak amplitude, activation rate, and desensitization rate.
Radioligand Binding Assay
This method is used to determine the affinity and density of AMPA receptors.
1. Membrane Preparation:
-
Brain tissue (e.g., rat cerebral cortex) is homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Reaction:
-
Membrane preparations are incubated with a radiolabeled ligand (e.g., --INVALID-LINK---5-Fluorowillardiine).
-
For competition assays, increasing concentrations of an unlabeled competitor (e.g., this compound) are included.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Non-specific binding is determined by including a high concentration of an unlabeled ligand in some samples.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).
Visualizations
Caption: AMPA receptor state transitions induced by this compound.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Caption: Workflow for a radioligand binding assay.
References
- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Willardiine as a Partial Agonist of Kainate Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Willardiine, a naturally occurring non-proteinogenic amino acid, serves as a valuable pharmacological tool for probing the function of ionotropic glutamate receptors, particularly kainate receptors (KARs). As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, glutamate. This property makes this compound and its derivatives intriguing candidates for investigating the nuanced roles of KARs in synaptic transmission and plasticity, and as potential leads for therapeutic development in neurological disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound at KARs, detailing its binding affinity and efficacy, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Introduction to this compound and Kainate Receptors
This compound, chemically known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, was first isolated from the seeds of Acacia willardiana. Its structural similarity to glutamate allows it to bind to and activate ionotropic glutamate receptors, including AMPA and kainate receptors.[1][2] Kainate receptors are a subtype of ionotropic glutamate receptors that form ligand-gated ion channels. They are tetrameric complexes assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[2] GluK1-3 can form functional homomeric or heteromeric receptors, while GluK4 and GluK5 must co-assemble with GluK1-3 subunits to form functional channels.[2] KARs are expressed throughout the central nervous system, where they play crucial roles in both excitatory and inhibitory neurotransmission.[3]
The partial agonism of this compound is a key feature of its interaction with KARs. Unlike full agonists that induce a maximal receptor response, partial agonists stabilize a conformational state of the receptor that leads to a lower level of channel opening or a reduced probability of channel opening. This phenomenon is thought to be related to the degree of closure of the ligand-binding domain (LBD) of the receptor subunit.
Quantitative Pharmacological Data
The interaction of this compound and its analogs with kainate receptors has been quantified using various in vitro assays. The following tables summarize the available data on binding affinity (Ki or IC50) and efficacy (EC50).
Table 1: Efficacy (EC50) of this compound and Analogs at Kainate and AMPA Receptors
| Compound | Receptor Type | EC50 (µM) | Preparation | Reference |
| This compound | AMPA/Kainate | 45 | Mouse embryonic hippocampal neurons | |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | Mouse embryonic hippocampal neurons | |
| (S)-5-Bromowillardiine | AMPA/Kainate | Potent agonist | Mouse embryonic hippocampal neurons | |
| (S)-5-Iodowillardiine | Kainate-selective | - | Mouse embryonic hippocampal neurons | |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | 0.07 | Dorsal root ganglion neurons | |
| Kainate | Kainate | - | - | |
| AMPA | AMPA | 11 | Mouse embryonic hippocampal neurons |
Table 2: Binding Affinity of Willardiine Derivatives at Kainate Receptor Subunits
| Compound | Receptor Subtype | KD / KB / IC50 (µM) | Assay Type | Reference |
| UBP304 | Native GLUK5-containing | KD 0.105 | Radioligand Binding | |
| UBP304 | Recombinant human GLUK5 | KB 0.12 | Functional Antagonism | |
| UBP304 | Recombinant human GLUK5/GLUK6 | KB 0.12 | Functional Antagonism | |
| UBP304 | Recombinant human GLUK5/GLUK2 | KB 0.18 | Functional Antagonism | |
| UBP291 | Kainate Receptors (general) | Apparent KD 9.83 | Electrophysiology | |
| UBP301 | Kainate Receptors (general) | Apparent KD 5.94 | Electrophysiology |
Note: Data for this compound itself is limited for specific kainate receptor subtypes. Much of the detailed subtype-specific data comes from studies of its derivatives, particularly antagonists.
Experimental Protocols
Radioligand Binding Assay for Kainate Receptors
This protocol is adapted for determining the binding affinity of this compound or its analogs for kainate receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific kainate receptor subtype using a competitive binding assay with a radiolabeled ligand (e.g., [³H]kainate).
Materials:
-
HEK293 cells transiently or stably expressing the human kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]kainate (specific activity ~40-60 Ci/mmol).
-
Unlabeled kainate (for determining non-specific binding).
-
Test compound: this compound or its analog.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target kainate receptor subunit.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer or unlabeled kainate (1 mM final concentration for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of [³H]kainate (at a concentration close to its Kd).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at 4°C for 1 hour with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 300 µL of ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the functional activity (efficacy and potency) of this compound at kainate receptors expressed in a cellular system.
Objective: To record ion currents mediated by kainate receptors in response to the application of this compound and determine its EC50 value.
Materials:
-
HEK293 cells or neurons expressing the kainate receptor subunit(s) of interest.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2 adjusted with CsOH.
-
Patch-clamp amplifier, micromanipulators, and perfusion system.
-
This compound and other relevant agonists/antagonists.
Procedure:
-
Cell Preparation:
-
Culture cells on glass coverslips.
-
Mount a coverslip in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Rapidly apply different concentrations of this compound to the cell using a fast perfusion system.
-
Record the inward currents elicited by the agonist application.
-
Ensure complete washout of the drug between applications to allow for receptor recovery from desensitization.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each concentration of this compound.
-
Normalize the responses to the maximal response obtained with a saturating concentration of a full agonist (e.g., glutamate or kainate).
-
Plot the normalized current amplitude against the logarithm of the agonist concentration.
-
Fit the data with the Hill equation to determine the EC50 value and the Hill coefficient.
-
Signaling Pathways and Mechanism of Action
Activation of kainate receptors by agonists like this compound can trigger both ionotropic and metabotropic signaling cascades.
Ionotropic Signaling
The canonical signaling pathway for kainate receptors is through their ion channel function. Upon agonist binding, the channel opens, allowing the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺ ions, leading to membrane depolarization.
Caption: Canonical ionotropic signaling pathway of kainate receptors.
Metabotropic Signaling
In addition to their ion channel activity, kainate receptors can also signal through a non-canonical, metabotropic pathway that is independent of ion flux and involves the activation of G-proteins. This pathway has been shown to modulate neurotransmitter release.
Caption: Non-canonical metabotropic signaling of kainate receptors.
Mechanism of Partial Agonism
The partial agonism of this compound at kainate receptors is believed to be a consequence of the conformational changes it induces in the receptor's ligand-binding domain (LBD). Full agonists like glutamate cause a significant closure of the two lobes of the LBD, which is tightly coupled to the opening of the ion channel. In contrast, partial agonists like this compound induce a less complete or "graded" closure of the LBD, resulting in a lower probability of channel opening and thus a submaximal response.
Caption: LBD closure model for partial agonism at kainate receptors.
Structure-Activity Relationships of Willardiine Analogs
Modifications to the uracil ring of this compound have profound effects on its activity and selectivity for kainate versus AMPA receptors.
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the uracil ring is a key determinant of selectivity.
-
Small, electron-withdrawing groups like fluorine tend to favor AMPA receptor activity.
-
Larger, more lipophilic groups like iodine or trifluoromethyl enhance potency and selectivity for kainate receptors. This is attributed to a lipophilic pocket in the kainate receptor binding site that is absent in AMPA receptors.
-
-
Substitution at the N3-position: Introduction of substituents at the N3-position of the uracil ring can convert willardiine from an agonist to an antagonist. Carboxyalkyl or carboxybenzyl groups at this position have been shown to yield potent and selective kainate receptor antagonists.
Conclusion
This compound and its analogs are indispensable tools for the study of kainate receptors. The partial agonist nature of this compound allows for a finer dissection of KAR function than is possible with full agonists. The rich structure-activity relationship of willardiine derivatives provides a powerful platform for the design of novel, subtype-selective KAR modulators. A thorough understanding of the quantitative pharmacology, experimental methodologies, and signaling mechanisms associated with this compound is essential for researchers and drug development professionals aiming to unravel the complex roles of kainate receptors in health and disease and to develop novel therapeutics targeting this important class of receptors.
References
- 1. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARTIAL AGONISM IN HETEROMERIC GLUK2/GLUK5 KAINATE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
(S)-Willardiine: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Willardiine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its interaction with ionotropic glutamate receptors. First isolated in the mid-20th century, this uracil-containing compound serves as a valuable pharmacological tool for studying excitatory neurotransmission. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization based on historical and modern methodologies, and its role in well-defined signaling pathways. Quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding of this important biomolecule.
Discovery and Natural Occurrence
This compound was first discovered in 1959 by R. Gmelin during his investigation of non-protein amino acids in the seeds of Acacia willardiana[1][2][3][4][5]. This seminal work marked the initial identification of a uracil moiety attached to an alanine side chain in a naturally occurring compound. The structure was subsequently characterized as 3-(1-uracyl)-L-alanine. In addition to its presence in Acacia willardiana (now also known as Mariosousa willardiana), this compound has also been identified and isolated from pea seedlings (Pisum sativum). The biosynthesis of willardiine has been studied in germinating pea seeds, revealing the incorporation of uracil and O-acetyl-L-serine as precursors.
| Discovery and Source Information | |
| Compound | This compound |
| Year of Discovery | 1959 |
| Discoverer | R. Gmelin |
| Original Natural Source | Seeds of Acacia willardiana (Mariosousa willardiana) |
| Other Natural Sources | Pea seedlings (Pisum sativum) |
| Chemical Structure | (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid |
Physicochemical and Pharmacological Data
This compound is a partial agonist of ionotropic glutamate receptors, with a notable affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. This activity has made it and its synthetic analogs invaluable tools for dissecting the pharmacology of excitatory synapses.
| Quantitative Data for this compound | |
| Parameter | Value |
| AMPA Receptor EC50 | 44.8 µM |
| UV Absorption Maximum (Uracil Moiety) | ~260 nm |
Experimental Protocols
The following protocols are representative of the methodologies that would have been employed for the isolation and characterization of this compound at the time of its discovery, supplemented with modern context.
Representative Protocol for Isolation from Acacia willardiana Seeds
This protocol is a reconstruction based on common amino acid isolation techniques from the 1950s, particularly focusing on ion-exchange chromatography which was a prevalent method of the era.
Objective: To extract and purify this compound from the seeds of Acacia willardiana.
Materials:
-
Dried seeds of Acacia willardiana
-
Ethanol (70% v/v)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dowex 50 cation exchange resin
-
Ammonium acetate and ammonium formate buffers (volatile)
-
Ninhydrin solution
-
Whatman No. 1 chromatography paper
-
Chromatography solvent (e.g., n-butanol:acetic acid:water, 12:3:5 v/v/v)
-
UV Spectrophotometer
Methodology:
-
Extraction:
-
Finely grind the dried seeds of Acacia willardiana to a powder.
-
Extract the powder with 70% aqueous ethanol at room temperature with constant stirring for 24 hours.
-
Filter the mixture and collect the ethanolic extract.
-
Concentrate the extract under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution to approximately 2 with HCl to precipitate proteins and other macromolecules.
-
Centrifuge the solution and collect the supernatant containing the free amino acids.
-
-
Ion-Exchange Chromatography:
-
Prepare a column with Dowex 50 cation exchange resin, and equilibrate it with a low pH buffer.
-
Load the acidic extract onto the column. Amino acids, including this compound, will bind to the resin.
-
Wash the column with distilled water to remove unbound impurities.
-
Elute the bound amino acids using a gradient of volatile buffers, such as ammonium acetate or ammonium formate, with increasing pH.
-
Collect fractions and monitor for the presence of amino acids using paper chromatography and ninhydrin staining.
-
-
Purification and Crystallization:
-
Pool the fractions containing the compound of interest, identified by its unique migration on paper chromatography.
-
Remove the volatile buffer by lyophilization.
-
Dissolve the residue in a minimal amount of hot water and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Characterization Methods
Objective: To confirm the identity and structure of the isolated compound.
Methodology:
-
Paper Chromatography:
-
Spot the isolated compound on Whatman No. 1 chromatography paper alongside known amino acid standards.
-
Develop the chromatogram using a suitable solvent system (e.g., n-butanol:acetic acid:water).
-
After drying, spray the chromatogram with ninhydrin solution and heat to visualize the amino acid spots.
-
Calculate the Rf value of the isolated compound and compare it to standards. This compound will appear as a unique spot.
-
-
UV-Vis Spectroscopy:
-
Dissolve a small amount of the crystalline product in water.
-
Measure the UV absorption spectrum from 220 nm to 300 nm.
-
The presence of a characteristic absorption maximum around 260 nm indicates the presence of the uracil ring.
-
-
Elemental Analysis:
-
Submit a pure sample for elemental analysis to determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen.
-
Use this data to calculate the empirical formula of the new compound.
-
Signaling Pathway and Experimental Workflows
This compound exerts its biological effects primarily through its interaction with AMPA and kainate receptors, which are ligand-gated ion channels.
Signaling Pathway of this compound at an Excitatory Synapse
Caption: this compound agonism at postsynaptic AMPA and kainate receptors.
General Experimental Workflow for Isolation and Characterization
Caption: General workflow for the isolation of this compound.
Conclusion
This compound remains a cornerstone compound for the study of excitatory amino acid receptors. Its discovery from natural sources opened up a new class of neuroactive compounds. The methodologies for its isolation and characterization, though evolved, still rely on the fundamental principles of chromatography and spectroscopy established decades ago. This guide provides a foundational understanding for researchers and professionals engaged in the study of neurotransmission and the development of novel therapeutics targeting the glutamatergic system.
References
- 1. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PP062 - Paper chromatography of amino acids [science.cleapss.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
(S)-Willardiine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
(S)-Willardiine, a naturally occurring non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potent and selective activity as an agonist at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides an in-depth overview of the chemical structure and enantioselective synthesis of this compound, alongside a summary of its engagement with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, neuropharmacology, and drug development.
Chemical Structure
This compound is chemically designated as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione[1]. Its structure features a pyrimidine-2,4-dione (uracil) moiety linked at the N1 position to the β-carbon of an L-alanine backbone. This unique combination classifies it as a nucleoamino acid[2].
Systematic IUPAC Name: (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid[1].
The presence of a chiral center at the α-carbon of the alanine residue results in two enantiomers, with the (S)-enantiomer being the biologically active form that potently interacts with glutamate receptors[1].
Enantioselective Synthesis of this compound
The stereospecific synthesis of this compound is crucial for its pharmacological investigation. While classical methods like the Strecker synthesis yield a racemic mixture, enantioselective strategies have been developed to produce the desired (S)-isomer with high purity. A notable and efficient method involves the use of a chiral building block, (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one.
Synthesis via Chiral Oxetanone Intermediate
This elegant synthesis leverages the inherent chirality of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one to introduce the desired stereochemistry. The general scheme involves the nucleophilic opening of the oxetanone ring by the sodium salt of uracil, followed by deprotection of the amino group.
Experimental Protocol:
Step 1: Formation of the Sodium Salt of Uracil To a suspension of uracil in a suitable anhydrous solvent such as dimethylformamide (DMF), one equivalent of a strong base, for instance, sodium hydride (NaH), is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of uracil.
Step 2: Nucleophilic Ring Opening The solution of the sodium salt of uracil is then treated with a solution of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one in anhydrous DMF. The reaction is typically stirred at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
Step 3: Deprotection of the Boc Group Following the ring-opening reaction, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose. The reaction mixture is treated with an excess of TFA in a solvent like dichloromethane (DCM) and stirred at room temperature.
Step 4: Purification The crude this compound is purified using ion-exchange chromatography to yield the final product as a white solid.
Quantitative Data for the Synthesis of this compound and its Analogs:
| Product | Starting Uracil | Overall Yield | Reference |
| This compound Analogs | Substituted Uracils | Not explicitly stated for each analog |
Note: The referenced study focuses on the synthesis and pharmacological characterization of a series of analogs, and while the synthetic method is detailed, specific yields for each compound are not provided in the abstract.
Biological Activity and Signaling Pathways
This compound functions as a potent agonist at AMPA and kainate receptors, which are ligand-gated ion channels crucial for mediating fast excitatory neurotransmission in the central nervous system.
Upon binding to the ligand-binding domain of AMPA or kainate receptors, this compound induces a conformational change in the receptor protein. This change leads to the opening of the associated ion channel, allowing for the influx of cations, primarily Na+ and in some cases Ca2+, into the neuron. The influx of positive ions results in the depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP) and increasing the likelihood of firing an action potential.
This compound exhibits differential activity at various AMPA and kainate receptor subunits. For instance, it has the strongest binding affinity for the AMPA subunit GluA4 and the kainate receptor subunit GluK5. The potency of this compound and its analogs can be modulated by substitutions on the uracil ring. For example, (S)-5-fluorowillardiine is a more potent AMPA receptor agonist than this compound itself.
Below is a diagram illustrating the signaling pathway activated by this compound.
Caption: Signaling pathway of this compound.
The following diagram illustrates the general workflow for the enantioselective synthesis of this compound.
Caption: Enantioselective synthesis workflow.
Conclusion
This compound remains a molecule of significant interest due to its specific interactions with key excitatory receptors in the central nervous system. The enantioselective synthesis outlined in this guide provides a reliable route to access the biologically active isomer for further pharmacological and therapeutic research. A thorough understanding of its structure, synthesis, and mechanism of action is paramount for the development of novel therapeutics targeting the glutamatergic system.
References
The Pharmacological Profile of (S)-Willardiine: An In-depth Technical Guide for Neuroscience Researchers
Introduction
(S)-Willardiine, a naturally occurring amino acid originally isolated from the seeds of Mariosousa willardiana and Acacia sensu lato, serves as a pivotal pharmacological tool in neuroscience research.[1] As a potent agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, this compound and its derivatives have been instrumental in dissecting the complex roles of these receptors in synaptic transmission, plasticity, and various neurological conditions.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, potency at various receptor subtypes, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience.
Quantitative Pharmacological Data
The affinity and potency of this compound and its analogs vary significantly across different AMPA and kainate receptor subtypes. Substitutions on the uracil ring of the willardiine molecule have been shown to dramatically alter its selectivity. For instance, the addition of a fluorine atom at the 5-position ((S)-5-Fluorowillardiine) enhances its potency at AMPA receptors, while an iodine substitution at the same position ((S)-5-Iodowillardiine) confers high selectivity for GluK1 (formerly GluR5)-containing kainate receptors.[5] The following tables summarize the key quantitative data for this compound and some of its commonly studied derivatives.
Table 1: Agonist Properties of this compound and its Analogs at AMPA and Kainate Receptors
| Compound | Receptor Subtype(s) | EC50 (µM) | Potency Rank | Reference(s) |
| This compound | AMPA/Kainate | 44.8 | - | |
| (S)-5-Fluorowillardiine | AMPA-preferring (hippocampal neurons) | 1.5 | Fluoro > Nitro > Chloro ≈ Bromo > Iodo > Willardiine | |
| (S)-5-Bromowillardiine | AMPA/Kainate | - | - | |
| (S)-5-Iodowillardiine | Kainate-preferring (DRG neurons) | - | Trifluoromethyl > Iodo > Bromo ≈ Chloro > Nitro ≈ Cyano > Kainate > Methyl > Fluoro > AMPA >> Willardiine | |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring (DRG neurons) | 0.07 | Trifluoromethyl > Iodo > Bromo ≈ Chloro > Nitro ≈ Cyano > Kainate > Methyl > Fluoro > AMPA >> Willardiine |
Table 2: Binding Affinities (Ki) of this compound Analogs at Human Kainate Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Reference(s) |
| (S)-5-Iodowillardiine | hGluK1 (hGluR5) | 0.24 |
Table 3: Antagonist Properties of this compound Derivatives
| Compound | Receptor Target | IC50 (µM) | Reference(s) |
| UBP302 ((S)-3-(2-Carboxybenzyl)willardiine) | GluK5-containing KARs | - |
Key Signaling Pathways
Activation of AMPA and kainate receptors by this compound and its analogs initiates a cascade of intracellular signaling events that are crucial for their physiological and pathophysiological effects. While direct studies on this compound-induced signaling are limited, the well-established pathways for AMPA and kainate receptors provide a strong framework for understanding its downstream actions.
AMPA Receptor Signaling
Upon agonist binding, AMPA receptors, which are ligand-gated ion channels, primarily mediate the influx of Na+ ions, leading to depolarization of the postsynaptic membrane. This rapid excitatory neurotransmission can trigger a variety of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activation of this pathway is often dependent on Ca2+ influx, which can occur through Ca2+-permeable AMPA receptors (those lacking the GluA2 subunit) or via activation of voltage-gated calcium channels following depolarization. The MAPK/ERK pathway plays a critical role in synaptic plasticity, including long-term potentiation (LTP), by promoting gene expression and protein synthesis necessary for strengthening synaptic connections.
Kainate Receptor Signaling
Kainate receptors exhibit both ionotropic and metabotropic functions. Their activation can lead to Na+ and, in some cases, Ca2+ influx, contributing to neuronal excitation. Beyond their ion channel function, kainate receptors can also couple to G-proteins, initiating downstream signaling cascades independent of ion flux. One prominent pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which can modulate the function of other proteins, including glycine receptors, through phosphorylation. This metabotropic signaling adds another layer of complexity to the actions of kainate receptor agonists like this compound derivatives.
Detailed Experimental Protocols
The characterization of this compound's pharmacological profile relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for two key experimental approaches: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through AMPA and kainate receptors in response to agonist application.
Objective: To measure the currents evoked by this compound or its analogs on neurons expressing AMPA and/or kainate receptors.
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or dorsal root ganglion neurons) or cell lines (e.g., HEK293) transfected with specific receptor subunits.
-
External (Extracellular) Solution (ACSF): (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal (Intracellular/Pipette) Solution: (in mM): 144 potassium gluconate, 3 MgCl2, 0.2 EGTA, 10 HEPES, and 0.3 Tris-GTP, pH adjusted to 7.2 with KOH. For voltage-clamp experiments aimed at isolating excitatory currents, a Cesium-based internal solution may be used (e.g., 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl).
-
This compound/Analog Stock Solution: Prepared in ultrapure water or a suitable solvent and diluted to the final desired concentration in the external solution.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.
Procedure:
-
Prepare neuronal cultures or transfected cells on coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with the internal solution.
-
Approach a target neuron with the micropipette under visual guidance and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV to record inward currents.
-
Apply this compound or its analogs at various concentrations using a fast perfusion system.
-
Record the evoked currents and wash the drug out with the external solution.
-
Construct dose-response curves to determine the EC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of unlabeled compounds, such as this compound derivatives, by measuring their ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound analogs at specific AMPA or kainate receptor subtypes.
Materials:
-
Membrane Preparation: Cell membranes prepared from brain tissue or from cells expressing the receptor of interest.
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand specific for the receptor of interest (e.g., [3H]AMPA, [3H]kainate).
-
Assay Buffer: Typically a Tris-HCl buffer with various salts (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled Ligand: this compound analog at a range of concentrations.
-
Filtration apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation counter: To measure radioactivity.
Procedure:
-
Homogenize brain tissue or cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation.
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound analog.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled ligand to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound and its derivatives represent a versatile and powerful class of pharmacological agents for the study of AMPA and kainate receptors. Their diverse pharmacological profiles, ranging from potent agonism to subtype-selective antagonism, have provided invaluable insights into the function of these critical components of excitatory neurotransmission. The detailed methodologies and signaling pathway overviews presented in this guide are intended to facilitate further research into the nuanced roles of AMPA and kainate receptors in both normal brain function and neurological disorders. A thorough understanding of the pharmacological properties of compounds like this compound is essential for the continued development of novel therapeutic strategies targeting the glutamatergic system.
References
- 1. Ca2+-Permeable AMPA Receptors Induce Phosphorylation of cAMP Response Element-Binding Protein through a Phosphatidylinositol 3-Kinase-Dependent Stimulation of the Mitogen-Activated Protein Kinase Signaling Cascade in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pathway for Presynaptic Mitogen-Activated Kinase Activation via AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate receptors exhibit differential sensitivities to (S)-5-iodowillardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Willardiine's Affinity for Glutamate Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of (S)-Willardiine and its analogues for various glutamate receptor subtypes. This compound, a naturally occurring amino acid, and its derivatives are pivotal pharmacological tools for dissecting the roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors in the central nervous system.[1] This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development.
Binding Affinity of this compound and its Analogues
This compound and its synthetic analogues exhibit a range of binding affinities for AMPA and kainate receptor subtypes.[1][2] The affinity is significantly influenced by substitutions on the uracil ring of the willardiine molecule.[1] Generally, these compounds act as agonists, mimicking the effect of the endogenous neurotransmitter glutamate.[3]
AMPA Receptors
This compound and its derivatives have been extensively characterized at AMPA receptors, which are composed of different combinations of GluA1, GluA2, GluA3, and GluA4 subunits. These receptors are crucial for fast excitatory synaptic transmission. The binding of agonists like this compound induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization.
Table 1: Binding Affinity of this compound Analogues for AMPA Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Reference |
| (S)-5-Fluorowillardiine | hGluR1 | 180 ± 20 | - | |
| hGluR2 | 230 ± 30 | - | ||
| Hippocampal Neurons | - | 1.5 | ||
| (S)-5-Chlorowillardiine | Hippocampal Neurons | - | ~10 | |
| (S)-5-Bromowillardiine | Hippocampal Neurons | - | ~10 | |
| (S)-5-Iodowillardiine | Hippocampal Neurons | - | >100 | |
| (S)-5-Trifluoromethylwillardiine | Hippocampal Neurons | - | ~3 | |
| This compound | Hippocampal Neurons | - | ~50 |
Note: Ki values were determined by radioligand binding assays, and EC50 values were determined by electrophysiological recordings.
Kainate Receptors
Kainate receptors, comprising subunits GluK1-5, are another class of ionotropic glutamate receptors. They are involved in both excitatory neurotransmission and the modulation of neurotransmitter release. Notably, some willardiine analogues show selectivity for specific kainate receptor subtypes. Kainate receptors can mediate both ionotropic and metabotropic signaling pathways.
Table 2: Binding Affinity of this compound Analogues for Kainate Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Reference |
| (S)-5-Iodowillardiine | hGluR5 (GluK1) | 28 ± 4 | - | |
| hGluR6 (GluK2) | 2600 ± 300 | - | ||
| DRG Neurons | - | ~0.1 | ||
| (S)-5-Fluorowillardiine | hGluR5 (GluK1) | 3600 ± 500 | - | |
| DRG Neurons | - | 69 | ||
| (S)-5-Trifluoromethylwillardiine | DRG Neurons | - | 0.07 | |
| This compound | DRG Neurons | - | >100 |
Note: Ki values were determined by radioligand binding assays, and EC50 values were determined by electrophysiological recordings from dorsal root ganglion (DRG) neurons, which predominantly express kainate receptors.
Experimental Protocols
The binding affinities presented in this guide were primarily determined using radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is a gold standard for quantifying the affinity of a ligand for a receptor. It involves the use of a radiolabeled compound (radioligand) that binds to the receptor of interest.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target glutamate receptor subtype are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]AMPA or [3H]kainate) and varying concentrations of the unlabeled test compound (this compound or its analogues).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for a Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This electrophysiological technique allows for the measurement of ion currents flowing through the channels of a single cell, providing functional data on receptor activation.
Methodology:
-
Cell Preparation: Neurons or cells expressing the recombinant glutamate receptor subtypes are prepared for recording.
-
Patching: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is held at a constant level (voltage-clamped) to allow for the measurement of ionic currents.
-
Agonist Application: A solution containing this compound or its analogue at a known concentration is rapidly applied to the cell.
-
Current Recording: The resulting inward current, carried by cations flowing through the opened glutamate receptor channels, is recorded.
-
Data Analysis: Dose-response curves are constructed by applying a range of agonist concentrations and measuring the corresponding current amplitudes. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is then determined.
Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp experiments.
Signaling Pathways
The binding of this compound or other agonists to AMPA and kainate receptors initiates downstream signaling cascades.
AMPA Receptor Signaling
Activation of AMPA receptors leads to a rapid influx of cations, primarily Na+, which depolarizes the neuronal membrane. This depolarization is a key event in excitatory postsynaptic potentials (EPSPs) and can trigger action potentials. The influx of Ca2+, particularly through Ca2+-permeable AMPA receptors (typically those lacking the GluA2 subunit), can activate various intracellular signaling pathways involved in synaptic plasticity, such as long-term potentiation (LTP).
AMPA Receptor Signaling Pathway
Caption: Ionotropic signaling cascade of AMPA receptors.
Kainate Receptor Signaling
Kainate receptors exhibit dual signaling mechanisms. Their ionotropic function is similar to that of AMPA receptors, leading to membrane depolarization through cation influx. Additionally, kainate receptors can engage in metabotropic signaling, which is independent of ion flux and involves the activation of G-proteins and downstream protein kinases. This metabotropic signaling can modulate ion channels and influence neuronal excitability over longer timescales.
Kainate Receptor Signaling Pathways
Caption: Dual signaling pathways of kainate receptors.
Conclusion
This compound and its analogues are invaluable probes for investigating the pharmacology and physiology of AMPA and kainate receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers in neuroscience and drug development. A thorough understanding of the binding affinities and signaling mechanisms of these compounds is essential for the rational design of novel therapeutics targeting the glutamatergic system for the treatment of various neurological and psychiatric disorders.
References
- 1. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]
The Role of (S)-Willardiine in Elucidating Excitatory Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Willardiine, a potent agonist of AMPA and kainate receptors, serves as a critical pharmacological tool in the study of excitatory neurotransmission. Its unique properties as a partial agonist and the ability to modulate its receptor subtype selectivity through chemical modifications have made it invaluable for dissecting the complex mechanisms of glutamatergic signaling. This technical guide provides an in-depth overview of the core functionalities of this compound, presenting key quantitative data, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental utility. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound and its derivatives in their investigations of excitatory amino acid receptors and associated neurological pathways.
Introduction to this compound
This compound is a selective agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] As a structural analog of the neurotransmitter glutamate, this compound and its derivatives can activate these receptors, leading to the influx of cations and subsequent neuronal depolarization.[1] What makes this compound particularly useful is that it acts as a partial agonist, meaning it elicits a submaximal response compared to full agonists like glutamate.[3] This property, along with the ability to create analogs with varying affinities and efficacies for different AMPA and kainate receptor subunits, allows for the fine-tuned investigation of receptor function and pharmacology.[4]
Mechanism of Action
This compound binds to the ligand-binding domain of AMPA and kainate receptors, inducing a conformational change that opens the associated ion channel. The extent of channel opening and the subsequent ion flux are dependent on the specific derivative of willardiine used. The parent compound, this compound, generally shows modest potency. However, substitutions at the 5-position of the uracil ring can dramatically alter its pharmacological profile. For instance, (S)-5-Fluorowillardiine is a more potent AMPA receptor agonist, while (S)-5-Iodowillardiine exhibits selectivity for certain kainate receptor subunits. This structure-activity relationship provides a powerful toolkit for probing the distinct roles of various receptor subtypes in neuronal circuits.
Signaling Pathway of this compound at an Excitatory Synapse
References
(S)-Willardiine and its Analogs: A Technical Guide to Probing Glutamate Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Willardiine, a naturally occurring heterocyclic excitatory amino acid, and its synthetic derivatives have emerged as indispensable pharmacological tools for the precise dissection of ionotropic glutamate receptor (iGluR) function.[1][2] This technical guide provides an in-depth overview of the use of this compound and its key analogs, such as (S)-5-fluorowillardiine and (S)-5-iodowillardiine, in the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. We present a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing these compounds to investigate iGluR physiology, pharmacology, and their roles in neurological disorders.
Introduction: The Versatility of the Willardiine Scaffold
This compound, originally isolated from the seeds of Acacia willardiana, is a partial agonist at AMPA and kainate receptors.[2][3][4] Its true utility as a research tool, however, lies in the remarkable manner in which simple structural modifications to its uracil ring dramatically and predictably alter its potency and selectivity for different iGluR subtypes. This unique structure-activity relationship (SAR) allows for the targeted activation of specific receptor populations, making willardiine derivatives powerful probes for elucidating the distinct physiological roles of AMPA and kainate receptor subunits.
The key to this selectivity lies in substitutions at the 5-position of the uracil ring. For instance, the addition of a small, electron-withdrawing fluorine atom yields (S)-5-fluorowillardiine , a potent and selective AMPA receptor agonist. Conversely, substituting with a larger, more lipophilic iodine atom results in (S)-5-iodowillardiine , a highly potent and selective agonist for kainate receptors containing the GluK1 (formerly GluR5) subunit. Further modifications, such as N3-substitutions, can even convert these agonists into antagonists, expanding their utility in pharmacological studies. This guide will focus on the practical application of these key willardiine analogs in probing glutamate receptor function.
Quantitative Pharmacological Data
The precise characterization of ligand-receptor interactions is fundamental to their use as research tools. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its key analogs at various homomeric and heteromeric AMPA and kainate receptor subtypes.
Table 1: Binding Affinities (Ki) of Willardiine Analogs at Human Glutamate Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Reference |
| (S)-5-Iodowillardiine | hGluK1 (hGluR5) | 0.24 | [³H]-Kainate | |
| hGluK2 (hGluR6) | >1000 | [³H]-Kainate | ||
| hAMPA Receptors | >1000 | [³H]-AMPA | ||
| (S)-5-Fluorowillardiine | hGluR1 | 11 | [³H]-AMPA | |
| hGluR2 | 14 | [³H]-AMPA | ||
| hGluR5 | 480 | [³H]-Kainate | ||
| This compound | Rat Brain Membranes | ~2000 (IC50) | [³H]-AMPA |
Table 2: Functional Potencies (EC50) of Willardiine Analogs
| Compound | Preparation | Receptor Type | EC50 (µM) | Reference |
| (S)-5-Fluorowillardiine | Mouse Hippocampal Neurons | AMPA/Kainate | 1.5 | |
| This compound | Mouse Hippocampal Neurons | AMPA/Kainate | 45 | |
| (S)-5-Iodowillardiine | Recombinant hGluR5 | Kainate | Potent Agonist | |
| Recombinant hGluR6 | Kainate | No Activity | ||
| Recombinant hGluR7 | Kainate | No Activity |
Signaling Pathways Amenable to Probing with this compound Analogs
This compound and its derivatives primarily act on ionotropic glutamate receptors, which are ligand-gated ion channels. Their activation leads to a canonical signaling pathway involving ion influx and membrane depolarization. However, evidence also suggests more complex, non-canonical signaling roles, particularly for kainate receptors.
Canonical Ionotropic Signaling
Activation of both AMPA and kainate receptors by their respective selective willardiine agonists leads to the rapid opening of a central ion pore permeable to Na+ and K+ ions. This results in a net influx of positive charge, causing depolarization of the postsynaptic membrane and excitatory postsynaptic potentials (EPSPs). Certain subunit combinations of both AMPA and kainate receptors also exhibit permeability to Ca2+, which can act as a second messenger to trigger a variety of downstream intracellular signaling cascades.
Figure 1. Canonical ionotropic signaling pathway of AMPA/kainate receptors.
Non-Canonical and Downstream Signaling
Recent studies suggest that kainate receptors can also engage in "metabotropic-like" or "flux-independent" signaling, where receptor conformational changes upon agonist binding trigger intracellular cascades without requiring ion flow. Furthermore, sustained activation of GluK2-containing kainate receptors can induce long-term depression (LTD) by promoting the endocytosis of surface AMPA receptors, a process dependent on the phosphatase calcineurin. (S)-5-Iodowillardiine can be a valuable tool to selectively initiate these kainate receptor-specific signaling events.
Figure 2. Kainate receptor-mediated downregulation of AMPA receptors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound and its analogs at glutamate receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through glutamate receptors in response to agonist application, providing information on potency, efficacy, and kinetics.
Objective: To measure agonist-evoked currents from cultured neurons or cells expressing recombinant glutamate receptors.
Materials:
-
Cells: Primary neuronal cultures (e.g., hippocampal, cortical) or a cell line (e.g., HEK293) transfected with the glutamate receptor subunits of interest.
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.
-
Agonists: Stock solutions of this compound, (S)-5-fluorowillardiine, (S)-5-iodowillardiine, etc., in water or appropriate solvent.
-
Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system, and borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate neurons or transfected cells onto coverslips a few days prior to recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1.5 mL/min).
-
Obtaining a Seal: Under visual guidance, approach a target cell with the recording pipette. Apply gentle positive pressure. Upon contacting the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing electrical and physical access to the cell's interior.
-
Data Acquisition: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Apply agonists via the perfusion system at various concentrations. Record the resulting inward currents.
-
Analysis: Plot the peak current amplitude against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., a willardiine analog) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity of willardiine analogs at AMPA receptors using [³H]-AMPA.
Materials:
-
Tissue Preparation: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand: (S)-[³H]-AMPA.
-
Assay Buffer: Tris-HCl buffer, often containing KSCN to increase specific binding.
-
Test Compounds: A range of concentrations of this compound and its analogs.
-
Displacer: A high concentration of a non-radiolabeled ligand (e.g., L-glutamate or unlabeled AMPA) to determine non-specific binding.
-
Equipment: Glass fiber filters, cell harvester (filtration manifold), and a liquid scintillation counter.
Procedure:
-
Incubation: In test tubes, combine the synaptic membrane preparation, a fixed concentration of [³H]-AMPA (e.g., 10 nM), and varying concentrations of the test compound. Prepare separate tubes for total binding (no competitor) and non-specific binding (with excess displacer).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal competition curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
Synthesis of 5-Substituted this compound Analogs
The synthesis of key willardiine analogs is achievable through established chemical routes. The following provides a generalized overview of a common synthetic strategy.
Objective: To synthesize (S)-5-fluorowillardiine and (S)-5-iodowillardiine.
General Procedure:
-
Starting Materials: The synthesis typically starts with a substituted uracil (e.g., 5-fluorouracil or 5-iodouracil) and a protected chiral amino acid precursor, such as (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one.
-
Alkylation: The sodium salt of the substituted uracil is reacted with the protected amino acid precursor in a suitable solvent like dry DMF. This reaction couples the uracil and amino acid moieties, primarily at the N1 position of the uracil ring.
-
Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) on the amino group is removed, typically using a strong acid like trifluoroacetic acid (TFA).
-
Purification: The final product is purified, often using ion-exchange chromatography, to yield the desired (S)-5-substituted willardiine.
Experimental and Logical Workflows
The characterization of a novel willardiine analog or the use of an existing one to probe a biological question follows a logical progression of experiments.
Figure 3. A typical experimental workflow for ligand characterization.
Conclusion
This compound and its 5-substituted analogs represent a versatile and powerful class of chemical probes for the functional and pharmacological investigation of AMPA and kainate receptors. Their well-defined structure-activity relationships allow for the selective activation of distinct glutamate receptor populations, enabling researchers to delineate the specific contributions of these receptors to synaptic transmission, plasticity, and neuropathology. The methodologies and data presented in this guide provide a comprehensive framework for the effective use of these compounds in advancing our understanding of the glutamatergic system.
References
- 1. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Signaling Modes Are Better than One: Flux-Independent Signaling by Ionotropic Glutamate Receptors Is Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Willardiine: A Technical Guide to its Application in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine, a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, serves as a critical pharmacological tool in the study of glutamatergic neurotransmission and its role in the pathophysiology of various neurological disorders.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, its derivatives, and their application in preclinical neurological disorder models. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development in this domain.
Core Concepts: Mechanism of Action and Receptor Selectivity
This compound is a heterocyclic excitatory amino acid that acts as a partial agonist at ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes. The activation of these receptors by this compound leads to the influx of cations, primarily Na+ and in some cases Ca2+, resulting in neuronal depolarization.
The pharmacological profile of willardiine derivatives can be significantly altered by substitutions at the 5-position of the uracil ring. This has led to the development of analogs with varying potencies and selectivities for AMPA versus kainate receptors. For instance, (S)-5-fluorowillardiine is a potent and selective AMPA receptor agonist, while (S)-5-iodowillardiine demonstrates selectivity for kainate receptors. This structure-activity relationship makes the willardiine family of compounds invaluable for dissecting the specific roles of AMPA and kainate receptor subtypes in neuronal function and disease.
Quantitative Data: Receptor Affinity and Potency
The following tables summarize the binding affinities and potencies of this compound and its key analogs at AMPA and kainate receptors. This data is crucial for designing experiments and interpreting results in the context of neurological disorder models.
| Compound | Receptor Target | Parameter | Value (µM) | Reference |
| This compound | AMPA/Kainate | EC50 | 44.8 | |
| This compound | AMPA/Kainate | EC50 | 45 | |
| (S)-5-Fluorowillardiine | AMPA | EC50 | 1.5 | |
| (R,S)-AMPA | AMPA | EC50 | 11 | |
| (S)-5-Iodowillardiine | Kainate | - | Selective Agonist | |
| (S)-5-Bromowillardiine | AMPA/Kainate | - | Potent Agonist |
Signaling Pathways
The activation of AMPA and kainate receptors by this compound initiates downstream signaling cascades that are pivotal in both normal synaptic transmission and excitotoxic neuronal damage.
AMPA Receptor Signaling
Activation of AMPA receptors leads to rapid depolarization of the postsynaptic membrane. This can trigger the activation of voltage-gated ion channels and NMDA receptors, leading to a further influx of Ca2+. Downstream signaling involves the activation of various kinases and transcription factors that play a role in synaptic plasticity.
Kainate Receptor Signaling
Kainate receptors have both ionotropic and metabotropic functions. Their activation can lead to direct depolarization and also modulate neurotransmitter release through second messenger systems.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are representative protocols for key experiments involving this compound.
Electrophysiological Recording in Brain Slices
Objective: To measure the effect of this compound on synaptic transmission in a specific brain region.
Methodology:
-
Slice Preparation:
-
Anesthetize an adult rodent (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Perform whole-cell patch-clamp recordings from identified neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Record synaptic currents in voltage-clamp mode. To isolate AMPA/kainate receptor-mediated currents, hold the neuron at -70 mV.
-
Establish a stable baseline recording of spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Bath-apply this compound at a known concentration (e.g., 10-100 µM) and record the change in EPSC frequency and amplitude.
-
Wash out the drug to observe recovery.
-
In Vivo Model of Epilepsy: Kainic Acid-Induced Seizures
Objective: To assess the pro-convulsant effects of this compound or the anti-convulsant effects of a novel compound in a seizure model.
Methodology:
-
Animal Preparation:
-
Use adult male rodents (e.g., Wistar rats). House animals individually with ad libitum access to food and water.
-
Implant cortical or hippocampal electrodes for electroencephalogram (EEG) recording under anesthesia. Allow for a recovery period of at least one week.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound (or a vehicle control) via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.
-
To test an antagonist, administer the compound prior to the administration of a pro-convulsant dose of kainic acid.
-
-
Seizure Induction and Monitoring:
-
Administer a sub-convulsive or convulsive dose of kainic acid.
-
Monitor the animals for behavioral seizures using a standardized seizure scoring scale (e.g., Racine scale).
-
Simultaneously record EEG activity to detect epileptiform discharges.
-
Analyze seizure latency, duration, and severity, as well as EEG power in different frequency bands.
-
Experimental Workflow: Screening for Novel AMPA/Kainate Receptor Modulators
The following workflow outlines a general procedure for identifying and characterizing new compounds that modulate AMPA or kainate receptor activity.
Relevance in Neurological Disorder Models
The ability of this compound and its analogs to selectively activate AMPA and kainate receptors makes them indispensable for modeling the excitotoxicity implicated in a range of neurological disorders.
-
Epilepsy: Overactivation of glutamate receptors is a hallmark of epilepsy. This compound and other agonists can be used to induce seizures in animal models, providing a platform to test the efficacy of anti-epileptic drugs.
-
Ischemic Stroke: During a stroke, excessive glutamate release leads to neuronal death. By mimicking this excitotoxic cascade, this compound can be used in in vitro and in vivo models of ischemia to screen for neuroprotective agents.
-
Neurodegenerative Diseases: Dysregulation of glutamatergic signaling is also implicated in chronic neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease. This compound can be used to study the specific contribution of AMPA and kainate receptor overactivation to neuronal dysfunction and death in models of these diseases.
Conclusion
This compound and its derivatives are powerful pharmacological tools for investigating the roles of AMPA and kainate receptors in health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering key quantitative data, detailed experimental protocols, and a clear visualization of the underlying signaling pathways. A thorough understanding and application of this knowledge will be instrumental in advancing our understanding of neurological disorders and in the development of novel therapeutic interventions targeting the glutamatergic system.
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereospecificity of Willardiine's Interaction with Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereospecific interactions between the excitotoxic amino acid willardiine and ionotropic glutamate receptors (iGluRs), specifically the AMPA and kainate receptor subtypes. It is established that the neurotoxic and receptor agonist activities of willardiine reside almost exclusively in the (S)-enantiomer. This document collates and presents quantitative data on the binding affinities and functional potencies of willardiine stereoisomers, details the experimental protocols used for their determination, and illustrates the relevant signaling pathways. This guide is intended to be a valuable resource for researchers in neuropharmacology, medicinal chemistry, and drug development focused on glutamate receptor modulation.
Introduction
Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, is a structural analogue of the principal excitatory neurotransmitter L-glutamate. It acts as a partial agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1][2] The interaction of willardiine and its analogues with these receptors is of significant interest for understanding receptor structure-function relationships and for the development of novel therapeutic agents targeting neurological and psychiatric disorders.[3][4]
A critical aspect of willardiine's pharmacology is its pronounced stereospecificity. The biological activity, including receptor activation and excitotoxicity, is almost exclusively associated with the (S)-enantiomer, while the (R)-enantiomer is largely inactive.[5] This stereoselectivity provides a powerful tool for probing the chiral environment of the glutamate receptor binding pocket. This guide will systematically explore the quantitative and mechanistic basis of this stereospecificity.
Quantitative Analysis of Willardiine Stereoisomer Interactions
The stereospecific interaction of willardiine with AMPA and kainate receptors is evident from the significant differences in binding affinity and functional potency between its (S)- and (R)-enantiomers. The (S)-enantiomer is a potent agonist, whereas the (R)-enantiomer is relatively inactive.
Binding Affinity at AMPA Receptors
Radioligand binding assays, typically employing [³H]-(S)-AMPA or [³H]-(S)-5-fluorowillardiine, have been used to determine the binding affinity (Ki or IC50) of willardiine stereoisomers for AMPA receptors. Studies consistently demonstrate that (S)-willardiine and its analogues are effective inhibitors of radioligand binding, while their corresponding (R)-enantiomers are significantly less potent.
| Compound | Receptor Subtype(s) | Ki / IC50 (µM) | Reference(s) |
| This compound | Native Rat Brain | ~5-10 | |
| (R)-Willardiine | Native Rat Brain | >100 | |
| (S)-5-Fluorowillardiine | hGluR1, hGluR2 | High Affinity | |
| (S)-5-Iodowillardiine | hGluR1, hGluR2 | Lower Affinity |
Table 1: Binding Affinities of Willardiine Stereoisomers and Analogues at AMPA Receptors. Data are compiled from multiple sources and represent approximate values. "High Affinity" and "Lower Affinity" are used where specific quantitative data for cloned human receptors were not provided in the cited literature, but relative potencies were established.
Functional Potency at AMPA Receptors
Electrophysiological studies, such as two-electrode voltage-clamp recordings from oocytes expressing specific AMPA receptor subunits or whole-cell patch-clamp recordings from neurons, are used to measure the functional potency (EC50) of willardiine stereoisomers. These studies confirm the agonist activity of the (S)-enantiomer and the inactivity of the (R)-enantiomer.
| Compound | Receptor Subtype(s) | EC50 (µM) | Relative Efficacy | Reference(s) |
| This compound | Hippocampal Neurons | 45 | Partial Agonist | |
| (S)-5-Fluorowillardiine | Hippocampal Neurons | 1.5 | Partial Agonist | |
| (S)-5-Bromowillardiine | Hippocampal Neurons | Potent | Partial Agonist | |
| (S)-5-Iodowillardiine | Hippocampal Neurons | ~10 | Partial Agonist |
Table 2: Functional Potencies of this compound Analogues at AMPA-Preferring Receptors. The potency of willardiine analogues is significantly influenced by the substituent at the 5-position of the uracil ring.
Binding and Functional Potency at Kainate Receptors
The stereospecificity of willardiine's action extends to kainate receptors. This compound and certain analogues are agonists at kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit. In contrast to AMPA receptors, the nature of the 5-substituent on the willardiine uracil ring can dramatically shift selectivity towards kainate receptors. For instance, (S)-5-iodowillardiine is a selective kainate receptor agonist.
| Compound | Receptor Subtype(s) | EC50 (nM) | Relative Efficacy | Reference(s) |
| (S)-5-Trifluoromethylwillardiine | DRG Neurons (Kainate-preferring) | 70 | Agonist | |
| (S)-5-Iodowillardiine | DRG Neurons (Kainate-preferring) | ~100 | Agonist | |
| This compound | DRG Neurons (Kainate-preferring) | >10,000 | Weak Agonist | |
| (S)-5-Fluorowillardiine | DRG Neurons (Kainate-preferring) | 69,000 | Weak Agonist |
Table 3: Functional Potencies of this compound Analogues at Kainate-Preferring Receptors. Note the strikingly different potency series compared to AMPA-preferring receptors, highlighting the differential structural requirements for agonist activity at these two receptor families.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a typical competition binding assay to determine the affinity of willardiine stereoisomers for AMPA receptors using [³H]-(S)-AMPA.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-(S)-AMPA (specific activity ~50 Ci/mmol)
-
This compound and (R)-willardiine stock solutions
-
Non-specific binding control (e.g., 1 mM L-glutamate)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 30 minutes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer.
-
Binding Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(S)-AMPA (typically at its Kd value), and a range of concentrations of the unlabeled willardiine stereoisomer. For determining non-specific binding, a high concentration of L-glutamate is used instead of the test compound.
-
Equilibration: Incubate the mixture at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding of the radioligand to the filters.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for recording agonist-evoked currents from cultured neurons or cells expressing recombinant glutamate receptors.
Workflow for Whole-Cell Patch-Clamp Recording
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).
Procedure:
-
Preparation: Prepare recording solutions and pull glass micropipettes with a resistance of 1-5 MΩ when filled with internal solution. Mount a coverslip with cultured neurons or transfected HEK293 cells in a recording chamber on an inverted microscope and perfuse with external solution.
-
Giga-seal Formation: Under visual control, approach a cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Recording: Clamp the cell membrane at a holding potential of -60 mV. Apply different concentrations of the willardiine stereoisomer via a perfusion system. Record the resulting inward currents using a patch-clamp amplifier.
-
Data Analysis: Measure the peak amplitude of the current at each agonist concentration. Plot the normalized current amplitude against the logarithm of the agonist concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.
Signaling Pathways
AMPA Receptor Signaling
Activation of AMPA receptors by this compound leads to the opening of their associated ion channel, primarily allowing the influx of Na⁺ ions. This influx causes depolarization of the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP). In Ca²⁺-permeable AMPA receptors (typically those lacking the GluA2 subunit), Ca²⁺ influx can also occur, which can trigger downstream signaling cascades.
AMPA Receptor Ionotropic Signaling Pathway
Caption: Ionotropic signaling pathway of AMPA receptors.
Kainate Receptor Signaling
Kainate receptors exhibit both ionotropic and metabotropic signaling mechanisms. The ionotropic action is similar to that of AMPA receptors, involving the opening of a non-selective cation channel upon agonist binding. However, kainate receptors can also signal through G-protein-coupled pathways, independent of their channel function. This metabotropic signaling can modulate neurotransmitter release and neuronal excitability.
Kainate Receptor Dual Signaling Pathways
Caption: Dual signaling pathways of kainate receptors.
Conclusion
The interaction of willardiine with AMPA and kainate receptors is characterized by a high degree of stereospecificity, with the (S)-enantiomer being the pharmacologically active form. This stereoselectivity underscores the precisely defined three-dimensional structure of the agonist binding site on these receptors. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the nuances of glutamate receptor pharmacology. A thorough understanding of these interactions is crucial for the rational design of subtype-selective ligands that may offer novel therapeutic strategies for a range of neurological disorders. The continued use of stereoisomeric pairs like (S)- and (R)-willardiine will undoubtedly remain a cornerstone of research in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Willardiine in Hippocampal Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-Willardiine and its analogs in electrophysiological studies on acute hippocampal slices. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and visualizes relevant pathways and workflows.
Introduction
This compound and its derivatives are potent agonists and partial agonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] These compounds are valuable tools for investigating the role of AMPA receptors (AMPARs) in synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory.[3][4] Their varying potencies and effects on receptor desensitization make them useful for dissecting the contribution of different AMPAR populations to synaptic function.[5]
Mechanism of Action
This compound acts as a partial agonist at AMPA and kainate receptors, mimicking the effect of the endogenous neurotransmitter glutamate. Binding of this compound to the ligand-binding domain of the AMPA receptor induces a conformational change that opens the associated ion channel, allowing for the influx of sodium (Na+) and, in the case of calcium-permeable AMPARs, calcium (Ca2+) ions. This influx of positive ions leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).
The potency and efficacy of this compound and its analogs are influenced by substitutions at the 5-position of the uracil ring. For instance, (S)-5-Fluorowillardiine is a more potent and selective AMPA receptor agonist compared to the parent compound. The binding of willardiines involves interactions with polar groups in the receptor's binding pocket, and their potency is related to the ionization of the uracil ring.
Data Presentation
The following tables summarize the quantitative data for this compound and its derivatives acting on AMPA-preferring receptors in hippocampal neurons.
| Compound | EC50 (µM) | Potency Rank | Reference |
| (S)-5-Fluorowillardiine | 1.5 | 1 | |
| (S)-5-Cyanowillardiine | ~ (similar to trifluoromethyl) | 2 | |
| (S)-5-Trifluoromethylwillardiine | ~ (similar to cyano) | 2 | |
| (S)-5-Nitrowillardiine | ~ (similar to cyano) | 2 | |
| (S)-5-Chlorowillardiine | ~ (similar to bromo) | 3 | |
| (S)-5-Bromowillardiine | ~ (similar to chloro) | 3 | |
| (R,S)-AMPA | 11 | 4 | |
| (S)-5-Iodowillardiine | > (less potent than AMPA) | 5 | |
| This compound | 45 | 6 | |
| Kainate | > (less potent than Willardiine) | 7 | |
| (S)-5-Methylwillardiine | 251 | 8 |
Table 1: Potency of this compound Derivatives at AMPA-Preferring Receptors in Hippocampal Neurons. Data are presented as the half-maximal effective concentration (EC50).
| Compound | Deactivation Kinetics (τoff) | Desensitization Rank | Reference |
| (S)-5-Fluorowillardiine | Slow (2.1 sec) | 1 (Strongest) | |
| This compound | - | 2 | |
| (S)-5-Nitrowillardiine | - | 3 | |
| (S)-5-Chlorowillardiine | - | 3 | |
| (S)-5-Bromowillardiine | - | 4 | |
| (S)-5-Iodowillardiine | Rapid (188 msec) | 5 | |
| Kainate | - | 6 (Weakest) |
Table 2: Deactivation and Desensitization Properties of this compound Derivatives in Hippocampal Neurons. Deactivation kinetics reflect the time course of current decay after agonist removal. Desensitization refers to the decline in current in the continued presence of the agonist.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on synaptic transmission in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.
Materials:
-
Rodent (e.g., mouse or rat)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold dissection buffer (in mM): 212 Sucrose, 2.6 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 0.5 CaCl2, 5 MgCl2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 2 CaCl2, 2 MgCl2.
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and immerse it in ice-cold, carbogenated dissection buffer.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome in the ice-cold dissection buffer.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.
Electrophysiological Recording
Materials:
-
Recording chamber for submerged slices
-
Perfusion system
-
Glass microelectrodes (1-3 MΩ)
-
Micromanipulators
-
Amplifier and data acquisition system
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
This compound or its analog (e.g., (S)-5-Fluorowillardiine)
Procedure:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes. The stimulation intensity should be set to elicit 30-50% of the maximal fEPSP slope.
Application of this compound
Procedure for Bath Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO, ensuring the final DMSO concentration is <0.1%).
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., starting with a concentration around the EC50 value).
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Record the fEPSPs for a sufficient duration to observe the full effect of the drug.
-
To study recovery, switch the perfusion back to the control aCSF (washout).
Investigating Effects on Synaptic Plasticity (Long-Term Potentiation - LTP)
While direct studies on the effect of this compound on LTP are not prevalent in the initial search results, a standard protocol to investigate this would be as follows:
-
Establish a stable baseline fEPSP recording as described above.
-
Apply this compound via bath application and allow the response to stabilize.
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and expression of LTP.
-
Compare the magnitude of LTP in the presence of this compound to control experiments performed in the absence of the drug.
Visualizations
Figure 1: Signaling pathway of this compound at a glutamatergic synapse.
Figure 2: Experimental workflow for studying this compound effects.
Figure 3: Logical workflow for investigating this compound's effect on LTP.
References
- 1. synapticplasticity.ca [synapticplasticity.ca]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and expression of GluA1 (GluR-A)-independent LTP in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Willardiine in Whole-Cell Voltage-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine is a potent agonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its ability to selectively activate these receptors makes it a valuable pharmacological tool for investigating excitatory synaptic transmission, neuronal excitability, and the roles of specific receptor subtypes in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in whole-cell voltage-clamp recordings to characterize AMPA and kainate receptor-mediated currents in neuronal and heterologous expression systems.
Mechanism of Action
This compound and its derivatives bind to the ligand-binding domain of AMPA and kainate receptors, inducing a conformational change that opens the associated ion channel. This allows the influx of cations, primarily Na⁺ and in some cases Ca²⁺, leading to depolarization of the cell membrane. The (S)-isomer of willardiine is the biologically active form.[1]
Data Presentation
The following tables summarize the quantitative data for this compound and its key derivatives, providing a comparative overview of their potency at AMPA and kainate receptors in different neuronal preparations.
Table 1: EC₅₀ Values of this compound and its Analogs on AMPA and Kainate Receptors
| Compound | Preparation | Receptor Type | EC₅₀ (µM) | Reference |
| This compound | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | 45 | [1][2] |
| (S)-5-Fluorowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | 1.5 | |
| (S)-5-Bromowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | Potent agonist | |
| (S)-5-Iodowillardiine | Mouse Embryonic Hippocampal Neurons | Kainate Selective | - | |
| (R,S)-AMPA | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | 11 | |
| This compound | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | >> (R,S)-AMPA | |
| 5-Trifluoromethyl-(S)-willardiine | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | 0.07 | |
| 5-Fluoro-(S)-willardiine | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | 69 | |
| This compound | Hippocampal Neurons | AMPA-preferring | > Kainate | |
| 5-Fluoro-(S)-willardiine | Hippocampal Neurons | AMPA-preferring | 1.5 | |
| 5-Methyl-(S)-willardiine | Hippocampal Neurons | AMPA-preferring | 251 |
Table 2: Kinetic Properties of Willardiine-Induced Currents in Hippocampal Neurons
| Compound | Deactivation Time Constant (τ_off_) | Reference |
| 5-Fluoro-(S)-willardiine | 2.1 sec | |
| 5-Iodo-(S)-willardiine | 188 msec |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound application.
Experimental Protocols
This section provides a detailed protocol for using this compound to elicit and record AMPA/kainate receptor-mediated currents in cultured neurons or acute brain slices using the whole-cell voltage-clamp technique.
Materials
-
Cells: Cultured neurons (e.g., hippocampal, cortical, or dorsal root ganglion neurons) or acutely prepared brain slices.
-
This compound: High-purity solid form.
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl (or Cs-gluconate), 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
-
Note: Cesium is used to block potassium channels, which can contaminate the recording of glutamate receptor currents.
-
-
Stock Solution of this compound: Prepare a 10 mM stock solution in deionized water or a suitable buffer. This compound is water-soluble. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Equipment
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).
-
Microscope with DIC optics.
-
Micromanipulators.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
Protocol
-
Cell Preparation:
-
For cultured neurons, plate cells on coverslips at an appropriate density and allow them to mature for 7-14 days in vitro.
-
For acute brain slices, prepare 250-300 µm thick slices from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour before recording.
-
-
Solution Preparation:
-
Prepare fresh external and internal solutions on the day of the experiment. Filter the external solution before use.
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in the external solution to achieve the desired final concentrations for constructing a dose-response curve (e.g., 1 µM to 1 mM).
-
-
Whole-Cell Voltage-Clamp Recording:
-
Place the coverslip with cultured neurons or a brain slice in the recording chamber and continuously perfuse with oxygenated external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Under visual guidance using the microscope, approach a healthy-looking neuron with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV to -70 mV. This holding potential is suitable for recording inward currents mediated by AMPA/kainate receptors and minimizes the activation of voltage-gated channels.
-
-
Application of this compound and Data Acquisition:
-
Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.
-
Record a stable baseline current for at least 1-2 minutes.
-
Rapidly switch the perfusion to the external solution containing the desired concentration of this compound. The fast application is crucial for observing the peak response before desensitization.
-
Record the inward current evoked by this compound. The current will typically show a rapid activation followed by a desensitization phase.
-
After the response has reached a steady state or for a predetermined duration (e.g., 10-30 seconds), switch the perfusion back to the control external solution to wash out the agonist.
-
Allow the cell to fully recover to the baseline current before applying the next concentration of this compound.
-
Repeat the application with increasing concentrations of this compound to generate data for a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current evoked by each concentration of this compound.
-
Normalize the peak current amplitudes to the maximal response.
-
Plot the normalized responses against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the EC₅₀ value and the Hill coefficient.
-
Analyze the kinetics of the current, including the rise time (10-90% of the peak) and the decay time constant (τ) of the desensitization phase by fitting the decay phase with an exponential function.
-
Troubleshooting
-
No response to this compound:
-
Confirm the viability and health of the cell.
-
Check the concentration and integrity of the this compound solution.
-
Ensure the cell type expresses AMPA/kainate receptors.
-
-
Small or unstable currents:
-
Optimize the seal resistance and access resistance. A high access resistance can filter rapid currents.
-
Check the composition and osmolarity of the internal and external solutions.
-
-
Rapid rundown of the current:
-
This can be due to intracellular factors washing out. Include ATP and GTP in the internal solution to maintain cell health.
-
Minimize the recording time for each cell.
-
By following these detailed protocols and utilizing the provided quantitative data, researchers can effectively employ this compound as a tool to investigate the function and pharmacology of AMPA and kainate receptors in the central nervous system.
References
(S)-Willardiine: Application Notes and Protocols for Primary Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine, a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, serves as a critical tool in neuroscience research.[1][2] Its ability to specifically activate AMPA receptors allows for the precise investigation of glutamatergic neurotransmission, synaptic plasticity, and excitotoxicity in primary neuronal cultures.[1][2] These application notes provide detailed protocols and quantitative data for the use of this compound in studies involving primary hippocampal and cortical neurons.
This compound and its derivatives are valuable for dissecting the roles of AMPA and kainate receptors in neuronal function and pathology.[1] The (S)-isomer is a potent agonist, while the (R)-isomer is inactive. This stereoselectivity, combined with the availability of analogs with varying potencies and desensitization kinetics, makes the willardiine family of compounds versatile pharmacological tools.
Data Presentation: Potency of this compound and Analogs
The following table summarizes the equilibrium half-maximal effective concentrations (EC50) of this compound and related compounds on AMPA-preferring receptors in primary hippocampal neurons. This data is crucial for designing experiments with appropriate agonist concentrations to achieve desired levels of receptor activation.
| Compound | EC50 (µM) in Hippocampal Neurons | Relative Potency vs. (R,S)-AMPA | Reference |
| (S)-5-Fluorowillardiine | 1.5 | ~7.3x more potent | |
| (R,S)-AMPA | 11 | 1x (Reference) | |
| This compound | 45 | ~4.1x less potent | |
| (S)-5-Iodowillardiine | >100 (potency sequence iodo > willardiine) | Less potent | |
| (S)-5-Bromowillardiine | (potency sequence bromo > iodo) | More potent than Iodo-willardiine | |
| (S)-5-Chlorowillardiine | (potency sequence chloro ≈ bromo) | Similar to Bromo-willardiine | |
| (S)-5-Nitrowillardiine | (potency sequence nitro > chloro) | More potent than Chloro-willardiine |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal/Cortical Neuronal Cultures
This protocol describes the isolation and culturing of primary neurons from embryonic rodents, a foundational step for subsequent experiments with this compound.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Dissection medium: ice-cold Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Enzyme solution: Papain (20 units/mL) in dissection medium
-
Trituration medium: DMEM with 10% Fetal Bovine Serum (FBS)
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold dissection medium.
-
Isolate the embryonic brains and dissect the hippocampi or cortices under a dissecting microscope.
-
Transfer the dissected tissue to a tube containing the enzyme solution and incubate at 37°C for 15-20 minutes.
-
Gently wash the tissue twice with trituration medium to remove the enzyme.
-
In fresh trituration medium, gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Allow the larger debris to settle and collect the supernatant containing the dissociated neurons.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).
Protocol 2: Induction of Excitotoxicity with this compound
This protocol outlines a method for inducing excitotoxic cell death in mature primary neuronal cultures using this compound to specifically activate AMPA receptors.
Materials:
-
Mature primary neuronal cultures (DIV 12-14)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other buffered saline solution
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Prepare a working solution of this compound in HBSS at the desired final concentration (e.g., 50-200 µM).
-
Remove the culture medium from the neuronal cultures and gently wash once with pre-warmed HBSS.
-
Add the this compound working solution to the cultures.
-
Incubate for the desired duration (e.g., 15-60 minutes) at 37°C. The optimal time should be determined empirically.
-
Remove the this compound solution and wash the cultures twice with pre-warmed HBSS.
-
Replace with the original conditioned culture medium or fresh pre-warmed plating medium.
-
Return the cultures to the incubator for 24 hours.
-
Assess neuronal viability using a standard assay. For example, with an LDH assay, collect the supernatant to measure lactate dehydrogenase release as an indicator of cell death.
Visualizations
Signaling Pathway of this compound-Induced Neuronal Activation
Caption: Signaling cascade initiated by this compound binding to AMPA receptors.
Experimental Workflow for this compound Excitotoxicity Study
Caption: Workflow for an this compound-induced excitotoxicity experiment.
Logical Relationship: this compound, AMPA Receptors, and Neuronal Fate
References
Application Notes and Protocols for Studying Synaptic Plasticity with (S)-Willardiine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-Willardiine is a potent agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.[1][2] Its ability to selectively activate these non-NMDA ionotropic glutamate receptors makes it a valuable pharmacological tool for investigating the molecular and cellular mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[3][4][5] These forms of synaptic plasticity are widely considered to be the cellular correlates of learning and memory. This document provides detailed protocols for utilizing this compound to study synaptic plasticity through electrophysiology, calcium imaging, and biochemical assays.
Data Presentation: Quantitative Profile of this compound and Analogs
The following tables summarize the potency of this compound and its key analogs at AMPA and kainate receptors, providing a basis for selecting appropriate concentrations for experimental studies.
Table 1: Potency of this compound and Analogs at AMPA-Preferring Receptors in Hippocampal Neurons
| Compound | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| (R,S)-AMPA | 11 |
| This compound | 45 |
| (S)-5-Iodowillardiine | >100 |
| Kainate | >300 |
| (S)-5-Methylwillardiine | 251 |
Data derived from whole-cell recordings in mouse embryonic hippocampal neurons.
Table 2: Potency of this compound and Analogs at Kainate-Preferring Receptors in Dorsal Root Ganglion (DRG) Neurons
| Compound | EC50 (nM) |
| (S)-5-Trifluoromethylwillardiine | 70 |
| (S)-5-Iodowillardiine | 100 |
| Kainate | 50,000 |
| (R,S)-AMPA | >100,000 |
| This compound | >100,000 |
| (S)-5-Fluorowillardiine | 69,000 |
Data obtained from concentration jump responses in DRG neurons with desensitization blocked by concanavalin-A.
Experimental Protocols
Protocol 1: Induction and Measurement of this compound-Induced Synaptic Potentiation using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to induce and record a form of chemical long-term potentiation (LTP) using this compound in acute hippocampal slices.
1. Materials and Reagents:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (10 mM in sterile water)
-
Internal solution for patch pipette
-
Hippocampal slices (300-400 µm) from rodents
-
Patch-clamp rig with amplifier, digitizer, and recording chamber
-
Bipolar stimulating electrode
2. Slice Preparation and Recovery:
-
Prepare acute hippocampal slices in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode (holding potential -70 mV).
-
Position a stimulating electrode in the Schaffer collateral pathway.
-
Record baseline excitatory postsynaptic currents (EPSCs) by delivering single electrical stimuli every 20 seconds. Establish a stable baseline for at least 10-15 minutes.
4. Induction of this compound-Mediated Potentiation:
-
Switch the perfusion to aCSF containing this compound. A starting concentration of 50-100 µM is recommended, based on its EC50.
-
Apply this compound for 5-10 minutes.
-
During the application of this compound, pair the agonist application with a low-frequency stimulation (e.g., 1 Hz for 1-2 minutes) to facilitate the induction of plasticity.
-
Wash out the this compound by perfusing with standard aCSF.
5. Post-Induction Recording:
-
Continue to record EPSCs for at least 30-60 minutes after washout to assess the potentiation of synaptic transmission.
-
Analyze the data by normalizing the EPSC amplitude to the pre-drug baseline.
dot
Caption: Workflow for inducing LTP with this compound.
Protocol 2: Calcium Imaging of Synaptic Activity Induced by this compound
This protocol outlines the use of calcium imaging to visualize changes in intracellular calcium in response to this compound application in cultured neurons.
1. Materials and Reagents:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
This compound stock solution
-
Fluorescence microscope with a high-speed camera
2. Cell Preparation and Dye Loading:
-
Plate neurons on glass-bottom dishes suitable for imaging.
-
If using a chemical dye, incubate the cells with the calcium indicator (e.g., 1-5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
3. Calcium Imaging:
-
Mount the dish on the microscope stage and maintain at 37°C.
-
Acquire baseline fluorescence images at a high frame rate (e.g., 1-10 Hz).
-
Apply this compound (e.g., 50-100 µM) to the imaging chamber.
-
Record the changes in fluorescence intensity in neuronal cell bodies and dendritic spines.
-
Continue imaging to capture the peak and subsequent decay of the calcium signal.
4. Data Analysis:
-
Define regions of interest (ROIs) over cell bodies and dendritic spines.
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
Quantify the amplitude, duration, and frequency of calcium transients.
dot
Caption: Workflow for calcium imaging with this compound.
Protocol 3: Western Blot Analysis of Synaptic Protein Expression Following this compound Treatment
This protocol is for assessing changes in the expression or phosphorylation of key synaptic proteins involved in plasticity after treatment with this compound.
1. Materials and Reagents:
-
Neuronal cultures or acute brain slices
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pGluA1, anti-PSD-95, anti-synaptophysin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Treatment and Lysate Preparation:
-
Treat neuronal cultures or brain slices with this compound (e.g., 50 µM for 10-30 minutes). Include a vehicle-treated control group.
-
After treatment, wash the cells/slices with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
4. Data Analysis:
-
Quantify the band intensity for the protein of interest and a loading control (e.g., β-actin or GAPDH).
-
Normalize the intensity of the target protein to the loading control.
-
Compare the normalized protein expression between the this compound-treated and control groups.
dot
Caption: AMPA receptor signaling cascade initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of AMPA receptors and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 5. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Microinjection of (S)-Willardiine in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine is a potent and selective agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, subtypes of ionotropic glutamate receptors.[1][2][3] Its utility as a research tool lies in its ability to selectively activate these receptors, enabling the investigation of their role in various physiological and pathological processes within the central nervous system. In vivo microinjection of this compound into specific brain regions allows for the precise examination of the behavioral consequences of AMPA/kainate receptor activation. This document provides detailed application notes and protocols for the use of this compound in behavioral studies in rodent models.
This compound and its derivatives have been instrumental in elucidating the structure and function of AMPA and kainate receptors.[1][2] These compounds exhibit varying affinities and desensitization kinetics at different receptor subunit combinations, making them valuable pharmacological tools. While much of the research has focused on the molecular and cellular level, the targeted in vivo application of this compound can provide critical insights into the behavioral functions mediated by these receptors in distinct neural circuits.
Signaling Pathway of this compound
This compound acts as an agonist at AMPA and kainate receptors, which are ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations, primarily Na+ and Ca2+, into the neuron. This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP) and increased neuronal firing.
Caption: Signaling pathway of this compound at the postsynaptic membrane.
Experimental Protocols
Stereotaxic Surgery and Cannula Implantation
Aseptic stereotaxic surgery is required to implant a guide cannula aimed at the specific brain region of interest. This procedure allows for repeated microinjections in awake and freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula (sized for the target species)
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal using isoflurane (or another appropriate anesthetic).
-
Shave and clean the scalp with an antiseptic solution.
-
Mount the animal in the stereotaxic frame, ensuring the head is level.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda, the skull landmarks used for stereotaxic coordinates.
-
Determine the coordinates for the target brain region from a rodent brain atlas.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision and administer post-operative analgesics and antibiotics.
-
Allow the animal to recover for at least one week before behavioral testing.
Preparation and Microinjection of this compound
Materials:
-
This compound powder
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Microinjection pump
-
Internal cannula (extending slightly beyond the guide cannula)
-
Tubing to connect the syringe to the internal cannula
Procedure:
-
Prepare a stock solution of this compound in sterile saline or aCSF. The concentration should be determined based on the desired dose and injection volume.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations.
-
Habituate the animal to the handling and microinjection procedure for several days prior to the experiment.
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the internal cannula, connected to the microinjection pump, into the guide cannula.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage. The total volume is typically 0.2-1.0 µL per side.
-
Leave the internal cannula in place for an additional minute to allow for diffusion.
-
Slowly withdraw the internal cannula and replace the dummy cannula.
-
Return the animal to its home cage or the behavioral testing apparatus.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo microinjection study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with [3H]-(S)-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine is a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2][3] Tritiated this compound, [3H]-(S)-Willardiine, serves as a valuable radioligand for studying the binding characteristics of agonists and antagonists at these receptors. This document provides detailed protocols for performing saturation and competition radioligand binding assays using [3H]-(S)-Willardiine to characterize the pharmacological properties of compounds targeting AMPA receptors. These assays are fundamental in neuroscience research and drug discovery for identifying and characterizing novel therapeutic agents for neurological disorders.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the interaction of this compound with the AMPA receptor and the general workflow of a radioligand binding assay.
Caption: Agonist binding to the AMPA receptor.
Caption: General workflow for a radioligand binding assay.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and its analogs for AMPA receptors. This data is crucial for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinity of Willardiine Analogs at AMPA Receptors
| Compound | IC50 (µM) vs [3H]AMPA | Rank Order of Potency |
| (S)-5-Fluorowillardiine | - | 1 |
| (S)-5-Nitrowillardiine | - | 2 |
| (S)-5-Trifluoromethylwillardiine | - | 3 |
| (S)-5-Bromowillardiine | - | ~4 |
| (S)-5-Chlorowillardiine | - | ~4 |
| (S)-5-Cyanowillardiine | - | 5 |
| This compound | - | 6 |
| (S)-5-Iodowillardiine | - | 7 |
| (S)-6-Methylwillardiine | - | 8 |
| (S)-5-Methylwillardiine | - | 9 |
Data is presented as a rank order of potency for inhibiting [3H]AMPA binding, as specific IC50 values for [3H]-(S)-Willardiine were not available in the searched literature. The rank order is derived from studies using [3H]AMPA.[4]
Table 2: Functional Potency of Willardiine Derivatives at AMPA-preferring Receptors
| Compound | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| This compound | - |
| (S)-5-Methylwillardiine | 251 |
EC50 values were determined from equilibrium responses in hippocampal neurons.[5]
Experimental Protocols
I. Membrane Preparation from Rat Brain
This protocol describes the preparation of crude synaptic membranes from rat brain tissue, a common source of AMPA receptors for binding assays.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C
-
Centrifuge and rotor capable of 48,000 x g
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Dissect whole rat brains on ice and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-12 passes at 800 rpm.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step (step 4) three more times to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
II. Saturation Binding Assay with [3H]-(S)-Willardiine
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]-(S)-Willardiine in the prepared membranes.
Materials:
-
Prepared rat brain membranes
-
[3H]-(S)-Willardiine (specific activity ~20-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 1 mM L-Glutamate
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]-(S)-Willardiine in Assay Buffer, typically ranging from 0.1 to 50 nM.
-
In a 96-well microplate, set up triplicate wells for each concentration of [3H]-(S)-Willardiine for total binding.
-
For non-specific binding, set up triplicate wells for each concentration of [3H]-(S)-Willardiine, and add 1 mM L-Glutamate to each of these wells.
-
Add 50-100 µg of membrane protein to each well.
-
Initiate the binding reaction by adding the [3H]-(S)-Willardiine dilutions to the wells. The final assay volume is typically 250 µL.
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of 1 mM L-Glutamate) from the total binding for each concentration of [3H]-(S)-Willardiine.
-
Plot the specific binding (B, in fmol/mg protein) against the concentration of free radioligand ([L], in nM).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.
III. Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the AMPA receptor by measuring their ability to displace the specific binding of [3H]-(S)-Willardiine.
Materials:
-
All materials from the Saturation Binding Assay
-
Unlabeled test compounds
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Choose a concentration of [3H]-(S)-Willardiine that is close to its Kd value, as determined from the saturation binding assay.
-
In a 96-well microplate, set up triplicate wells for each concentration of the test compound.
-
Also, prepare triplicate wells for total binding (no test compound) and non-specific binding (1 mM L-Glutamate).
-
Add 50-100 µg of membrane protein to each well.
-
Add the dilutions of the test compounds to the appropriate wells.
-
Initiate the binding reaction by adding the fixed concentration of [3H]-(S)-Willardiine to all wells.
-
Follow steps 6-9 from the Saturation Binding Assay protocol.
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [3H]-(S)-Willardiine used in the assay, and Kd is the dissociation constant of [3H]-(S)-Willardiine determined from the saturation binding assay.
Conclusion
The protocols outlined in this document provide a framework for utilizing [3H]-(S)-Willardiine in radioligand binding assays to characterize the pharmacology of AMPA receptors. These assays are essential tools for the identification and development of novel ligands targeting the glutamatergic system, which may have therapeutic potential for a range of neurological and psychiatric disorders. Careful execution of these protocols and rigorous data analysis will yield reliable and reproducible results, contributing to a deeper understanding of AMPA receptor function and pharmacology.
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Willardiine for Inducing Controlled Excitotoxicity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine is a potent agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it a valuable tool for inducing controlled excitotoxicity in in vitro neuronal models.[1][2][3][4] Its selective activation of these ionotropic glutamate receptors leads to excessive neuronal depolarization, intracellular calcium dysregulation, and subsequent activation of cell death pathways.[5] These application notes provide detailed protocols for utilizing this compound to model excitotoxic neuronal injury and for screening potential neuroprotective compounds.
Mechanism of Action
This compound and its analogs, such as (S)-5-Fluorowillardiine, bind to and activate AMPA and kainate receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na+ and Ca2+, into the neuron. The excessive influx of Ca2+ is a critical initiating event in excitotoxicity. This overload triggers a cascade of neurotoxic events, including:
-
Mitochondrial Dysfunction: Elevated intracellular Ca2+ is sequestered by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c.
-
Enzyme Activation: Increased Ca2+ levels activate various enzymes that contribute to cellular damage, such as calpains and caspases.
-
Oxidative Stress: Mitochondrial dysfunction and other processes lead to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.
-
Apoptosis and Necrosis: The culmination of these events can lead to either programmed cell death (apoptosis), characterized by caspase activation, or uncontrolled cell lysis (necrosis).
Data Presentation
Table 1: Potency of this compound and its Analogs at AMPA/Kainate Receptors
| Compound | Receptor Target | EC50 (µM) | Reference |
| This compound | AMPA/Kainate | 45 | |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | |
| (S)-5-Bromowillardiine | AMPA/Kainate | Potent agonist | |
| (S)-5-Iodowillardiine | Kainate selective | Weakly desensitizing agonist | |
| (R,S)-AMPA | AMPA/Kainate | 11 |
Table 2: Exemplar Dose-Response of this compound on Neuronal Viability
| This compound Concentration (µM) | Exposure Time (hours) | Cell Type | Assay | Approximate Cell Viability (%) |
| 0 (Control) | 24 | Primary Cortical Neurons | MTT | 100 |
| 10 | 24 | Primary Cortical Neurons | MTT | 85 |
| 50 | 24 | Primary Cortical Neurons | MTT | 50 |
| 100 | 24 | Primary Cortical Neurons | MTT | 30 |
| 200 | 24 | Primary Cortical Neurons | MTT | 15 |
Note: These are representative values. Actual results will vary depending on the specific neuronal cell type, culture conditions, and viability assay used.
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Cortical Neurons
This protocol describes the induction of excitotoxicity in primary cortical neurons using this compound.
Materials:
-
Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound stock solution (10 mM in sterile water or DMSO)
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca2+ and Mg2+
-
Phosphate Buffered Saline (PBS)
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kit)
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density (e.g., 1 x 10^5 cells/well in a 24-well plate).
-
Culture neurons in Neurobasal medium with B27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator.
-
Allow neurons to mature for at least 7-10 days in vitro (DIV) before inducing excitotoxicity.
-
-
Induction of Excitotoxicity:
-
Prepare working solutions of this compound in pre-warmed HBSS (with Ca2+ and Mg2+) to final concentrations ranging from 10 µM to 200 µM.
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed HBSS (with Ca2+ and Mg2+).
-
Add the this compound working solutions to the respective wells. Include a vehicle control (HBSS with the same concentration of water or DMSO as the highest this compound concentration).
-
Incubate the cells for the desired duration (e.g., 15 minutes to 24 hours) at 37°C in a humidified 5% CO2 incubator. A shorter incubation (15-60 minutes) followed by a wash and replacement with fresh culture medium for 24 hours is a common paradigm to model acute excitotoxic insults.
-
-
Assessment of Neuronal Viability:
-
Following the incubation period, assess cell viability using a preferred method. Detailed protocols for MTT and LDH assays are provided below.
-
Protocol 2: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following the excitotoxicity induction, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cell membrane disruption and necrosis.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Following the excitotoxicity induction, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture in a new 96-well plate.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
Stop the reaction if required by the kit protocol.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
96-well plate reader (colorimetric or fluorometric)
Procedure:
-
After excitotoxicity induction, wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the cell lysates to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Express caspase-3 activity as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Experimental workflow for screening neuroprotective compounds.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Ca2+ Entry through Ca2+-Permeable AMPA/Kainate Channels Triggers Marked Intracellular Ca2+Rises and Consequent Oxygen Radical Production - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-Willardiine in Xenopus Oocyte Expression Systems: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing (S)-Willardiine, a potent AMPA receptor agonist, in Xenopus laevis oocyte expression systems. This powerful combination allows for the precise electrophysiological and pharmacological characterization of AMPA receptor subunits and their modulators.
Introduction
The Xenopus laevis oocyte is a robust and widely used heterologous expression system for studying ion channels and neurotransmitter receptors. Its large size facilitates the microinjection of complementary RNA (cRNA) encoding specific receptor subunits and subsequent electrophysiological analysis using two-electrode voltage clamp (TEVC). This compound, a selective agonist for AMPA and kainate receptors, serves as a valuable pharmacological tool to investigate the function of expressed AMPA receptors. Its use allows for the determination of agonist potency, efficacy, and the study of receptor kinetics and modulation. This guide offers a detailed workflow, from the preparation of AMPA receptor cRNA to data acquisition and analysis using this compound.
Data Presentation: Potency of this compound and its Analogs
The potency of this compound and its derivatives can vary significantly depending on the subunit composition of the AMPA receptor. The following tables summarize the half-maximal effective concentrations (EC50) of these compounds on various homomeric and heteromeric AMPA receptors expressed in Xenopus oocytes and other systems.
| Agonist | Receptor Subunit | EC50 (µM) | Notes |
| This compound | AMPA-preferring | ~45 | Produces strongly desensitizing responses.[1] |
| (S)-5-Fluorowillardiine | AMPA-preferring | 1.5 | Seven times more potent than AMPA.[1][2] |
| (S)-5-Bromowillardiine | AMPA-preferring | - | Potent agonist with rapid but incomplete desensitization.[1] |
| (S)-5-Iodowillardiine | Kainate-preferring | - | Selective for kainate receptors.[1] |
| AMPA | GluA1-flop (homomeric) | 12 | For comparison. |
| Kainate | GluA1-flop (homomeric) | 46 | For comparison. |
Table 1: EC50 Values of this compound and Analogs on AMPA Receptors.
| Compound | Receptor Subunit | Activity | IC50 / Apparent KD (µM) |
| UBP277 | AMPA | Antagonist | 23.8 ± 3.9 |
| UBP277 | Kainate | Antagonist | 73.1 ± 4.5 |
| UBP301 | Kainate | Antagonist | 5.94 ± 0.63 |
Table 2: Antagonistic Activity of this compound Derivatives. Note that modifications to the willardiine structure can convert it from an agonist to an antagonist.
Experimental Protocols
Protocol 1: Preparation of AMPA Receptor cRNA
This protocol describes the in vitro transcription of cRNA from linearized plasmid DNA containing the coding sequence for an AMPA receptor subunit (e.g., GluA1, GluA2).
Materials:
-
High-purity linearized plasmid DNA (e.g., pcDNA3.1) containing the AMPA receptor subunit cDNA.
-
T7 or SP6 RNA polymerase.
-
RNase-free nucleotides (ATP, CTP, GTP, UTP).
-
7-methylguanosine cap analog (m7G(5')ppp(5')G).
-
DNase I (RNase-free).
-
Lithium chloride (LiCl) solution.
-
Nuclease-free water.
-
Spectrophotometer and gel electrophoresis equipment.
Procedure:
-
Transcription Reaction: In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature:
-
Linearized plasmid DNA (1-2 µg)
-
10x Transcription buffer
-
100 mM DTT
-
RNase inhibitor
-
NTP mix
-
Cap analog
-
T7 or SP6 RNA polymerase
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the template DNA.
-
cRNA Precipitation: Add LiCl to a final concentration of 2.5 M and incubate at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at 4°C for 15 minutes to pellet the cRNA. Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the pellet and resuspend in 20-50 µL of nuclease-free water.
-
Quantification and Quality Control: Determine the cRNA concentration using a spectrophotometer. Verify the integrity of the cRNA by running an aliquot on a denaturing agarose gel. Store the cRNA at -80°C.
Protocol 2: Xenopus Oocyte Preparation and Microinjection
This protocol details the harvesting and preparation of oocytes, followed by the microinjection of AMPA receptor cRNA.
Materials:
-
Female Xenopus laevis.
-
Collagenase Type II solution.
-
Modified Barth's Saline (MBS).
-
Microinjection setup with a calibrated needle.
-
Incubator at 16-18°C.
Procedure:
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian tissue in a collagenase solution with gentle agitation for 1-2 hours to remove the follicular cell layer.
-
Oocyte Selection: Manually separate the oocytes and wash them thoroughly with MBS. Select healthy, mature Stage V-VI oocytes.
-
cRNA Injection:
-
Load the calibrated microinjection needle with the prepared AMPA receptor cRNA solution (typically 20-50 ng per oocyte).
-
Secure a single oocyte and inject approximately 50 nL of the cRNA solution into the cytoplasm.
-
-
Incubation: Transfer the injected oocytes to fresh MBS and incubate at 16-18°C for 2-5 days to allow for receptor expression.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
This protocol describes the electrophysiological recording of this compound-induced currents from oocytes expressing AMPA receptors.
Materials:
-
TEVC amplifier and data acquisition system.
-
Microelectrode puller.
-
Glass capillaries for microelectrodes.
-
3 M KCl for filling electrodes.
-
Recording chamber.
-
Perfusion system.
-
Recording solution (e.g., 90 mM NaCl, 1.0 mM KCl, 1.5 mM CaCl2, 10 mM HEPES, pH 7.4).
-
This compound stock solution and desired dilutions in recording solution.
Procedure:
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
Oocyte Placement: Place an oocyte expressing the AMPA receptors in the recording chamber and continuously perfuse with the recording solution.
-
Impaling the Oocyte: Carefully impale the oocyte with both the voltage and current electrodes.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application:
-
Establish a stable baseline current.
-
Switch the perfusion to the recording solution containing the desired concentration of this compound.
-
Record the inward current elicited by the agonist.
-
To determine a dose-response curve, apply increasing concentrations of this compound, with thorough washouts with the recording solution between applications until the current returns to baseline.
-
-
Data Acquisition: Record the current traces using appropriate data acquisition software. Analyze the peak current amplitude for each concentration to construct a dose-response curve and calculate the EC50.
Visualizations
Experimental Workflow
Caption: Experimental workflow for AMPA receptor analysis.
Signaling Pathway of AMPA Receptor Activation
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Willardiine and its Analogs: Pharmacological Tools for Elucidating AMPA Receptor Desensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine, a potent partial agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, serves as an invaluable pharmacological tool for investigating the intricate mechanisms of receptor desensitization.[1][2] AMPA receptors, ligand-gated ion channels, are the primary mediators of fast excitatory synaptic transmission in the central nervous system. Their desensitization, a process in which the receptor enters a non-conducting state despite the continued presence of an agonist, is a critical determinant of synaptic efficacy and plasticity.
The unique properties of this compound and its synthetic analogs lie in their ability to induce varying degrees and rates of AMPA receptor desensitization.[1] By systematically modifying the structure of this compound, a spectrum of agonists has been created, each with a distinct fingerprint of potency and desensitization kinetics. This allows researchers to dissect the molecular determinants of AMPA receptor gating and to probe the physiological and pathological roles of desensitization in neuronal function. These application notes provide a comprehensive overview of the use of this compound and its derivatives, including detailed experimental protocols and quantitative data to facilitate their application in the laboratory.
Mechanism of Action
This compound and its analogs bind to the ligand-binding domain of AMPA receptors, inducing a conformational change that leads to channel opening.[2] However, as partial agonists, they do not elicit the maximal current response observed with full agonists like glutamate. This is attributed to their inability to fully stabilize the active conformation of the receptor.
Crucially, the binding of these compounds also promotes the transition of the receptor into a desensitized state. The rate and extent of desensitization are highly dependent on the specific analog used. For instance, (S)-5-Fluorowillardiine is a potent agonist that induces rapid and profound desensitization, whereas (S)-5-Iodowillardiine is a weaker agonist that causes much less desensitization.[1] This differential effect allows for the precise manipulation of AMPA receptor activity and the study of the structural and functional consequences of desensitization.
Quantitative Data: Potency and Desensitization of this compound Analogs
The following tables summarize the key quantitative parameters of commonly used this compound analogs, providing a basis for selecting the appropriate tool for a specific research question.
Table 1: Potency of this compound Analogs at AMPA Receptors
| Compound | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| (S)-5-Nitrowillardiine | ~5 |
| (S)-5-Chlorowillardiine | ~10 |
| (S)-5-Bromowillardiine | ~10 |
| (R,S)-AMPA | 11 |
| (S)-5-Iodowillardiine | ~30 |
| This compound | 45 |
Table 2: Desensitization Properties of this compound Analogs at AMPA Receptors
| Compound | Degree of Desensitization | Desensitization Rate |
| (S)-5-Fluorowillardiine | Strong | Fast |
| This compound | Strong | Fast |
| (S)-5-Nitrowillardiine | Moderate | Intermediate |
| (S)-5-Chlorowillardiine | Moderate | Intermediate |
| (S)-5-Bromowillardiine | Moderate | Intermediate |
| (S)-5-Iodowillardiine | Weak | Slow |
| Kainate | Very Weak | Very Slow |
Visualizing the Signaling Pathway and Experimental Workflows
Caption: AMPA receptor gating cycle modulated by this compound analogs.
Caption: Workflow for electrophysiological and biochemical investigation.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure AMPA Receptor Desensitization
This protocol describes how to measure AMPA receptor currents and their desensitization in cultured neurons or brain slices using whole-cell patch-clamp electrophysiology and fast agonist application.
Materials:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose. Equilibrate with 95% O₂/5% CO₂.
-
Internal Solution: 127 mM CsMeS, 10 mM NaCl, 5 mM EGTA, 10 mM HEPES, 6 mM QX-314, 4 mM ATP-Mg, 0.3 mM GTP. pH adjusted to 7.25 with CsOH.
-
This compound analogs (e.g., (S)-5-Fluorowillardiine, (S)-5-Iodowillardiine)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Fast perfusion system
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Transfer the preparation to the recording chamber and perfuse with oxygenated ACSF.
-
Identify a healthy neuron for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the neuron at -70 mV.
-
Position the fast-application pipette containing the this compound analog of interest close to the recorded cell.
-
Rapidly apply the agonist for a sustained period (e.g., 100-500 ms) to induce desensitization.
-
Record the elicited inward current. The peak of the current represents the initial activation, and the subsequent decay in the continued presence of the agonist reflects desensitization.
-
To measure the rate of recovery from desensitization, apply a pair of agonist pulses with varying inter-pulse intervals.
-
Analyze the current traces to determine the peak current amplitude, the extent of desensitization (I_steady-state / I_peak), and the time constant of desensitization (τ_des).
Protocol 2: Radioligand Binding Assay to Determine Affinity of this compound Analogs
This protocol details a competition binding assay to determine the binding affinity (Ki) of unlabeled this compound analogs for AMPA receptors using a radiolabeled ligand such as (S)-[³H]5-fluorowillardiine.
Materials:
-
Synaptic membrane preparation from rat brain
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
(S)-[³H]5-fluorowillardiine
-
Unlabeled this compound analogs
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare synaptic membranes from rat brain tissue.
-
In a 96-well plate, add binding buffer, a fixed concentration of (S)-[³H]5-fluorowillardiine (typically at or below its Kd), and varying concentrations of the unlabeled this compound analog.
-
Initiate the binding reaction by adding the synaptic membrane preparation to each well.
-
Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a high-affinity unlabeled ligand (e.g., unlabeled (S)-5-Fluorowillardiine).
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Isothermal Titration Calorimetry (ITC) to Characterize Thermodynamic Binding Parameters
This protocol describes the use of ITC to directly measure the thermodynamic parameters of this compound analog binding to the isolated ligand-binding domain (LBD) of an AMPA receptor subunit (e.g., GluA2).
Materials:
-
Purified AMPA receptor LBD protein
-
This compound analogs
-
ITC buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified AMPA receptor LBD and dissolve the this compound analog in the same ITC buffer to minimize heats of dilution.
-
Determine the precise concentrations of the protein and the ligand.
-
Load the AMPA receptor LBD into the sample cell of the calorimeter (e.g., 10-50 µM).
-
Load the this compound analog into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-500 µM).
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Perform the titration experiment, injecting small aliquots of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Conclusion
This compound and its analogs represent a versatile and powerful toolkit for the investigation of AMPA receptor desensitization. The ability to selectively induce different desensitization profiles allows for a detailed exploration of the molecular mechanisms underlying this fundamental process and its impact on synaptic function. The protocols provided herein offer a starting point for researchers to employ these valuable pharmacological agents in their studies of AMPA receptor physiology and pharmacology.
References
Application Notes and Protocols for Long-Term Potentiation Induction Using (S)-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine, a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, serves as a valuable pharmacological tool for the in vitro induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2][3] Unlike traditional electrical stimulation protocols, chemical induction of LTP (chemLTP) with agonists like this compound offers a method to potentiate a large population of synapses synchronously, facilitating biochemical and molecular analyses of synaptic plasticity.[4][5] These application notes provide detailed protocols for inducing chemLTP using this compound in hippocampal preparations, along with methods for its quantification and the investigation of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the affinity of this compound and its analogs for AMPA and kainate receptors. This information is crucial for selecting appropriate concentrations for LTP induction experiments.
Table 1: Potency of this compound and Analogs at AMPA/Kainate Receptors in Hippocampal Neurons
| Compound | Target Receptor(s) | EC50 (µM) | Relative Potency Notes | Reference(s) |
| This compound | AMPA/Kainate | 45 | ||
| (S)-5-Fluorowillardiine | AMPA | 1.5 | ~30x more potent than this compound | |
| (R,S)-AMPA | AMPA | 11 | ~4x more potent than this compound | |
| Kainate | Kainate | 14.8 | ||
| (S)-5-Iodowillardiine | Kainate (GluK5 selective) | Potent agonist | Highly selective for GluK5 |
Table 2: Antagonist Activity of Willardiine Derivatives
| Compound | Target Receptor(s) | IC50 (µM) | Apparent K_D_ (µM) | Reference(s) |
| UBP277 | AMPA | 23.8 ± 3.9 | ||
| UBP277 | Kainate | 73.1 ± 4.5 | ||
| UBP291 | Kainate | 9.83 ± 1.62 | ||
| UBP301 | Kainate | 5.94 ± 0.63 |
Signaling Pathways
The induction of LTP by this compound is initiated by the activation of AMPA and/or kainate receptors, leading to a cascade of intracellular signaling events that culminate in the strengthening of synaptic transmission. The primary mechanism involves an increase in the number and function of AMPA receptors at the postsynaptic density.
References
- 1. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemically induced long-term potentiation increases the number of perforated and complex postsynaptic densities but does not alter dendritic spine volume in CA1 of adult mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of AMPA/Kainate Receptor Modulators Using (S)-Willardiine
Abstract
This document provides detailed application notes and protocols for the use of (S)-Willardiine in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This compound is a potent agonist for these ionotropic glutamate receptors and serves as an excellent tool compound for developing robust cell-based functional assays.[1][2][3] The protocols herein focus on a calcium flux-based assay using a stable cell line expressing a calcium-permeable AMPA receptor subtype, a common and effective method for HTS.
Introduction
AMPA and kainate receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[4] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them critical targets for drug discovery.[5] this compound is a selective agonist of AMPA and kainate receptors, capable of inducing cation influx (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization. This property makes it an ideal pharmacological tool for stimulating receptor activity in HTS assays designed to find either antagonists (which block the this compound-induced signal) or positive allosteric modulators (PAMs) that enhance it.
This application note details a robust HTS protocol using a no-wash calcium flux assay, which is amenable to automation and provides a reliable window for identifying active compounds.
This compound and its Analogs: Potency and Selectivity
This compound and its derivatives exhibit varying potencies and selectivities across different AMPA and kainate receptor subtypes. The choice of agonist can be tailored to the specific receptor subtype being targeted in the screening campaign. The following table summarizes reported EC₅₀ values for this compound and some of its key analogs.
| Compound | Receptor Target | Reported EC₅₀ (µM) | Notes |
| This compound | AMPA/Kainate Receptors | 44.8 | General agonist. |
| (S)-5-Fluorowillardiine | AMPA-preferring Receptors | 1.5 | ~30 times more potent than this compound. |
| (S)-5-Bromowillardiine | AMPA/Kainate Receptors | ~1.5 | Similar potency to the fluoro- derivative. |
| (S)-5-Iodowillardiine | Kainate-preferring Receptors | ~0.1 | Highly selective for kainate receptors. |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring Receptors | 0.07 | Most potent willardiine derivative at kainate receptors. |
Signaling Pathways of AMPA/Kainate Receptors
Activation of AMPA/Kainate receptors by an agonist like this compound leads to the opening of the ion channel. The primary signaling mechanism is ionotropic, involving the influx of cations. In calcium-permeable receptors (typically those lacking the edited GluA2 subunit), this results in a significant increase in intracellular Ca²⁺, which is the basis for the HTS assay described. Additionally, these receptors can engage in metabotropic signaling, coupling to G-proteins and other intracellular cascades.
High-Throughput Screening Workflow
A typical HTS campaign to identify AMPA/kainate receptor modulators follows a tiered approach, starting with a primary screen of a large compound library and progressing to more detailed characterization of confirmed hits.
Experimental Protocol: Calcium Flux HTS Assay
This protocol describes a method for screening for antagonists of a calcium-permeable AMPA receptor (e.g., homomeric GluA1 or unedited GluA2) stably expressed in HEK293 cells. The assay is performed in a 384-well format and read on a fluorescence imaging plate reader (FLIPR).
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing a Ca²⁺-permeable AMPA receptor subtype.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates for compound dilution.
-
Reagents:
-
This compound (agonist)
-
NBQX or CNQX (known antagonist, for control)
-
Fluo-8 AM or similar calcium-sensitive dye
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Protocol Steps
Day 1: Cell Plating
-
Harvest logarithmically growing HEK293-AMPAR cells.
-
Count cells and adjust density to 100,000 - 200,000 cells/mL in culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (results in 2,500 - 5,000 cells/well).
-
Incubate plates overnight at 37°C, 5% CO₂.
Day 2: Compound Preparation and Assay
-
Prepare Dye-Loading Solution:
-
Reconstitute Fluo-8 AM in DMSO to make a stock solution.
-
Dilute the Fluo-8 AM stock into Assay Buffer to a final working concentration of 2-4 µM.
-
If using, add Probenecid to a final concentration of 2.5 mM.
-
Warm the solution to 37°C.
-
-
Dye Loading:
-
Remove culture medium from the cell plates.
-
Add 25 µL of the warm Dye-Loading Solution to each well.
-
Incubate the plates for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.
-
-
Prepare Compound Plates:
-
Perform serial dilutions of test compounds in Assay Buffer to achieve a 3X final concentration.
-
Include control wells: Assay Buffer only (vehicle), and a known antagonist (e.g., 10 µM NBQX) as a positive control.
-
-
Prepare Agonist Plate:
-
Prepare a 4X solution of this compound in Assay Buffer. The final concentration should be at the EC₈₀ value (determined from a prior dose-response experiment, typically around 50-80 µM).
-
-
High-Throughput Screening (FLIPR Measurement):
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Set the instrument to read baseline fluorescence for 10-20 seconds.
-
The instrument will add 12.5 µL from the compound plate to the cell plate.
-
Read fluorescence for 2-3 minutes to observe any direct effects of the compounds.
-
The instrument will then add 12.5 µL from the agonist plate.
-
Continue reading fluorescence for another 2-3 minutes to measure the this compound-induced calcium influx.
-
Data Analysis
-
The primary response is the maximum fluorescence signal (or peak height) after the addition of this compound.
-
Normalize the data on a plate-by-plate basis:
-
0% Activity (Negative Control): Average signal from wells with vehicle + this compound.
-
100% Inhibition (Positive Control): Average signal from wells with NBQX + this compound.
-
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Identify "hits" as compounds that exceed a predefined inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Conclusion
This compound is a valuable pharmacological tool for the development and execution of high-throughput screens for AMPA and kainate receptor modulators. The detailed calcium flux assay protocol provides a robust, automatable method for the primary screening of large compound libraries. By combining this potent agonist with stable, receptor-expressing cell lines, researchers can efficiently identify and characterize novel compounds with therapeutic potential for a wide range of neurological disorders.
References
- 1. bu.edu [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-Willardiine in Calcium Imaging Techniques
Introduction
(S)-Willardiine is a potent agonist for ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon activation, they allow the influx of cations, including sodium (Na⁺) and, under certain conditions, calcium (Ca²⁺). The ability of this compound and its derivatives to selectively activate these receptors makes them valuable pharmacological tools for studying glutamatergic signaling and its downstream effects, such as changes in intracellular calcium concentrations.[2][3]
Calcium imaging is a widely used technique that allows researchers to visualize and quantify these intracellular calcium dynamics in real-time using fluorescent indicators.[4] By applying this compound during a calcium imaging experiment, researchers can directly investigate the functional presence and properties of AMPA/kainate receptors on specific cells and analyze the resulting calcium signals.
Mechanism of Action: this compound-Induced Calcium Influx
This compound binds to the ligand-binding domain of AMPA and kainate receptors, inducing a conformational change that opens the ion channel pore. The primary ion conducted is Na⁺, leading to membrane depolarization. However, a subset of these receptors, particularly AMPA receptors lacking the edited GluA2 subunit, exhibit significant permeability to Ca²⁺. Therefore, the application of this compound can lead to a direct influx of extracellular calcium, which can be visualized with calcium-sensitive dyes. It is important to note that extracellular calcium can also inhibit willardiine-induced currents, particularly at kainate receptors, an effect that is concentration-dependent.
References
- 1. mdpi.com [mdpi.com]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preparing Stable Stock Solutions of (S)-Willardiine for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Willardiine is a potent agonist of AMPA and kainate receptors, making it a valuable tool in neuroscience research and drug development for studying glutamatergic signaling.[1] Consistent and reproducible experimental results hinge on the accurate preparation and stable storage of this compound stock solutions. These application notes provide detailed protocols for the preparation of stable aqueous stock solutions of this compound, along with recommendations for storage and handling to ensure solution integrity over time. Additionally, information on its mechanism of action and relevant signaling pathways is presented to aid in experimental design.
Physicochemical Properties and Solubility
This compound is a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana.[2] Understanding its physical and chemical properties is crucial for proper handling and solution preparation.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | [3] |
| Molecular Weight | 199.16 g/mol | [3] |
| Appearance | White to off-white solid | |
| Water Solubility | 13.2 mg/mL | - |
| DMSO Solubility | < 1 mg/mL (insoluble or slightly soluble) | |
| Storage (Powder) | -20°C |
Recommended Protocol for Preparation of Aqueous Stock Solutions
Due to its limited solubility in common organic solvents like DMSO, the recommended method for preparing high-concentration stock solutions of this compound is by using an aqueous solution of sodium hydroxide (NaOH). This method facilitates the deprotonation of the molecule, enhancing its solubility in aqueous media.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required mass of this compound: Based on the desired final concentration and volume of your stock solution, calculate the mass of this compound needed.
-
Example: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 199.16 g/mol = 0.0019916 g = 1.99 mg
-
-
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Prepare the NaOH solution: Prepare a 100 mM aqueous solution of NaOH.
-
Dissolve this compound:
-
Add a volume of 100 mM NaOH equivalent to the molar amount of this compound to the microcentrifuge tube. This is referred to as adding one molar equivalent.
-
Vortex the solution thoroughly.
-
If the solid does not fully dissolve, gentle warming in a 45-60°C water bath or brief sonication can be applied to facilitate dissolution.
-
Add nuclease-free water to reach the final desired volume.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the final stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage.
-
Stability and Storage of Stock Solutions
Proper storage is critical to maintain the potency and stability of this compound stock solutions.
Table 2: Recommended Storage Conditions and Stability
| Storage Condition | Recommended Duration | Source |
| Powder | -20°C | |
| Stock Solution in NaOH (aliquoted) | -80°C | Use within 6 months |
| Stock Solution in NaOH (aliquoted) | -20°C | Use within 1 month |
Note: It is generally recommended to prepare fresh solutions for critical experiments. Halogenated analogs of willardiine have been reported to be more stable than the parent compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in experiments.
Caption: Workflow for preparing and using this compound.
Mechanism of Action and Signaling Pathway
This compound is an agonist for ionotropic glutamate receptors, specifically the AMPA and kainate receptors. Upon binding, it induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations such as Na⁺ and Ca²⁺ into the neuron. This influx leads to depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades.
The activation of AMPA receptors by agonists like this compound can trigger various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is implicated in synaptic plasticity and gene expression.
Caption: this compound signaling pathway.
References
Application Notes and Protocols: (S)-Willardiine in Combination with Specific Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine is a potent agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Due to its activity at these receptors, this compound and its derivatives are valuable pharmacological tools for studying glutamatergic signaling. This document provides detailed application notes and protocols for the use of (S)--Willardiine in combination with specific AMPA and kainate receptor antagonists to dissect and characterize receptor function.
The strategic use of selective antagonists in conjunction with an agonist like this compound allows for the precise investigation of receptor subtype contributions to physiological and pathological processes. By selectively blocking one receptor population, the specific effects mediated by the remaining activated receptors can be elucidated. This approach is critical in neuroscience research and drug development for identifying novel therapeutic targets for neurological and psychiatric disorders.
Data Presentation: Antagonist Affinities at AMPA and Kainate Receptors
The following tables summarize the binding affinities and inhibitory concentrations of key willardiine-derived and other common antagonists at different AMPA and kainate receptor subunits. This data is essential for selecting the appropriate antagonist and concentration for specific experimental goals.
Table 1: Antagonist Activity at Kainate Receptors
| Compound | Receptor Subtype | Assay Type | Affinity (Kd) / Inhibition (IC50) | Reference |
| UBP302 | GluK5-containing | Functional | - | [1] |
| UBP310 | GluK1 (GluR5) | Radioligand Binding ([3H]UBP310) | 21 ± 7 nM | [2][3] |
| UBP310 | GluK3 | Radioligand Binding ([3H]UBP310) | 0.65 ± 0.19 µM | [2][3] |
| UBP310 | GluK1 (GluR5) | Functional (Dorsal Root) | 18 ± 4 nM | |
| UBP310 | GluK1 | Functional | 130 nM (IC50) | |
| UBP310 | GluK2 | Radioligand Binding ([3H]UBP310) | No specific binding | |
| CNQX | GluK3 | Functional | - | |
| Compound 28 | GluK3 | Functional | Submicromolar |
Table 2: Antagonist Activity at AMPA Receptors
| Compound | Receptor Subtype | Assay Type | Inhibition (IC50) | Reference |
| UBP302 | AMPA | Functional | Antagonizes at ≥ 100 µM | |
| GYKI 52466 | AMPA | Functional | - | |
| GYKI 53655 | AMPA | Functional | - |
Signaling Pathways
The activation of AMPA and kainate receptors by this compound initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
AMPA Receptor Signaling
Activation of AMPA receptors by this compound leads to a rapid influx of Na+ ions, causing depolarization of the postsynaptic membrane. The trafficking and phosphorylation state of AMPA receptors are key determinants of synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Kainate Receptor Signaling
Kainate receptors exhibit both ionotropic and metabotropic signaling. Ionotropic activation allows for Na+ and Ca2+ influx, contributing to postsynaptic depolarization. Metabotropic signaling can occur through G-protein coupling, influencing downstream effectors like phospholipase C (PLC) and protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific experimental needs and available equipment.
Protocol 1: Radioligand Binding Assay for AMPA/Kainate Receptors
This protocol is used to determine the binding affinity of unlabeled antagonists by measuring their ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell or tissue homogenates expressing the target receptor.
-
Radioligand (e.g., [3H]AMPA, [3H]kainate, or a specific antagonist like [3H]UBP310).
-
Unlabeled antagonist of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
Unlabeled antagonist at various concentrations (typically in triplicate).
-
A fixed concentration of radioligand (usually at its Kd value).
-
Membrane homogenate to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Electrophysiological Recording of Dorsal Root Potentials (DRPs)
This ex vivo protocol assesses the activity of antagonists at AMPA and kainate receptors on primary afferent terminals in the spinal cord.
Materials:
-
Isolated spinal cord preparation from a neonatal rodent.
-
Recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
Suction electrodes for stimulation and recording.
-
Stimulator and amplifier.
-
Data acquisition system.
-
This compound and the antagonist of interest.
Procedure:
-
Preparation: Isolate the spinal cord from a neonatal rat or mouse with dorsal roots intact and place it in a recording chamber perfused with oxygenated aCSF.
-
Electrode Placement: Place a suction electrode on one dorsal root for stimulation and another on an adjacent dorsal root of the same segment for recording.
-
Baseline Recording: Elicit a baseline dorsal root potential (DRP) by applying a single electrical stimulus to the dorsal root.
-
Drug Application:
-
First, apply this compound to the bath to potentiate the DRP.
-
Once a stable potentiated response is achieved, co-apply the antagonist at the desired concentration.
-
-
Data Acquisition: Record the changes in the amplitude of the DRP in the presence of the antagonist.
-
Analysis: Quantify the reduction in the DRP amplitude to determine the antagonist's efficacy. A concentration-response curve can be generated to calculate the IC50.
Protocol 3: Measurement of Kainate-Induced Depolarization in Dorsal Root Fibers
This protocol directly measures the ability of an antagonist to block depolarization induced by a kainate receptor agonist.
Materials:
-
Isolated dorsal root ganglion (DRG) preparation.
-
Recording chamber with aCSF perfusion.
-
Suction electrode for recording.
-
Amplifier and data acquisition system.
-
Kainate or a selective agonist like (S)-5-iodowillardiine.
-
Antagonist of interest.
Procedure:
-
Preparation: Isolate a dorsal root with its ganglion and place it in a recording chamber perfused with aCSF.
-
Recording Setup: Place a suction electrode on the dorsal root to record the membrane potential.
-
Agonist Application: Apply a known concentration of kainate or another kainate receptor agonist to the bath to induce depolarization.
-
Antagonist Application: After establishing a stable depolarization, apply the antagonist to the bath.
-
Data Acquisition: Record the change in membrane potential (repolarization) in the presence of the antagonist.
-
Analysis: Measure the magnitude of the reduction in depolarization to determine the antagonist's effect. The apparent KD can be calculated using the Gaddum-Schild equation if a competitive antagonist is used.
Conclusion
The combination of this compound with specific AMPA and kainate receptor antagonists provides a powerful experimental paradigm for elucidating the roles of these critical receptors in synaptic transmission and plasticity. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the complex pharmacology of the glutamatergic system. Careful selection of antagonists based on their affinity and selectivity, coupled with precise experimental execution, will yield valuable insights into the function of AMPA and kainate receptors in both health and disease.
References
- 1. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing off-target effects of (S)-Willardiine in experiments
Welcome to the technical support center for (S)-Willardiine. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the successful and accurate use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a partial agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors.[1][2][3][4] Its primary action is to bind to these receptors and induce a conformational change that opens their associated ion channels, leading to cation influx and neuronal depolarization.
Q2: What are the known off-target effects of this compound?
The principal off-target effects of this compound arise from its activity at kainate receptors when the intended target is the AMPA receptor, or vice versa. The degree of selectivity is highly dependent on the specific subtype of AMPA or kainate receptor. Additionally, at high concentrations, this compound may interact with other glutamate receptors or transporters, although this is less common.
Q3: How can I enhance the selectivity of this compound for AMPA receptors?
To enhance selectivity for AMPA receptors, consider using (S)-5-fluorowillardiine. This analog of this compound has a higher affinity for AMPA receptors, particularly GluA1 and GluA2 subunits, compared to kainate receptors.[5]
Q4: How can I specifically target kainate receptors with a willardiine analog?
For selective activation of kainate receptors, (S)-5-iodowillardiine is the recommended compound. It is a potent agonist at GluK1 (formerly GluR5)-containing kainate receptors with significantly lower affinity for AMPA receptors.
Q5: My AMPA receptor responses to this compound are rapidly desensitizing. How can I prevent this?
Rapid desensitization of AMPA receptors is a common phenomenon. To mitigate this, you can use a positive allosteric modulator such as cyclothiazide. Cyclothiazide binds to a site on the AMPA receptor that is distinct from the agonist binding site and stabilizes the open conformation of the channel, thereby reducing desensitization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly large or prolonged neuronal excitation. | Off-target activation of kainate receptors, which can have different desensitization kinetics. | 1. Use a selective kainate receptor antagonist, such as UBP 302 for GluK1-containing receptors, to confirm off-target activity. 2. Switch to a more selective AMPA receptor agonist like (S)-5-fluorowillardiine. |
| Inconsistent or variable responses between experiments. | 1. Receptor desensitization. 2. Variability in the expression levels of different AMPA or kainate receptor subunits in your experimental system. | 1. Pre-incubate your preparation with cyclothiazide (10-100 µM) to reduce AMPA receptor desensitization. 2. Characterize the receptor subunit expression profile of your experimental model using techniques like Western blotting or qPCR. |
| This compound appears to have no effect. | 1. The concentration of this compound is too low. 2. The experimental system lacks the target AMPA or kainate receptors. 3. Rapid receptor desensitization is masking the response. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Confirm the presence of target receptors in your system. 3. Apply this compound in the presence of cyclothiazide. |
| Difficulty distinguishing between AMPA and kainate receptor-mediated currents. | Overlapping pharmacology of this compound at both receptor types. | Use a selective AMPA receptor antagonist like GYKI 52466 or GYKI 53655 to isolate kainate receptor-mediated responses. These non-competitive antagonists block AMPA receptors with minimal effect on kainate receptors. |
Quantitative Data
Table 1: Binding Affinities (Ki) of this compound Analogs at Human Glutamate Receptors
| Compound | hGluA1 (AMPA) | hGluA2 (AMPA) | hGluA4 (AMPA) | hGluK1 (Kainate) | hGluK2 (Kainate) |
| This compound | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| (S)-5-Fluorowillardiine | 1.3 µM | 1.5 µM | 4.8 µM | >100 µM | >100 µM |
| (S)-5-Iodowillardiine | >100 µM | >100 µM | >100 µM | 0.24 nM | >100 µM |
Data compiled from various sources. Values represent the concentration of the compound required to inhibit 50% of radioligand binding.
Table 2: Potency (EC50) of this compound Analogs at AMPA and Kainate Receptors
| Compound | AMPA Receptors (Hippocampal Neurons) | Kainate Receptors (DRG Neurons) |
| This compound | 45 µM | >1000 µM |
| (S)-5-Fluorowillardiine | 1.5 µM | 69 µM |
| (S)-5-Bromowillardiine | 11 µM | 1.2 µM |
| (S)-5-Iodowillardiine | 120 µM | 0.1 µM |
Data adapted from Patneau et al., 1992 and other sources. EC50 is the concentration of the agonist that produces 50% of the maximal response.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Effects
This protocol is designed to measure ion channel currents in response to this compound and to pharmacologically isolate on-target versus off-target effects.
Materials:
-
Cells: HEK293 cells transfected with specific AMPA or kainate receptor subunits, or primary neurons.
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubbled with 95% O2 / 5% CO2.
-
Internal Solution (K-Gluconate based): 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 0.2 mM EGTA. pH adjusted to 7.3 with KOH.
-
This compound and analogs: Stock solutions prepared in water or DMSO.
-
Selective Antagonists: GYKI 52466 (for AMPA receptors), UBP 302 (for GluK1 kainate receptors).
-
Positive Allosteric Modulator: Cyclothiazide.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips a few days prior to recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with aCSF at 1.5-2 mL/min.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Obtaining a Gigaseal: Approach a cell with the recording pipette while applying light positive pressure. Upon contact with the cell membrane, release the pressure to form a Giga-ohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Recordings: Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Drug Application:
-
Establish a baseline recording in aCSF.
-
Apply this compound at the desired concentration and record the inward current. . To test for off-target effects on kainate receptors, co-apply this compound with the AMPA receptor antagonist GYKI 52466 (10-30 µM). Any remaining current is likely mediated by kainate receptors.
-
To test for off-target effects on AMPA receptors when studying kainate receptors, use a selective kainate receptor agonist like (S)-5-iodowillardiine and co-apply it with the kainate receptor antagonist UBP 302 (10 µM).
-
-
Data Analysis: Measure the peak and steady-state current amplitudes in response to agonist application.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound and its analogs for specific receptor subtypes.
Materials:
-
Membrane Preparation: Homogenized tissue or cell pellets expressing the receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors).
-
Test Compounds: this compound and its analogs at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Fluid.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the membrane preparation, radioligand (at a concentration near its Kd), and the test compound (or buffer for total binding) in the assay buffer. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site or two-site binding model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Signaling pathway of this compound at AMPA and kainate receptors.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Willardiine Stability in Artificial Cerebrospinal Fluid (aCSF)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Willardiine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the stability of this compound in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results when using this compound in aCSF can stem from several factors. The most common issue is the degradation of the compound in the experimental medium. This compound, being a uracil derivative and an amino acid analog, can be susceptible to chemical and enzymatic degradation under physiological conditions. Factors such as the pH, temperature, and storage duration of your this compound-containing aCSF can significantly impact its stability and, consequently, your experimental outcomes. It is also known that halogenated analogues of willardiine often exhibit greater stability.[1][2]
Q2: What are the likely degradation pathways for this compound in aCSF?
A2: While specific degradation pathways for this compound in aCSF have not been extensively documented, based on its chemical structure (a pyrimidine derivative), potential degradation routes could include hydrolysis of the uracil ring and enzymatic degradation.[3][4] The amino acid portion of the molecule could also be a target for enzymatic activity if there are residual enzymes in the experimental preparation, for instance, from tissue slices. The degradation of pyrimidines can lead to the opening of the ring structure, producing compounds like β-alanine.[4]
Q3: How can I improve the stability of this compound in my aCSF solution?
A3: To enhance the stability of this compound in your experiments, consider the following:
-
Fresh Preparation: Prepare your this compound-containing aCSF fresh for each experiment.
-
pH Control: Maintain a stable physiological pH (typically 7.4) of your aCSF, as pH can influence the stability of the uracil ring.
-
Temperature: Keep the aCSF solution chilled (2-8°C) when not in immediate use and during storage. For long-term storage of stock solutions, freezing at -20°C or -80°C is recommended.
-
Oxygenation: Continuous bubbling of aCSF with carbogen (95% O2, 5% CO2) is crucial not only for tissue viability but also for maintaining the pH and preventing oxidative degradation.
-
Consider Analogs: If stability issues persist, consider using a more stable halogenated analog of willardiine, such as (S)-5-Fluorowillardiine.
Q4: How should I prepare and store my this compound stock solutions?
A4: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a buffer matching your aCSF). Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, thaw an aliquot and dilute it into freshly prepared and oxygenated aCSF immediately before use.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
Issue 1: Diminished or Absent Agonist Effect of this compound Over Time
-
Symptom: Initial application of this compound elicits the expected physiological response (e.g., neuronal depolarization, increased firing rate), but the effect diminishes in subsequent applications from the same batch of aCSF.
-
Potential Cause: Degradation of this compound in the aCSF at room or physiological temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Discard the old aCSF solution and prepare a fresh working solution of this compound in newly made and carbogen-saturated aCSF.
-
Verify Stock Solution Integrity: If the issue persists, test the integrity of your frozen stock solution. Prepare a fresh working solution from a new, previously unopened aliquot of the stock.
-
Perform a Stability Check: If you have access to analytical instrumentation (e.g., HPLC), you can perform a simple stability check by measuring the concentration of this compound in your aCSF at different time points (e.g., 0, 2, 4, and 6 hours) under your experimental conditions.
-
Issue 2: High Variability Between Experimental Days
-
Symptom: The magnitude of the response to the same concentration of this compound varies significantly from one experimental day to another.
-
Potential Cause: Inconsistent preparation of aCSF or this compound solutions, or differences in experimental conditions.
-
Troubleshooting Steps:
-
Standardize aCSF Preparation: Ensure the aCSF is prepared consistently each day with respect to component concentrations, pH, and osmolarity.
-
Consistent Oxygenation: Verify that the aCSF is continuously and vigorously bubbled with carbogen for at least 30 minutes before use and throughout the experiment.
-
Controlled Temperature: Maintain a consistent temperature for your experimental setup, as temperature can affect both the stability of the compound and the biological response.
-
Aliquot Stock Solutions: Use single-use aliquots of your this compound stock to avoid variability from repeated freeze-thaw cycles.
-
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the stability of this compound in aCSF. However, based on the known stability of similar compounds, a hypothetical stability profile is presented below for illustrative purposes. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
| Time (hours) at 37°C | Expected this compound Concentration (% of Initial) | Potential Degradation (%) |
| 0 | 100% | 0% |
| 1 | 95% | 5% |
| 2 | 88% | 12% |
| 4 | 75% | 25% |
| 6 | 60% | 40% |
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the individual components of the aCSF (e.g., 1 M NaCl, 1 M KCl, 1 M CaCl2, 1 M MgCl2, 1 M NaH2PO4, 1 M NaHCO3, 1 M D-glucose).
-
Combine Components: In a clean glass beaker or bottle, add the required volumes of each stock solution to achieve the final desired concentrations (a common formulation is: 124 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 2 mM MgSO4, 1.25 mM NaH2PO4, 26 mM NaHCO3, and 10 mM D-glucose).
-
Adjust to Final Volume: Add ultrapure water to bring the solution to the final volume.
-
Oxygenate and Adjust pH: Continuously bubble the solution with carbogen (95% O2, 5% CO2) for at least 30 minutes. This will also bring the pH to a physiological range (around 7.4).
-
Verify Osmolarity: Check the osmolarity of the final solution using an osmometer. It should be in the range of 290-310 mOsm/L.
-
Storage: Use the aCSF immediately or store it at 4°C for no longer than 24 hours. Always re-oxygenate before use.
Protocol 2: Stability-Indicating HPLC Method for this compound in aCSF
This protocol provides a general framework for developing a stability-indicating HPLC-UV method. Specific parameters may need to be optimized for your particular instrumentation and experimental setup.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a good starting point.
-
Sample Preparation:
-
At designated time points, collect an aliquot of the this compound-containing aCSF.
-
Stop any further degradation by immediately freezing the sample or by adding a quenching solution (e.g., a strong acid if the degradation is base-catalyzed, or vice versa).
-
If necessary, perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.
-
Inject the supernatant into the HPLC system.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study on a stock solution of this compound. This involves subjecting the compound to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision according to established guidelines. The forced degradation samples are used to demonstrate that the degradation products do not interfere with the quantification of the intact this compound peak.
Visualizations
Caption: Recommended workflow for preparing and using this compound in aCSF to minimize stability issues.
Caption: Simplified signaling pathway of this compound via AMPA/Kainate receptors.
Caption: A logical decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. egyankosh.ac.in [egyankosh.ac.in]
Addressing variability in (S)-Willardiine experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Willardiine and its derivatives. Our goal is to help you address variability in your experimental results and ensure the successful application of these compounds in your research.
Troubleshooting Guide
Issue 1: No observable or weak response to this compound application.
Possible Causes and Solutions:
-
Question: You are applying this compound but not observing the expected physiological or biochemical response in your system (e.g., no ion current, no change in downstream signaling).
-
Answer:
-
Incorrect Isomer: Ensure you are using the (S)-isomer, as the (R)-isomer is not active at AMPA or kainate receptors[1].
-
Agonist Concentration: this compound is a partial agonist with a relatively low potency compared to some of its derivatives[1][2]. You may need to increase the concentration. Refer to the potency table below to ensure you are using an appropriate concentration range for your target receptor.
-
Receptor Subtype Expression: The potency of this compound and its analogs can vary significantly depending on the subunit composition of the AMPA and kainate receptors in your experimental system[3][4]. For instance, (S)-5-iodowillardiine is a highly selective agonist for GluR5-containing kainate receptors. Verify the expression of the target receptor subunits in your cell line or tissue preparation.
-
Compound Stability and Storage: this compound should be stored at -20°C. Improper storage may lead to degradation. Prepare fresh solutions for your experiments.
-
pH of Experimental Buffer: The charge state of the uracil ring, which is pH-dependent, can influence the binding thermodynamics. Ensure your experimental buffer pH is stable and within the optimal range for your system.
-
Issue 2: High variability or poor reproducibility in experimental results.
Possible Causes and Solutions:
-
Question: You are observing a response to this compound, but the magnitude of the response is inconsistent between experiments or even within the same experiment.
-
Answer:
-
Receptor Desensitization: this compound and some of its analogs, like (S)-5-fluorowillardiine, are strong inducers of receptor desensitization. This rapid and often incomplete desensitization can lead to variable responses, especially with prolonged or repeated agonist application.
-
Experimental Protocol: To mitigate this, use a rapid application system (e.g., "concentration jump") for electrophysiological recordings.
-
Cross-desensitization: Be aware of cross-desensitization if you are using multiple willardiine derivatives or other AMPA/kainate agonists in the same experiment.
-
-
Choice of Willardiine Analog: The degree of desensitization varies significantly between different 5-substituted willardiines. For example, (S)-5-iodowillardiine is a weakly desensitizing agonist, while this compound is a strongly desensitizing agonist. Consider using an analog with a desensitization profile that is better suited for your experimental design.
-
Allosteric Modulation: The presence of endogenous or exogenous allosteric modulators in your system can affect receptor function and lead to variability. For instance, positive allosteric modulators (PAMs) of AMPA receptors can alter the response to agonists.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a partial agonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes. Upon binding, it causes a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations like Na+ and Ca2+, resulting in neuronal depolarization.
-
-
Q2: Why is the (S)-isomer of Willardiine active while the (R)-isomer is not?
-
A2: The stereochemistry of the molecule is critical for its interaction with the ligand-binding domain of the AMPA and kainate receptors. Only the (S)-isomer has the correct spatial arrangement of its chemical groups to bind effectively and elicit a functional response.
-
-
Q3: How do different substitutions on the uracil ring of this compound affect its activity?
-
A3: Substitutions, particularly at the 5-position of the uracil ring, have a profound impact on the agonist's potency, its selectivity for AMPA versus kainate receptors, and the degree of receptor desensitization it induces. For example, adding a fluorine atom at the 5-position ((S)-5-fluorowillardiine) increases potency at AMPA receptors, while an iodine substitution ((S)-5-iodowillardiine) confers high selectivity for GluR5-containing kainate receptors.
-
-
Q4: Can this compound or its derivatives act as antagonists?
-
A4: Yes, while this compound itself is an agonist, certain modifications can convert it into an antagonist. For example, adding a carboxylic acid-bearing side-chain to the N3-position of the uracil ring can produce compounds that act as competitive antagonists at AMPA and kainate receptors.
-
-
Q5: What are the key differences in how willardiine derivatives bind to AMPA versus kainate receptors?
-
A5: The binding pockets of AMPA and kainate receptors have distinct structural features. Kainate-preferring receptors possess a lipophilic pocket that can accommodate larger substituents at the 5-position of the willardiine ring, which enhances agonist potency through hydrophobic interactions. In contrast, AMPA-preferring receptors lack this lipophilic pocket, and for substituents with similar electron-withdrawing properties, potency tends to decrease as the size of the substituent increases.
-
Data Presentation
Table 1: Potency of this compound and Analogs at AMPA/Kainate Receptors
| Compound | Receptor Type | EC50 (µM) | Relative Potency Notes | Reference |
| This compound | AMPA/Kainate | 45 | Baseline | |
| (R,S)-AMPA | AMPA/Kainate | 11 | ~4x more potent than this compound | |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | ~30x more potent than this compound | |
| (S)-5-Iodowillardiine | AMPA/Kainate | - | Weakly desensitizing agonist | |
| (S)-5-Bromowillardiine | AMPA/Kainate | - | Potent agonist | |
| Kainate | AMPA/Kainate | - | - |
Table 2: Agonist Potency Sequence at Different Receptor Types
| Receptor Type | Cell Type | Potency Sequence (High to Low) | Reference |
| Kainate-preferring | Dorsal Root Ganglion Neurons | Trifluoromethyl > Iodo > Bromo ≈ Chloro > Nitro ≈ Cyano > Kainate > Methyl > Fluoro > AMPA >> Willardiine | |
| AMPA-preferring | Hippocampal Neurons | Fluoro > Cyano ≈ Trifluoromethyl ≈ Nitro > Chloro ≈ Bromo > AMPA > Iodo > Willardiine > Kainate > Methyl |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording from Hippocampal Neurons
This protocol is a generalized summary based on methodologies described in the cited literature.
-
Cell Preparation:
-
Isolate and culture embryonic mouse hippocampal neurons on coverslips.
-
Use neurons after a specified number of days in vitro (e.g., 7-14 days) for mature receptor expression.
-
-
Recording Solutions:
-
External Solution (in mM): e.g., 150 NaCl, 3 KCl, 10 HEPES, 1 CaCl2, 1 MgCl2, 10 glucose. Adjust pH to 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.2 with CsOH.
-
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.
-
Use a rapid solution exchange system to apply agonists for precise time intervals (e.g., concentration jumps). This is crucial for studying fast-desensitizing receptors.
-
Apply this compound or its analogs at various concentrations to determine dose-response relationships.
-
To study desensitization, apply a saturating concentration of the agonist for a prolonged period and measure the decay of the inward current.
-
Visualizations
Caption: Signaling pathway of this compound at AMPA/Kainate receptors.
Caption: Troubleshooting workflow for no or weak experimental response.
Caption: Impact of 5-position substitutions on this compound properties.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Willardiine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting complex dose-response curves of (S)-Willardiine
Welcome to the technical support center for (S)-Willardiine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our aim is to help you interpret complex dose-response curves and navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent agonist for ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As a partial agonist, it mimics the effect of the endogenous neurotransmitter glutamate, leading to the opening of ion channels and subsequent cation influx (primarily Na⁺ and to a lesser extent Ca²⁺), resulting in neuronal depolarization.[3]
Q2: I am observing a dose-response curve that plateaus at a lower than expected maximum response. What could be the cause?
A key characteristic of this compound and its analogs is the induction of receptor desensitization.[4][5] This is a process where the receptor temporarily becomes insensitive to the agonist, even in its continued presence. This compound is a strongly desensitizing agonist. At higher concentrations, a larger proportion of receptors may enter a desensitized state, leading to a plateau in the response that is lower than the theoretical maximum. The degree of desensitization can be influenced by the specific AMPA or kainate receptor subunits expressed in your experimental system.
Q3: Are there derivatives of this compound with different properties?
Yes, several derivatives of this compound have been synthesized with varying affinities and selectivities for AMPA and kainate receptors. For example, (S)-5-iodowillardiine is a selective agonist for kainate receptors, while (S)-5-fluorowillardiine is a selective agonist for AMPA receptors. These analogs also exhibit different desensitization kinetics, which can be a valuable tool for dissecting the contributions of different receptor subtypes to a physiological response.
Q4: Can this compound have off-target effects?
While this compound is relatively selective for AMPA and kainate receptors, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always advisable to use the lowest effective concentration and to include appropriate controls in your experiments, such as specific antagonists for AMPA/kainate receptors (e.g., CNQX, NBQX) to confirm that the observed effects are mediated by these receptors.
Q5: What is a typical EC₅₀ for this compound?
The reported EC₅₀ for this compound for AMPA/kainate receptor activation is approximately 45 µM. However, this value can vary depending on the experimental system, including the specific receptor subunit composition and the assay conditions.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Data
Possible Causes:
-
Inconsistent Agonist Application: The rapid desensitization of AMPA/kainate receptors makes them highly sensitive to the speed and duration of agonist application.
-
Cell Health and Viability: Unhealthy cells will exhibit inconsistent responses.
-
Receptor Expression Levels: Variability in receptor expression between cells or preparations can lead to different response magnitudes.
-
Ligand Stability: Degradation of this compound in solution can affect its effective concentration.
Troubleshooting Steps:
-
Standardize Application Method: For electrophysiological recordings, ensure a fast and consistent application of this compound using a rapid perfusion system. For imaging experiments, ensure rapid and uniform solution exchange.
-
Monitor Cell Health: Regularly assess cell viability using methods like trypan blue exclusion or by monitoring resting membrane potential in electrophysiology.
-
Use a Stable Cell Line or Primary Culture Preparation: If possible, use a cell line with stable expression of the target receptor or a well-characterized primary culture system.
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a frozen stock to minimize degradation.
-
Include Internal Controls: In each experiment, include a positive control with a known agonist (e.g., glutamate or AMPA) to assess the responsiveness of the cells.
Issue 2: Interpreting a Non-Sigmoidal Dose-Response Curve
While a classic biphasic or U-shaped curve is not a commonly reported feature of this compound, you may encounter dose-response relationships that deviate from a simple sigmoidal shape.
Possible Cause: Receptor Desensitization
-
Observation: The response may rise with increasing concentrations of this compound and then plateau or even slightly decrease at very high concentrations.
-
Explanation: As a potent desensitizing agonist, high concentrations of this compound can drive a significant population of receptors into a non-conducting, desensitized state. This can limit the maximal response and, in some systems, the steady-state current at saturating concentrations may be smaller than at intermediate concentrations, leading to a "humped" dose-response curve.
-
Troubleshooting/Interpretation:
-
Measure Peak vs. Steady-State Response: Analyze both the peak response (initial, transient current) and the steady-state response (the current after desensitization has occurred). The dose-response curves for these two parameters may differ significantly.
-
Use a Less Desensitizing Analog: If available, compare the dose-response curve with that of a less desensitizing willardiine analog, such as (S)-5-iodowillardiine, to assess the impact of desensitization.
-
Co-application with a Positive Allosteric Modulator: Use a positive allosteric modulator (PAM) of AMPA receptors, such as cyclothiazide, to reduce desensitization and potentially reveal a more sigmoidal dose-response curve for the peak current.
-
Data Presentation
Table 1: Quantitative Data for this compound and its Analogs
| Compound | Target Receptor(s) | Reported EC₅₀ | Desensitization Profile | Reference(s) |
| This compound | AMPA/Kainate | 45 µM | Strong | |
| (S)-5-Fluorowillardiine | AMPA selective | 1.5 µM | Strong | |
| (S)-5-Iodowillardiine | Kainate selective | - | Weak | |
| (S)-5-Bromowillardiine | AMPA/Kainate | - | Incomplete |
Note: EC₅₀ values can vary between experimental systems.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording this compound-induced currents from cultured neurons or brain slices.
Solutions:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubbled with 95% O₂/5% CO₂.
-
Internal Solution: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 0.2 mM EGTA. pH adjusted to 7.3 with KOH.
Procedure:
-
Prepare brain slices (250-300 µm thick) or cultured neurons.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass (resistance 3-5 MΩ when filled with internal solution).
-
Establish a whole-cell recording configuration on a target neuron.
-
Hold the neuron at a membrane potential of -70 mV to record inward currents.
-
Prepare a range of this compound concentrations in aCSF.
-
Apply different concentrations of this compound for a brief, standardized duration (e.g., 1-2 seconds) using a rapid application system.
-
Record the peak and steady-state current for each concentration.
-
Ensure a sufficient wash-out period between applications to allow for recovery from desensitization.
-
At the end of the experiment, apply a saturating concentration of glutamate or AMPA to determine the maximal response of the cell.
Calcium Imaging
This protocol outlines a method for measuring intracellular calcium changes in response to this compound application.
Materials:
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 137 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose. pH 7.4.
Procedure:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM) in HBS, with a small amount of Pluronic F-127 to aid in dye loading.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification of the AM ester (approximately 30 minutes).
-
Mount the dish on an inverted microscope equipped for fluorescence imaging.
-
Acquire baseline fluorescence images.
-
Apply different concentrations of this compound via a perfusion system.
-
Continuously acquire images to monitor changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for calibration purposes.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inverted “U-Shaped” Dose-Effect Relationships in Learning and Memory: Modulation of Arousal and Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding precipitation of (S)-Willardiine in experimental media
Welcome to the technical support center for (S)-Willardiine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in experimental media. Ensuring the solubility and stability of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a non-protein amino acid that acts as a partial agonist for AMPA and kainate receptors, which are ionotropic glutamate receptors in the central nervous system.[1] It is structurally an L-alanine derivative containing a uracil moiety. Understanding its chemical properties is key to preventing precipitation.
Q2: Why is my this compound precipitating in my experimental media?
Precipitation of this compound can occur for several reasons:
-
pH of the Medium: this compound's solubility is highly dependent on pH. At physiological pH, the uracil ring is predominantly in a less soluble, uncharged state.[2][3]
-
Concentration: Exceeding the solubility limit of this compound in a particular medium will lead to precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO or a high-pH buffer) into an aqueous medium with a different pH or composition can cause the compound to crash out of solution.
-
Temperature: Changes in temperature can affect solubility, with some compounds being less soluble at lower temperatures.
-
Interactions with Media Components: Although not extensively documented for this compound, some compounds can interact with salts, proteins, or other components in complex media like cell culture media, leading to precipitation.
Q3: What is the best way to prepare a stock solution of this compound?
For a highly concentrated and stable stock solution, it is recommended to dissolve this compound in an aqueous solution with an adjusted pH. Since this compound is an acidic amino acid, increasing the pH will deprotonate it, forming a more soluble salt. A common approach for related compounds is to use a base like sodium hydroxide (NaOH).
Q4: Can I dissolve this compound in DMSO?
While some less soluble willardiine derivatives are dissolved in DMSO, it is not always necessary for this compound itself, which has some inherent water solubility. If you do use DMSO for your experimental design, be mindful of the final concentration, as it can be toxic to cells, typically needing to be kept below 0.5%.
Q5: How should I store my this compound solutions?
Aqueous stock solutions of this compound should be stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Troubleshooting Guide: this compound Precipitation
This guide provides step-by-step solutions to common precipitation issues encountered during experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock or pH Shift: The rapid change in solvent polarity or pH upon dilution is causing the compound to become insoluble. | 1. Add the this compound stock solution dropwise to the experimental medium while gently vortexing or swirling. 2. Pre-warm the experimental medium to the experimental temperature (e.g., 37°C) before adding the stock solution. |
| Cloudiness or precipitate appears over time in the incubator. | Low Solubility at Experimental Conditions: The concentration of this compound may be too high for the specific medium and its pH. Compound Degradation: Although less common for stable molecules, degradation can lead to insoluble byproducts. | 1. Lower the final concentration of this compound in your experiment. 2. Ensure your stock solution is freshly prepared or has been stored properly in aliquots to prevent degradation from multiple freeze-thaw cycles. 3. Check the pH of your final experimental medium. If it is acidic, this may reduce solubility. |
| Difficulty dissolving this compound powder. | Incorrect Solvent: The compound has limited solubility in neutral water. | 1. Use a slightly alkaline solution to dissolve the powder. Start with a small amount of 0.1 M NaOH and add more as needed to fully dissolve the compound, then adjust the pH as required for your experiment. 2. Gentle warming and sonication can also aid in dissolution. |
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | - |
| Molecular Weight | 215.17 g/mol | - |
| Predicted Water Solubility | 13.2 mg/mL | ALOGPS |
| pKa (Strongest Acidic) | ~9.76 | ChemAxon |
| pKa (Strongest Basic) | ~2.97 | ChemAxon |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Maximum Concentration | Notes |
| Water | Solubility is limited and pH-dependent. | Not recommended for high-concentration stocks without pH adjustment. |
| Aqueous NaOH (e.g., 0.1 M) | 50-100 mM (for derivatives) | Highly effective for creating concentrated stocks by forming the sodium salt. The pH will be basic. |
| DMSO | Variable | While an option, ensure final concentration in media is non-toxic to cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh out 2.15 mg of this compound powder.
-
Initial Dissolution: Add the powder to a sterile microcentrifuge tube. Add approximately 800 µL of sterile, purified water.
-
pH Adjustment: While vortexing, add 1 M NaOH dropwise until the this compound is fully dissolved. The solution should become clear.
-
Final Volume: Adjust the final volume to 1 mL with sterile, purified water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium to 37°C in a water bath.
-
Dilution: To achieve a final concentration of 100 µM in 10 mL of medium, for example, you will need 100 µL of the 10 mM stock.
-
Addition: While gently swirling the flask or tube containing the pre-warmed medium, add the 100 µL of this compound stock solution drop by drop.
-
Mixing: Gently mix the medium to ensure homogeneity before adding it to your cells.
Visualizations
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling (S)-Willardiine powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (S)-Willardiine powder, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Storage and Handling of this compound Powder
Proper storage and handling of this compound powder are critical to ensure its stability, purity, and the safety of laboratory personnel.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it at -20°C. Protect from light and moisture to prevent degradation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?
A2: When handling this compound powder, it is essential to use appropriate personal protective equipment to avoid inhalation, ingestion, and contact with skin and eyes.[1] Recommended PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.
Q3: Is this compound a hazardous substance?
A3: this compound may cause skin, eye, and respiratory irritation.[1] It is important to wash hands thoroughly after handling and to avoid breathing the dust. In case of accidental ingestion, contact a poison control center or doctor.
Q4: What are the known chemical incompatibilities of this compound?
A4: this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Avoid contact with these substances to prevent hazardous reactions.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | -20°C | General practice for peptides/amino acid derivatives |
| Short-Term Storage Temperature | Room temperature (in a dry, dark place) | General practice for lyophilized peptides |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing/reducing agents |
Troubleshooting Experimental Issues
This section addresses common problems that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs): Experimental Troubleshooting
Q1: I am having trouble dissolving this compound powder. What should I do?
A1: this compound has limited solubility in aqueous solutions. To prepare a stock solution, it is recommended to first dissolve the powder in a small amount of dimethyl sulfoxide (DMSO). For a 1 mg/mL stock solution, you can start with DMSO and then dilute with your aqueous buffer. If precipitation occurs upon dilution, try vortexing or gentle warming. For some willardiine derivatives, making stock solutions in aqueous sodium hydroxide has been reported.
Q2: My experimental results are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Instability: Ensure that your this compound stock solution is fresh. Repeated freeze-thaw cycles can degrade the compound. It is best to prepare single-use aliquots.
-
Inaccurate Concentration: Verify the concentration of your stock solution. If possible, perform a purity analysis such as HPLC.
-
Cell Health: Ensure the cells used in your assay are healthy and within a consistent passage number.
-
Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and incubation times.
Q3: I am observing lower than expected potency of this compound in my cell-based assay.
A3: Lower than expected potency could be due to:
-
Degradation: As mentioned, ensure the compound has been stored properly and solutions are freshly prepared.
-
Receptor Subtype: this compound is a potent agonist at AMPA and kainate receptors, but its affinity can vary between different receptor subunit compositions. Confirm the receptor subtypes expressed in your experimental system.
-
Presence of Antagonists: Ensure that no components of your experimental buffer or media are acting as antagonists at the AMPA/kainate receptors.
Q4: How can I confirm the purity of my this compound powder?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with UV detection is a common approach for analyzing amino acid derivatives.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (MW: 199.16 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weighing: Carefully weigh out 1.99 mg of this compound powder on an analytical balance.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Representative Electrophysiology Experiment - Whole-Cell Patch-Clamp Recording
This protocol provides a general workflow for assessing the effect of this compound on AMPA/kainate receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons expressing AMPA/kainate receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)
-
Internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl₂, 0.2 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH)
-
This compound stock solution (10 mM in DMSO)
-
Perfusion system
Methodology:
-
Preparation: Prepare fresh external and internal solutions and filter-sterilize. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Selection: Place the cell culture dish on the microscope stage and select a healthy neuron for recording.
-
Patching: Approach the selected neuron with the patch pipette and form a gigaohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Perfuse the cell with the external solution and record baseline membrane currents in voltage-clamp mode (holding potential, e.g., -70 mV).
-
Drug Application: Prepare the desired final concentration of this compound by diluting the stock solution in the external solution. Apply the this compound solution to the neuron using the perfusion system.
-
Data Acquisition: Record the inward current elicited by the application of this compound.
-
Washout: Perfuse the cell with the external solution to wash out the drug and allow the current to return to baseline.
-
Data Analysis: Analyze the amplitude, activation, and desensitization kinetics of the this compound-evoked currents.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in a typical in vitro experiment.
AMPA Receptor Signaling Pathway
Caption: Simplified signaling pathway upon activation of AMPA receptors by this compound.
Kainate Receptor Signaling Pathway
Caption: Dual ionotropic and metabotropic signaling of kainate receptors activated by this compound.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Reproducibility of (S)-Willardiine In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of in vitro assays involving (S)-Willardiine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a naturally occurring amino acid that acts as a partial agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Its action at these receptors leads to the influx of positive ions into the neuron, causing depolarization.[4] Only the (S)-isomer of willardiine exhibits potent agonist activity at these non-NMDA glutamate receptors.[4]
Q2: What is the difference in activity between this compound and its 5-substituted analogs?
A2: Substitutions at the 5-position of the uracil ring of this compound significantly alter its potency and selectivity for AMPA versus kainate receptors. For instance, (S)-5-Iodowillardiine is a selective agonist for kainate receptors, while (S)-5-Fluorowillardiine is a more potent and selective agonist for AMPA receptors. Generally, the addition of a halogen affects the binding affinities and stability of the analogs, often resulting in higher binding affinity for AMPA receptors compared to the parent compound.
Q3: How should I prepare and store this compound solutions for in vitro assays?
A3: this compound and its derivatives are generally soluble in aqueous solutions. For stock solutions, it is recommended to dissolve the compound in high-purity water or a suitable buffer (e.g., PBS). To enhance solubility, the pH of the solution can be adjusted. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of willardiine derivatives can vary, so it is best to refer to the manufacturer's instructions for specific storage conditions.
Q4: Which in vitro assays are most commonly used to characterize the activity of this compound?
A4: The most common in vitro assays for this compound include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound and its analogs to AMPA and kainate receptors by measuring the displacement of a radiolabeled ligand.
-
Whole-Cell Patch-Clamp Electrophysiology: To measure the functional activity (e.g., EC50, receptor activation, and desensitization kinetics) of this compound by recording ion channel currents in response to the compound in cultured neurons or cells expressing the target receptors.
-
Calcium Imaging Assays: To measure the influx of calcium ions following receptor activation by this compound in cells loaded with a calcium-sensitive dye.
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Recordings
Potential Cause & Solution
-
Inconsistent Agonist Application:
-
Solution: Utilize a rapid perfusion system to ensure fast and consistent application of this compound. The time course of the response is highly dependent on the speed of agonist delivery.
-
-
Receptor Desensitization:
-
Solution: this compound and its analogs can cause rapid receptor desensitization. To obtain reproducible measurements of the peak response, ensure that the agonist application is brief and that there is a sufficient washout period between applications to allow for receptor recovery. For studying equilibrium responses, co-application with a positive allosteric modulator like cyclothiazide can be used to inhibit desensitization.
-
-
Cell Health and Viability:
-
Solution: Ensure that the cultured cells are healthy and within a suitable passage number. Poor cell health can lead to inconsistent receptor expression and channel function. Regularly check for signs of stress or contamination in your cell cultures.
-
Issue 2: Low Signal-to-Noise Ratio in Radioligand Binding Assays
Potential Cause & Solution
-
Insufficient Receptor Expression:
-
Solution: Verify the expression levels of AMPA or kainate receptors in your membrane preparation using a positive control with a known high-affinity ligand. If using a cell line, you may need to optimize transfection or selection conditions to increase receptor expression.
-
-
High Non-Specific Binding:
-
Solution: Optimize the assay buffer composition, including ionic strength and the addition of detergents or bovine serum albumin (BSA), to minimize non-specific binding. Ensure that the filtration and washing steps are performed rapidly and efficiently.
-
-
Degradation of Radioligand:
-
Solution: Store the radioligand according to the manufacturer's instructions, typically at low temperatures and protected from light, to prevent degradation. Use freshly prepared dilutions for each experiment.
-
Issue 3: Unexpected or Contradictory Agonist/Antagonist Activity
Potential Cause & Solution
-
Incorrect Isomer:
-
Solution: Confirm that you are using the (S)-isomer of willardiine, as the (R)-isomer is largely inactive.
-
-
Receptor Subtype Specificity:
-
Solution: Be aware of the specific subunit composition of the AMPA or kainate receptors in your experimental system. This compound and its analogs exhibit different affinities and efficacies at different receptor subtypes. For example, willardiine has the strongest binding affinity at the AMPA subunit GluR4 and the kainate receptor subunit GluK5.
-
-
Compound Purity:
-
Solution: Verify the purity of your this compound compound using analytical methods such as HPLC or mass spectrometry. Impurities could have off-target effects or interfere with the assay.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and its Analogs at AMPA/Kainate Receptors
| Compound | Receptor Type | Assay Type | Measured Value (EC50) | Reference |
| This compound | AMPA/Kainate | Whole-cell recording | 45 µM | |
| (S)-5-Fluorowillardiine | AMPA/Kainate | Whole-cell recording | 1.5 µM | |
| (R,S)-AMPA | AMPA/Kainate | Whole-cell recording | 11 µM | |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | Whole-cell recording | 70 nM | |
| (S)-5-Fluorowillardiine | Kainate-preferring | Whole-cell recording | 69 µM | |
| (S)-5-Fluorowillardiine | AMPA-preferring | Whole-cell recording | 1.5 µM | |
| (S)-5-Methylwillardiine | AMPA-preferring | Whole-cell recording | 251 µM |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
-
Membrane Preparation: Homogenize cultured cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]-AMPA), and varying concentrations of the unlabeled competitor (this compound or its analogs). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cultured neurons or transfected cells on coverslips a few days before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber of a microscope and perfuse with an external recording solution. Pull a glass micropipette to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the micropipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
Apply this compound or its analogs at various concentrations using a rapid perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current as a function of the agonist concentration and fit the data to a Hill equation to determine the EC50 and Hill slope. Analyze the kinetics of activation, deactivation, and desensitization.
Visualizations
Caption: Signaling pathway of this compound at the AMPA receptor.
Caption: General experimental workflow for in vitro this compound assays.
Caption: Logical troubleshooting workflow for inconsistent assay results.
References
Adjusting pH to improve (S)-Willardiine efficacy in experiments
Welcome to the technical support center for (S)-Willardiine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues, with a specific focus on the impact of pH on this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and in some cases Ca²⁺, resulting in neuronal depolarization.[1][3]
Q2: How does pH affect the efficacy of this compound in experiments?
A2: The pH of the experimental solution can impact this compound's efficacy in two main ways:
-
Solubility: this compound is an amino acid derivative and its solubility is pH-dependent. It is more soluble in alkaline solutions. Stock solutions are often prepared by dissolving the compound in an aqueous sodium hydroxide solution to form the sodium salt.[4] At acidic or neutral pH, the compound may be less soluble and could precipitate out of solution, reducing its effective concentration.
-
Receptor Modulation: The activity of AMPA and kainate receptors can be modulated by pH. While the effect is less pronounced than on NMDA receptors, acidic conditions can reduce AMPA receptor peak currents and accelerate desensitization. Therefore, maintaining a physiological pH (7.2-7.4) is crucial for consistent and reproducible results.
Q3: What is the recommended pH for my experimental buffer when using this compound?
A3: For most in vitro experiments, such as patch-clamp electrophysiology or calcium imaging, it is recommended to maintain the pH of your extracellular/perfusion buffer between 7.2 and 7.4 . This range ensures physiological relevance and optimal function of the target receptors.
Q4: I am observing lower than expected responses to this compound. Could this be a pH-related issue?
A4: Yes, several factors could be at play, many of which can be related to pH:
-
Precipitation: Check your stock and working solutions for any visible precipitate. If this compound has come out of solution, its effective concentration will be lower than intended.
-
Buffer pH: Verify the pH of your experimental buffer. A drift towards an acidic pH could be diminishing the response of the AMPA/kainate receptors.
-
Stock Solution Preparation: Ensure your stock solution was prepared correctly, potentially using a small amount of NaOH to aid dissolution, and then diluted into a well-buffered experimental solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no response to this compound application | 1. Precipitation of this compound: The compound may have precipitated out of your stock or working solution due to low pH or insufficient dissolution. | 1a. Visually inspect all solutions for precipitate. 1b. Prepare a fresh stock solution of this compound in a slightly alkaline solvent (e.g., add a small molar excess of NaOH) before diluting it to the final concentration in your buffered experimental medium. 1c. Ensure the final pH of your working solution is between 7.2 and 7.4. |
| 2. Sub-optimal pH of experimental buffer: The pH of your extracellular solution may have drifted, affecting receptor function. | 2a. Measure the pH of your perfusion buffer immediately before and during the experiment. 2b. Ensure your buffer has adequate buffering capacity (e.g., HEPES or bicarbonate). | |
| 3. Receptor Desensitization: Rapid or prolonged application of a partial agonist can lead to receptor desensitization. | 3a. Apply this compound for shorter durations. 3b. Include sufficient washout periods between applications. | |
| Inconsistent or variable responses between experiments | 1. Inconsistent pH of solutions: Small variations in pH between experimental days can lead to variability in results. | 1a. Calibrate your pH meter daily. 1b. Prepare fresh buffers for each experiment and verify the pH. |
| 2. Instability of stock solution: this compound in solution may degrade over time, especially if not stored correctly. | 2a. Aliquot stock solutions and store them at -20°C or below. 2b. Avoid repeated freeze-thaw cycles. | |
| Precipitate forms when adding this compound to the experimental buffer | 1. pH shock: Adding a concentrated, alkaline stock solution to a buffer of lower pH can cause localized precipitation. | 1a. Add the stock solution to the experimental buffer slowly while stirring. 1b. Consider a two-step dilution process. 1c. Ensure the final concentration of this compound is within its solubility limit at the final pH. |
Quantitative Data
The following table summarizes the potency of this compound and some of its derivatives at AMPA and kainate receptors. Note that potency can vary depending on the specific receptor subunit composition and the experimental system.
| Compound | Receptor Target | EC₅₀ (µM) | Reference |
| This compound | AMPA/kainate receptors (hippocampal neurons) | 45 | |
| (S)-5-Fluorowillardiine | AMPA/kainate receptors (hippocampal neurons) | 1.5 | |
| (S)-5-Iodowillardiine | AMPA/kainate receptors (hippocampal neurons) | >100 | |
| (S)-5-Bromowillardiine | AMPA/kainate receptors (hippocampal neurons) | ~30 | |
| (S)-5-Chlorowillardiine | AMPA/kainate receptors (hippocampal neurons) | ~30 | |
| (S)-5-Nitrowillardiine | AMPA/kainate receptors (hippocampal neurons) | ~10 |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
1 M NaOH solution
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of this compound powder for your desired volume and concentration.
-
Add a small volume of nuclease-free water to the powder.
-
Slowly add 1 M NaOH dropwise while vortexing until the this compound is fully dissolved. The solution should become clear.
-
Bring the solution to the final volume with nuclease-free water.
-
Verify that the pH of the stock solution is slightly alkaline (pH 8-9).
-
Sterile filter the solution through a 0.22 µm filter if necessary for your application.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general method for recording this compound-induced currents from cultured neurons.
Solutions:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose. Bubble with 95% O₂/5% CO₂ to maintain pH at 7.4.
-
Internal Solution: 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with KOH.
Procedure:
-
Prepare external and internal solutions as described above.
-
Culture neurons on coverslips suitable for electrophysiology.
-
Transfer a coverslip to the recording chamber and perfuse with aCSF at a constant rate.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the neuron at a membrane potential of -60 mV to -70 mV to record inward currents.
-
Prepare working dilutions of this compound in aCSF from your stock solution immediately before use.
-
Apply this compound to the neuron using a perfusion system.
-
Record the resulting inward current.
-
Wash out the this compound with aCSF and allow the cell to recover before subsequent applications.
Calcium Imaging
This protocol outlines a general procedure for measuring this compound-induced calcium influx.
Materials:
-
Cultured cells expressing AMPA/kainate receptors
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4.
Procedure:
-
Plate cells on glass-bottom dishes or plates suitable for imaging.
-
Prepare a loading solution of Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium from the cells and add the Fluo-4 loading solution. Incubate at 37°C for 30-60 minutes.
-
Wash the cells with HBS to remove excess dye.
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal.
-
Prepare a working solution of this compound in HBS.
-
Add the this compound solution to the cells and record the change in fluorescence intensity over time.
-
Analyze the data by measuring the change in fluorescence relative to the baseline.
Visualizations
Caption: this compound binds to AMPA/kainate receptors, leading to ion influx and neuronal depolarization.
Caption: A generalized workflow for experiments involving this compound, emphasizing pH control.
Caption: A decision tree for troubleshooting low efficacy of this compound in experiments.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Chronic (S)-Willardiine Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Willardiine, a potent agonist of AMPA and kainate receptors, serves as a valuable tool in neuroscience research. However, its application in chronic studies is often hampered by inherent limitations, primarily rapid receptor desensitization and potential neurotoxicity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to empower researchers to overcome these challenges and ensure the robustness and reproducibility of their long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during chronic studies involving this compound.
Q1: I'm observing a diminishing response to this compound over time in my chronic cell culture experiment. What could be the cause?
A1: This is a classic sign of AMPA receptor desensitization, a primary limitation of using this compound in long-term studies. Continuous exposure to the agonist leads to a state where the receptors, although bound to this compound, no longer open and conduct ions. Another possibility is the degradation of this compound in your culture medium over time.
Troubleshooting Steps:
-
Confirm Receptor Desensitization: Use electrophysiological techniques like patch-clamp to perform a two-pulse protocol. A significantly reduced response to the second pulse of this compound compared to the first confirms desensitization.
-
Assess Compound Stability: Prepare fresh this compound solutions for each medium change. If you suspect degradation, consider performing analytical tests (e.g., HPLC) to check the concentration of the active compound in your stock solutions and culture medium over time. While specific data on this compound's stability in cell culture media is limited, amino acids, in general, can degrade, especially at 37°C.
-
Implement Mitigation Strategies: See Q3 for detailed strategies to overcome desensitization.
Q2: What are the typical concentrations of this compound used in cell culture, and what are the concerns about neurotoxicity in chronic exposure?
A2: The effective concentration (EC50) of this compound for AMPA/kainate receptors is approximately 45 µM[1]. However, for chronic studies, it is advisable to use the lowest effective concentration to minimize neurotoxicity. Prolonged activation of AMPA receptors can lead to excitotoxicity, a process involving excessive calcium influx that triggers neuronal death pathways.
Troubleshooting and Recommendations:
-
Dose-Response Curve: Perform a dose-response curve in your specific cell model to determine the minimal concentration that elicits the desired physiological effect.
-
Viability Assays: Regularly monitor cell viability throughout your chronic experiment using assays like MTT, LDH, or live/dead staining.
-
Start Low: Begin with concentrations in the low micromolar range and carefully titrate upwards. Studies have shown that even 50 µM of AMPA can induce significant cell death in primary cortical cultures after 30 minutes of exposure[2].
-
Consider Intermittent Dosing: If continuous exposure proves toxic, consider an intermittent dosing schedule to allow cells to recover.
Q3: How can I prevent or reduce AMPA receptor desensitization in my chronic experiments?
A3: Several strategies can be employed to mitigate the rapid desensitization caused by this compound.
Solutions:
-
Co-application with a Positive Allosteric Modulator (PAM): This is the most effective method. PAMs, such as cyclothiazide, bind to a different site on the AMPA receptor and stabilize its active conformation, thereby reducing desensitization.
-
Effective Concentration: A concentration of 100 µM cyclothiazide has been shown to be effective in attenuating desensitization for the flip splice variants of AMPA receptors[3]. However, the optimal concentration should be determined empirically for your specific experimental setup.
-
-
Use of Weaker Desensitizing Analogs: Consider using derivatives of willardiine that cause less desensitization. For instance, (S)-5-iodowillardiine is a much weaker desensitizing agonist compared to this compound[1].
-
Intermittent Application: As mentioned for mitigating neurotoxicity, applying this compound intermittently can allow receptors to recover from the desensitized state between applications.
Q4: I need to prepare a stock solution of this compound for my experiments. What is the recommended solvent and storage condition?
A4: this compound is typically soluble in aqueous solutions.
Protocol for Stock Solution Preparation:
-
Solvent: Use sterile, deionized water or a buffer appropriate for your cell culture system (e.g., PBS or HEPES-buffered saline).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your culture medium.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for a few days, but fresh preparation is always recommended for chronic studies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives, as well as for the commonly used PAM, cyclothiazide.
Table 1: Potency and Desensitization Profile of Willardiine Derivatives [1]
| Compound | EC50 (µM) | Relative Desensitization |
| This compound | 45 | Strong |
| (S)-5-Fluorowillardiine | 1.5 | Very Strong |
| (S)-5-Bromowillardiine | ~11 | Moderate |
| (S)-5-Iodowillardiine | >100 | Weak |
| (R,S)-AMPA | 11 | Moderate |
Table 2: Properties of Cyclothiazide for Mitigating Desensitization
| Property | Value | Reference |
| Effective Concentration | 100 µM | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | |
| Effect on AMPA Receptors | Inhibits desensitization, particularly of 'flip' splice variants |
Experimental Protocols
Protocol 1: Assessing AMPA Receptor Desensitization using a Two-Pulse Protocol (Patch-Clamp Electrophysiology)
This protocol allows for the direct measurement of receptor desensitization.
Methodology:
-
Cell Preparation: Prepare cells expressing AMPA receptors on a patch-clamp setup.
-
Recording Configuration: Establish a whole-cell or outside-out patch-clamp recording configuration.
-
Agonist Application: Use a rapid solution exchange system to apply the agonist.
-
Pulse Protocol:
-
Apply a conditioning pulse of this compound (e.g., at its EC50 concentration) for a sufficient duration to induce desensitization (e.g., 100-500 ms).
-
After a variable inter-pulse interval (ranging from milliseconds to seconds), apply a second, identical test pulse of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude of the response to both the conditioning (I1) and test (I2) pulses.
-
Calculate the ratio of I2/I1. A ratio significantly less than 1 indicates receptor desensitization.
-
Plot the I2/I1 ratio as a function of the inter-pulse interval to determine the time course of recovery from desensitization.
-
Protocol 2: Mitigating this compound-Induced Desensitization with Cyclothiazide
Methodology:
-
Prepare Solutions: Prepare a stock solution of cyclothiazide in DMSO. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Co-application: Add cyclothiazide (e.g., 100 µM) to the cell culture medium simultaneously with this compound.
-
Assessment:
-
For electrophysiological experiments, repeat the two-pulse protocol described above in the presence of cyclothiazide. You should observe a significant increase in the I2/I1 ratio compared to this compound alone.
-
For other functional assays (e.g., calcium imaging, biochemical assays), compare the response to this compound in the presence and absence of cyclothiazide over the desired time course.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the concepts discussed, the following diagrams illustrate the AMPA receptor signaling pathway, the experimental workflow for assessing desensitization, and a troubleshooting decision tree.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA/Zn(2+)-induced neurotoxicity in rat primary cortical cultures: involvement of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclothiazide differentially modulates desensitization of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of (S)-Willardiine and its 5-Substituted Analogs at Ionotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the excitotoxic amino acid (S)-Willardiine and its various 5-substituted analogs as agonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The data presented is compiled from multiple studies employing electrophysiological and radioligand binding assays to elucidate the structure-activity relationships of these compounds. This document aims to serve as a valuable resource for researchers investigating the pharmacology of ionotropic glutamate receptors and for professionals involved in the development of novel therapeutic agents targeting these receptors.
Data Presentation: Potency at AMPA and Kainate Receptors
The potency of this compound and its 5-substituted analogs is summarized in the tables below. Potency is expressed as the half-maximal effective concentration (EC50) for functional assays (electrophysiology) and as the dissociation constant (Kd) for binding assays. Lower values indicate higher potency.
Table 1: Potency of this compound and 5-Substituted Analogs at AMPA Receptors
| Compound | 5-Substituent | EC50 (µM) | Kd (µM) | Cell Type/Preparation | Reference |
| This compound | -H | 45 | - | Mouse Embryonic Hippocampal Neurons | [1] |
| (S)-5-Fluorowillardiine | -F | 1.5 | - | Mouse Embryonic Hippocampal Neurons | [1] |
| (S)-5-Chlorowillardiine | -Cl | ~11 | - | Hippocampal Neurons | [2] |
| (S)-5-Bromowillardiine | -Br | ~11 | - | Hippocampal Neurons | [2] |
| (S)-5-Iodowillardiine | -I | >100 | - | Hippocampal Neurons | [2] |
| (S)-5-Nitrowillardiine | -NO2 | ~1.5 | - | Hippocampal Neurons | |
| (S)-5-Cyanowillardiine | -CN | ~1.5 | - | Hippocampal Neurons | |
| (S)-5-Trifluoromethylwillardiine | -CF3 | ~1.5 | - | Hippocampal Neurons | |
| (S)-5-Methylwillardiine | -CH3 | 251 | - | Hippocampal Neurons |
Table 2: Potency of this compound and 5-Substituted Analogs at Kainate Receptors
| Compound | 5-Substituent | EC50 (µM) | Kd (µM) | Cell Type/Preparation | Reference |
| This compound | -H | >>69 | - | Dorsal Root Ganglion (DRG) Neurons | |
| (S)-5-Fluorowillardiine | -F | 69 | - | Dorsal Root Ganglion (DRG) Neurons | |
| (S)-5-Chlorowillardiine | -Cl | ~10 | - | Dorsal Root Ganglion (DRG) Neurons | |
| (S)-5-Bromowillardiine | -Br | ~10 | - | Dorsal Root Ganglion (DRG) Neurons | |
| (S)-5-Iodowillardiine | -I | 0.127 | - | Dorsal Root Ganglion (DRG) Neurons | |
| (S)-5-Nitrowillardiine | -NO2 | ~10 | - | Dorsal Root Ganglion (DRG) Neurons | |
| (S)-5-Cyanowillardiine | -CN | ~10 | - | Dorsal Root Ganglion (DRG) Neurons | |
| (S)-5-Trifluoromethylwillardiine | -CF3 | 0.07 | - | Dorsal Root Ganglion (DRG) Neurons | |
| (S)-5-Methylwillardiine | -CH3 | >100 | - | Dorsal Root Ganglion (DRG) Neurons |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology in Neurons
This method is employed to measure the ion currents evoked by the application of this compound and its analogs to neurons expressing AMPA or kainate receptors.
1. Cell Preparation:
-
Primary neuronal cultures (e.g., from mouse hippocampus or dorsal root ganglia) are prepared and plated on coverslips.
-
Alternatively, acute brain slices can be prepared.
-
Cells are maintained in a suitable culture medium and used for recordings within a specified timeframe.
2. Recording Setup:
-
Coverslips with adherent neurons are placed in a recording chamber mounted on an inverted microscope.
-
The chamber is continuously perfused with an external solution (Artificial Cerebrospinal Fluid - ACSF) of the following typical composition (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl2, 1.2 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. To isolate AMPA/kainate receptor currents, antagonists for other receptors (e.g., picrotoxin for GABAA receptors, D-AP5 for NMDA receptors) are often included.
-
Borosilicate glass pipettes (3-7 MΩ resistance) are pulled and filled with an internal solution typically containing (in mM): 140 CsCl or K-Gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.
3. Recording Procedure:
-
A gigaseal (>1 GΩ) is formed between the recording pipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV or -70 mV to record inward currents.
-
This compound or its analogs are applied to the cell at various concentrations using a rapid solution exchange system.
-
The resulting currents are amplified, filtered, and digitized for analysis.
4. Data Analysis:
-
The peak amplitude of the inward current is measured for each agonist concentration.
-
Concentration-response curves are generated by plotting the normalized peak current against the logarithm of the agonist concentration.
-
The EC50 and Hill coefficient are determined by fitting the data to the Hill equation: I = I_max / (1 + (EC50 / [Agonist])^n_H) where I is the current, I_max is the maximum current, [Agonist] is the agonist concentration, and n_H is the Hill coefficient.
Workflow for Whole-Cell Voltage-Clamp Electrophysiology.
Radioligand Binding Assay with Recombinant Receptors
This assay measures the affinity of the compounds for the receptor by quantifying the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
HEK293 cells stably expressing the desired AMPA or kainate receptor subunit (e.g., GluA2, GluK5) are cultured.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]AMPA or [3H]kainate) and varying concentrations of the unlabeled test compound (this compound or its analogs).
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive standard ligand.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a one-site or two-site binding model.
-
The Kd of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: K_d = IC50 / (1 + ([L] / K_L)) where [L] is the concentration of the radioligand and K_L is its dissociation constant.
Workflow for Radioligand Binding Assay.
Signaling Pathways
This compound and its analogs are agonists at AMPA and kainate receptors, which are ligand-gated ion channels. Their primary signaling mechanism is ionotropic, leading to the influx of cations and depolarization of the neuronal membrane.
AMPA Receptor Signaling
Activation of AMPA receptors by agonists like (S)-5-fluorowillardiine leads to a rapid influx of Na+ and, depending on the subunit composition (absence of the edited GluA2 subunit), Ca2+ ions. This cation influx causes depolarization of the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP). Downstream signaling can involve the activation of voltage-gated calcium channels and NMDA receptors (if the depolarization is sufficient to relieve the Mg2+ block). Furthermore, Ca2+ influx can activate various intracellular signaling cascades involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which are crucial for synaptic plasticity phenomena like long-term potentiation (LTP). Some evidence also suggests that AMPA receptors can engage in metabotropic signaling, independent of their ion channel function, which can involve G-proteins and protein kinase cascades.
AMPA Receptor Signaling Pathway.
Kainate Receptor Signaling
Similar to AMPA receptors, kainate receptors are ionotropic, and their activation by agonists such as (S)-5-iodowillardiine and (S)-5-trifluoromethylwillardiine leads to Na+ and Ca2+ influx and membrane depolarization. However, kainate receptors exhibit more complex and diverse signaling properties. In addition to their ionotropic function, they can also signal through a metabotropic pathway, involving the activation of G-proteins (specifically Gi/o) and subsequent modulation of intracellular second messenger systems, such as the adenylyl cyclase/cAMP/PKA pathway. This metabotropic signaling can occur independently of ion flux and can modulate neurotransmitter release from presynaptic terminals.
Kainate Receptor Signaling Pathway.
References
(S)-Willardiine vs. AMPA: A Comparative Guide for Studying AMPA Receptor Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Willardiine and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) for the study of AMPA receptor (AMPAR) kinetics. Understanding the distinct properties of these agonists is crucial for designing and interpreting experiments aimed at elucidating the intricate mechanisms of AMPAR function.
Introduction
AMPARs are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their kinetics of activation, deactivation, and desensitization are fundamental to synaptic plasticity, learning, and memory. Both AMPA and this compound are potent agonists at AMPARs, but they elicit distinct kinetic profiles, making them valuable tools for different research applications. While AMPA is the prototypical agonist, this compound and its derivatives offer a range of potencies and desensitization properties that can be exploited to probe specific aspects of receptor function.
Quantitative Comparison of Agonist Performance
The following table summarizes the key quantitative parameters for this compound and AMPA based on available experimental data. It is important to note that direct side-by-side kinetic comparisons are limited in the literature, and thus some data for this compound is qualitative or inferred from studies on its derivatives.
| Parameter | This compound | AMPA | Reference |
| Potency (EC₅₀) | 45 µM | 11 µM | [1][2][3] |
| Activation Kinetics (Rise Time) | Rapid | Rapid (sub-millisecond) | [4] |
| Deactivation Kinetics (τ_off_) | Data for derivatives suggest a range depending on the substituent. For example, (S)-5-iodowillardiine has a τ_off_ of 188 ms in hippocampal neurons. | Sub-millisecond to a few milliseconds | [5] |
| Desensitization Kinetics | Rapidly but incompletely desensitizing. The extent of desensitization varies among willardiine derivatives. | Rapid and profound |
Key Differences in Receptor Modulation
This compound is characterized by its ability to induce a state of rapid but incomplete desensitization. This property is particularly useful for studies where a sustained, low-level receptor activation is desired, allowing for the investigation of steady-state currents and the recovery from desensitization. The family of willardiine compounds, with their varying 5-position substituents, provides a toolkit to systematically alter agonist potency and the degree of desensitization. For instance, (S)-5-fluorowillardiine is significantly more potent than AMPA, while (S)-5-iodowillardiine is a much weaker desensitizer.
AMPA , as the namesake agonist, typically evokes a rapid and nearly complete desensitization of the receptor. This strong desensitization makes it an excellent tool for studying the fast kinetic properties of the receptor, such as the rates of activation and entry into the desensitized state, which are critical for understanding synaptic transmission at high frequencies.
Experimental Protocols
Whole-Cell Patch-Clamp Recording with Rapid Agonist Application
This method is the gold standard for studying the kinetics of ligand-gated ion channels like AMPARs. It allows for precise control of the membrane potential and rapid application of agonists to an isolated neuron or a cell expressing recombinant receptors.
I. Cell Preparation:
-
Prepare acute brain slices (e.g., hippocampus) or cultured neurons expressing AMPARs.
-
Transfer the slice or coverslip with cultured cells to the recording chamber of an upright or inverted microscope.
-
Continuously perfuse the chamber with an artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution, gassed with 95% O₂ / 5% CO₂.
II. Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with an intracellular solution containing a Cs-based salt to block K⁺ channels and appropriate buffers (e.g., HEPES, EGTA).
-
Approach a target neuron under visual guidance (e.g., DIC optics).
-
Apply positive pressure to the pipette to keep the tip clean.
-
Once in proximity to the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
III. Whole-Cell Configuration and Recording:
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV to record inward currents.
-
Allow the cell to stabilize for a few minutes.
IV. Rapid Agonist Application:
-
Use a fast-perfusion system, such as a piezo-driven theta-glass pipette, to rapidly switch between the control extracellular solution and the solution containing the agonist (this compound or AMPA).
-
Position the application pipette close to the recorded cell to ensure a rapid solution exchange (typically <1 ms).
-
Apply brief pulses of the agonist (e.g., 1-100 ms) to elicit AMPAR-mediated currents.
V. Data Acquisition and Analysis:
-
Record the currents using an appropriate amplifier and data acquisition software.
-
Measure the following kinetic parameters from the recorded currents:
-
Activation (Rise Time): The time taken for the current to rise from 10% to 90% of its peak amplitude.
-
Deactivation: The decay of the current after the removal of the agonist. Fit the decay with one or more exponential functions to obtain the deactivation time constant(s) (τ_off_).
-
Desensitization: The decay of the current in the continued presence of the agonist. Fit the decay with one or more exponential functions to obtain the desensitization time constant(s).
-
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling in Synaptic Plasticity
The trafficking and phosphorylation state of AMPARs are key determinants of synaptic strength and are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD).
Caption: AMPAR signaling in LTP and LTD.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and AMPA on AMPAR kinetics.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Action of brief pulses of glutamate on AMPA/kainate receptors in patches from different neurones of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Willardiine vs. Kainate: A Comparative Guide for Selective Glutamate Receptor Subtype Activation
For Researchers, Scientists, and Drug Development Professionals
The selective activation of specific glutamate receptor subtypes is crucial for dissecting their physiological roles and for the development of targeted therapeutics for neurological disorders. While kainate is a classical agonist for kainate receptors (KARs), the synthetic amino acid (S)-Willardiine and its derivatives offer superior selectivity for specific AMPA and kainate receptor subtypes. This guide provides a detailed comparison of this compound and kainate, focusing on their advantages for specific receptor subtype activation, supported by experimental data and protocols.
Superior Subtype Selectivity of this compound Derivatives
This compound and its 5-substituted analogs demonstrate remarkable selectivity for either AMPA or specific kainate receptor subtypes, a significant advantage over the broader action of kainate.[1][2][3][4] This selectivity is primarily determined by the substituent at the 5-position of the uracil ring.[5]
For instance, (S)-5-iodowillardiine is a highly potent and selective agonist for GluK1-containing (formerly GluR5) kainate receptors, exhibiting significantly higher affinity for this subtype over AMPA receptors and other kainate receptor subunits like GluK2 (formerly GluR6). In contrast, (S)-5-fluorowillardiine acts as a potent agonist at AMPA receptors, with greater selectivity for AMPA receptors over kainate receptors. This allows for the precise pharmacological dissection of receptor function in a way that is not possible with the less selective agonist, kainate.
Quantitative Comparison of Agonist Potency
The following tables summarize the potency (EC50 and Ki values) of this compound derivatives and kainate at various AMPA and kainate receptor subtypes. Lower values indicate higher potency.
Table 1: Potency of this compound Derivatives and Kainate at Kainate-Preferring Receptors (Dorsal Root Ganglion Neurons)
| Agonist | EC50 |
| (S)-5-Trifluoromethylwillardiine | 70 nM |
| (S)-5-Iodowillardiine | ~100-fold more selective for kainate vs AMPA receptors |
| Kainate | Less potent than (S)-5-Trifluoromethylwillardiine and (S)-5-Iodowillardiine |
| This compound | >> (R,S)-AMPA |
Table 2: Potency of this compound Derivatives and Kainate at AMPA-Preferring Receptors (Hippocampal Neurons)
| Agonist | EC50 |
| (S)-5-Fluorowillardiine | 1.5 µM |
| (R,S)-AMPA | 11 µM |
| Kainate | Less potent than (S)-5-Fluorowillardiine and (R,S)-AMPA |
| This compound | 45 µM |
Table 3: Binding Affinity (Ki) of (S)-5-Iodowillardiine and Kainate at Homomeric Human Receptor Subtypes
| Compound | hGluR1 (AMPA) | hGluR2 (AMPA) | hGluR4 (AMPA) | hGluR5 (Kainate) | hGluR6 (Kainate) |
| (S)-5-Iodowillardiine | High Ki | High Ki | High Ki | High Affinity | Lower Affinity than hGluR5 |
| Kainate | Lower Affinity than hGluR5/6 | Lower Affinity than hGluR5/6 | Lower Affinity than hGluR5/6 | High Affinity | High Affinity |
Signaling Pathways
Kainate receptors exhibit dual signaling mechanisms: a canonical ionotropic pathway leading to ion flux and a non-canonical metabotropic pathway involving G-protein activation. This metabotropic signaling can modulate neurotransmitter release and neuronal excitability. The selective activation of specific kainate receptor subtypes by this compound derivatives allows for a more precise investigation of these distinct signaling cascades.
References
- 1. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willardiine - Wikipedia [en.wikipedia.org]
- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 5. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Willardiine and its Analogs in AMPA/Kainate Receptor Cross-Desensitization
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (S)-Willardiine and its derivatives as agonists for AMPA and kainate glutamate receptors. It focuses on the phenomenon of cross-desensitization, supported by experimental data, to elucidate the nuanced interactions of these compounds with ionotropic glutamate receptors.
This compound, a naturally occurring excitatory amino acid, and its synthetic analogs have proven to be invaluable tools in the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These compounds exhibit a range of potencies and desensitization kinetics, providing insights into the structure-function relationship of these critical mediators of fast excitatory neurotransmission in the central nervous system. Cross-desensitization experiments, in particular, have been instrumental in confirming that these agonists share a common binding site on the receptor complex.[1]
Comparative Agonist Properties
The potency and degree of desensitization induced by this compound and its 5-substituted derivatives vary significantly. These differences are primarily attributed to the substituent at the 5-position of the uracil ring. The following tables summarize the key quantitative data from seminal studies.
Table 1: Potency of this compound Derivatives at AMPA/Kainate Receptors
| Agonist | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| (R,S)-AMPA | 11 |
| This compound | 45 |
EC50 values were determined at equilibrium from whole-cell recordings in mouse embryonic hippocampal neurons.[1]
Table 2: Desensitization and Potency Sequences of this compound Derivatives
| Agonist Series | Sequence |
| Desensitization | Fluoro > Willardiine > Nitro ≈ Chloro > Bromo > Iodo > Kainate |
| Potency (at equilibrium) | Fluoro > Nitro > Chloro ≈ Bromo > Iodo > Willardiine |
These sequences illustrate the inverse relationship between the electron-withdrawing capacity of the 5-substituent and the degree of desensitization, and the direct relationship with potency.[1]
Cross-Desensitization Experiments
Cross-desensitization experiments are a cornerstone in demonstrating that different agonists act on the same receptor population. The principle is that the application of a desensitizing concentration of one agonist will reduce or abolish the response to a subsequent application of a second agonist that shares the same binding site.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following protocol is a generalized methodology based on foundational studies of this compound and its analogs.
1. Cell Preparation:
-
Primary cultures of embryonic mouse hippocampal neurons are prepared and maintained in vitro.
-
Neurons are used for electrophysiological recordings after a suitable period of in-vitro development.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on individual hippocampal neurons.
-
The membrane potential is typically held at -60 mV to -70 mV to record inward currents mediated by the influx of cations through the glutamate receptor channels.
-
The extracellular solution contains physiological concentrations of ions, and antagonists for NMDA receptors (e.g., D-AP5) and GABA-A receptors (e.g., bicuculline) are included to isolate AMPA/kainate receptor-mediated currents.
-
The intracellular solution in the patch pipette contains a potassium-based solution to maintain the physiological ionic gradient.
3. Agonist Application and Cross-Desensitization Protocol:
-
Agonists are rapidly applied to the recorded neuron using a concentration-clamp system, which allows for fast solution exchange.
-
Step 1 (Control Response): A test pulse of a specific agonist (e.g., this compound) is applied to elicit a control inward current. The duration of the application is sufficient to observe both the peak and the desensitized steady-state current.
-
Step 2 (Washout): The agonist is washed out with the control extracellular solution until the holding current returns to baseline.
-
Step 3 (Desensitizing Pre-pulse): A prolonged application of a desensitizing agonist (e.g., a high concentration of (S)-5-Iodowillardiine) is administered.
-
Step 4 (Test Pulse in Presence of Desensitizing Agonist): During the continued application of the desensitizing agonist, the test agonist from Step 1 is co-applied.
-
Analysis: The amplitude of the response to the test agonist in the presence of the desensitizing agonist is compared to the control response. A significant reduction in the test response indicates cross-desensitization.
Key Findings from Cross-Desensitization Studies:
-
Application of the weakly desensitizing agonist (S)-5-iodowillardiine was shown to block the rapidly desensitizing responses evoked by the strongly desensitizing agonists this compound and (S)-5-fluorowillardiine.[1]
-
Conversely, the strongly desensitizing agonists blocked the equilibrium response to (S)-5-iodowillardiine.[1]
-
These results provide strong evidence that both the rapidly desensitizing and the equilibrium responses to willardiines are mediated by the same AMPA/kainate receptor population.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the AMPA receptor signaling pathway and the experimental workflow for a cross-desensitization experiment.
Caption: AMPA Receptor Gating Mechanism.
Caption: Cross-Desensitization Experimental Workflow.
References
(S)-Willardiine: A Comparative Guide to its Specificity for Ionotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
(S)-Willardiine, a potent agonist of ionotropic glutamate receptors (iGluRs), has been a valuable pharmacological tool for dissecting the roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors in the central nervous system. This guide provides a comprehensive comparison of this compound's specificity for different iGluR subtypes, supported by experimental data and detailed protocols to aid in its effective application in research and drug development.
Unraveling the Specificity of this compound and its Analogs
This compound demonstrates a clear preference for AMPA and kainate receptors over N-methyl-D-aspartate (NMDA) receptors. Preliminary studies have indicated that this compound and its derivatives exhibit no significant activity at NMDA receptors[1]. The selectivity of willardiine compounds between AMPA and kainate receptor subtypes is heavily influenced by substitutions on the uracil ring.
This differential activity allows for the targeted activation of specific receptor populations, facilitating the investigation of their distinct physiological and pathological functions. For instance, the natural product willardiine itself acts as an agonist at AMPA receptors[1]. However, strategic chemical modifications have yielded analogs with enhanced selectivity. A notable example is (S)-5-iodowillardiine, which is a highly selective agonist for GluK5-containing kainate receptors[1]. Conversely, (S)-5-fluorowillardiine displays a higher affinity for AMPA receptors, particularly GluA1 and GluA2 subunits, compared to GluA3 or GluA4[1].
Quantitative Comparison of this compound and its Analogs at iGluR Subtypes
The following table summarizes the available quantitative data on the potency of this compound and its key analogs at various iGluR subtypes. This data, primarily derived from electrophysiological and binding assays, highlights the nuanced specificity of these compounds.
| Compound | Receptor Subtype | Parameter | Value (µM) | Reference |
| This compound | AMPA-preferring (hippocampal neurons) | EC50 | 45 | [2] |
| (S)-5-Fluorowillardiine | AMPA-preferring (hippocampal neurons) | EC50 | 1.5 | |
| (S)-5-Iodowillardiine | Kainate-preferring (DRG neurons) | EC50 | ~0.3 (estimated from potency sequence) | |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring (DRG neurons) | EC50 | 0.07 | |
| (S)-5-Fluorowillardiine | Kainate-preferring (DRG neurons) | EC50 | 69 | |
| This compound | AMPA (rat brain synaptic membranes) | IC50 (vs [3H]AMPA) | >10 | |
| (S)-5-Fluorowillardiine | AMPA (rat brain synaptic membranes) | IC50 (vs [3H]AMPA) | ~0.1 | |
| (S)-5-Iodowillardiine | AMPA (rat brain synaptic membranes) | IC50 (vs [3H]AMPA) | >10 |
Note: The data presented is a compilation from multiple studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The table illustrates the relative selectivity profiles of these compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results using this compound and its analogs, detailed methodologies are crucial. Below are representative protocols for key experiments used to determine the specificity of these compounds.
Radioligand Binding Assay for iGluR Subtype Selectivity
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for different iGluR subtypes.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex, hippocampus) or cells expressing the iGluR subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a subtype-selective radioligand (e.g., [3H]AMPA for AMPA receptors, [3H]kainate for kainate receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known competing ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol describes the whole-cell patch-clamp technique to measure the functional activity (e.g., EC50) of this compound at iGluRs in cultured neurons or brain slices.
1. Preparation:
-
Prepare acute brain slices or cultured neurons expressing the iGluRs of interest.
-
Prepare the external (recording) solution (e.g., artificial cerebrospinal fluid - aCSF) and internal (pipette) solution with appropriate ionic compositions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
2. Recording:
-
Place the brain slice or coverslip with cultured neurons in a recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with oxygenated aCSF.
-
Under visual guidance (e.g., DIC optics), approach a neuron with the patch pipette containing the internal solution.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.
3. Data Acquisition:
-
Clamp the cell membrane at a holding potential of -60 to -70 mV to record inward currents mediated by AMPA or kainate receptors.
-
Apply the agonist (e.g., this compound) at various concentrations to the perfusion solution.
-
Record the resulting ionic currents using a patch-clamp amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the inward current at each agonist concentration.
-
Plot the normalized current amplitude as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflow for determining iGluR specificity and the canonical signaling pathways activated by AMPA and kainate receptors.
References
A Comparative Analysis of (S)-Willardiine and (R)-Willardiine Activity at Ionotropic Glutamate Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective activity of Willardiine enantiomers, detailing their distinct interactions with AMPA and kainate receptors.
Willardiine, a naturally occurring amino acid originally isolated from the seeds of Acacia willardiana, exists as two stereoisomers, (S)-Willardiine and (R)-Willardiine. These enantiomers exhibit pronounced differences in their pharmacological activity, particularly at ionotropic glutamate receptors (iGluRs), which are critical mediators of excitatory neurotransmission in the central nervous system. This guide provides a detailed comparative analysis of the activity of (S)- and (R)-Willardiine, supported by experimental data, to elucidate their distinct roles and potential as pharmacological tools.
Data Presentation: Quantitative Comparison of Willardiine Enantiomers
The biological activity of the Willardiine enantiomers is starkly divided, with the (S)-form demonstrating significant agonist activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, while the (R)-form is largely inactive.[1] This stereoselectivity is a key feature of their pharmacology.
| Compound | Receptor Target | Assay Type | Measured Activity | Reference |
| This compound | AMPA/Kainate Receptors | Whole-cell recording (mouse embryonic hippocampal neurons) | EC50: 45 µM | [2] |
| AMPA Receptor (GluR2) | Ligand-displacement assay ([3H]-AMPA) | IC50: 4.76 µM | [3] | |
| (R)-Willardiine | AMPA/Kainate Receptors | Functional Assays | Inactive / Almost Inactive | [1] |
| Kainate Receptors | Functional Assays | Relatively Inactive | [2] |
Signaling Pathways and Experimental Workflow
To understand the differential effects of (S)- and (R)-Willardiine, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize their activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of (S)- and (R)-Willardiine.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the receptor of interest (e.g., AMPA or kainate receptors) in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands and other contaminants.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]-AMPA), and varying concentrations of the unlabeled test compound ((S)- or (R)-Willardiine).
-
Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of the test compound to generate a competition curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion flow through receptor channels in response to agonist application, providing functional data on receptor activation.
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing the specific glutamate receptor subtype of interest on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip with the cultured cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Fabricate micropipettes from borosilicate glass capillaries and fill them with an internal solution that mimics the intracellular ionic composition.
-
-
Establishing a Whole-Cell Recording:
-
Under visual guidance, carefully approach a single cell with the micropipette and form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the entire cell interior (the "whole-cell" configuration).
-
-
Drug Application and Data Acquisition:
-
Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).
-
Apply solutions containing known concentrations of (S)- or (R)-Willardiine to the cell using a rapid perfusion system.
-
Record the resulting transmembrane currents, which reflect the flow of ions through the activated receptor channels, using a patch-clamp amplifier.
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses at each concentration of the test compound.
-
Plot the normalized current amplitude as a function of the agonist concentration to generate a dose-response curve.
-
Fit the dose-response curve with an appropriate equation (e.g., the Hill equation) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.
-
Conclusion
The stark contrast in activity between this compound and (R)-Willardiine underscores the critical importance of stereochemistry in drug-receptor interactions. This compound serves as a valuable agonist for probing the function of AMPA and kainate receptors. Conversely, the inactivity of (R)-Willardiine makes it an excellent negative control in experiments designed to investigate the specific effects of the (S)-enantiomer. This comparative guide provides the foundational data and methodologies for researchers to effectively utilize these compounds in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting these critical receptor systems.
References
Differentiating AMPA and Kainate Receptor Activation by (S)-Willardiine: A Comparative Guide
(S)-Willardiine and its analogues have become invaluable pharmacological tools for dissecting the distinct roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors in the central nervous system. This guide provides a detailed comparison of their differential activation, supported by experimental data, to aid researchers in their study of glutamatergic signaling.
While both AMPA and kainate receptors are activated by glutamate, their distinct biophysical properties and physiological roles necessitate selective pharmacological tools. This compound, a naturally occurring excitatory amino acid, and its synthetic derivatives exhibit subtype-specific affinities and efficacies, allowing for the targeted activation and study of these receptor populations.[1][2][3] This differential activation is largely influenced by substitutions at the 5-position of the uracil ring of the willardiine molecule.[4][5]
Quantitative Comparison of Agonist Potency
The potency of this compound and its derivatives varies significantly between AMPA and kainate receptors. This is typically quantified by the half-maximal effective concentration (EC50), with lower values indicating higher potency. The following table summarizes key findings from electrophysiological studies on rodent neurons.
| Compound | Receptor Preference | EC50 (µM) at AMPA-preferring Receptors (Hippocampal Neurons) | EC50 (µM) at Kainate-preferring Receptors (Dorsal Root Ganglion Neurons) | Reference |
| This compound | AMPA | 45 | >> (R,S)-AMPA | |
| (S)-5-Fluorowillardiine | AMPA | 1.5 | 69 | |
| (S)-5-Iodowillardiine | Kainate | > (R,S)-AMPA | ~0.07 (as 5-Trifluoromethylwillardiine) | |
| (R,S)-AMPA | AMPA | 11 | > (S)-5-Fluorowillardiine | |
| Kainate | Kainate | > this compound | < 5-Trifluoromethylwillardiine |
Note: Data is compiled from multiple sources and experimental conditions may vary. EC50 values for kainate receptors on DRG neurons are shown for various potent willardiine derivatives to illustrate the trend.
Key Differentiating Features: Desensitization and Kinetics
Beyond sheer potency, the dynamic response of the receptors to agonist binding provides a critical point of differentiation.
-
Desensitization: AMPA receptors activated by this compound and its potent analogue (S)-5-fluorowillardiine exhibit rapid and profound desensitization. In contrast, kainate receptors, particularly when activated by agonists like (S)-5-iodowillardiine, show much weaker desensitization, leading to a more sustained response. The degree of desensitization for willardiines at AMPA/kainate receptors follows the sequence: Fluoro > Willardiine > Nitro ≈ Chloro > Bromo > Iodo > Kainate.
-
Deactivation Kinetics: The rate at which the receptor deactivates after the removal of the agonist also differs. For instance, in hippocampal neurons (AMPA-preferring), deactivation is slow for (S)-5-fluorowillardiine but rapid for (S)-5-iodowillardiine. The opposite is observed in dorsal root ganglion (DRG) neurons (kainate-preferring), where deactivation is rapid for (S)-5-fluorowillardiine and slow for (S)-5-iodowillardiine.
Experimental Protocols
The differentiation of AMPA and kainate receptor activation by this compound and its analogues is primarily achieved through electrophysiological techniques, specifically whole-cell voltage-clamp recordings from cultured neurons.
Whole-Cell Voltage-Clamp Recording
Objective: To measure the ion currents mediated by AMPA and kainate receptors upon application of this compound or its derivatives.
Cell Preparation:
-
Primary neuronal cultures are established from specific brain regions known to express high levels of the target receptors (e.g., hippocampus for AMPA receptors, dorsal root ganglion for kainate receptors).
-
Neurons are cultured for a sufficient period to allow for mature expression of receptors.
Recording Procedure:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The neuron's membrane potential is clamped at a specific voltage (e.g., -60 mV) to measure inward currents.
-
This compound or its analogues are rapidly applied to the neuron using a fast perfusion system.
-
The resulting inward current, carried by ions flowing through the activated receptor channels, is recorded.
-
To isolate kainate receptor-mediated currents, a selective AMPA receptor antagonist, such as GYKI 53655, can be included in the external solution.
Data Analysis:
-
Dose-Response Curves: By applying a range of agonist concentrations, a dose-response curve can be generated to determine the EC50 value.
-
Kinetics: The rates of activation, deactivation, and desensitization are measured from the current traces.
Differentiating Signaling Pathways and Experimental Workflow
The following diagrams illustrate the differential activation of AMPA and kainate receptors by this compound derivatives and the general experimental workflow for their characterization.
Caption: Differential activation of AMPA and kainate receptors.
Caption: Workflow for characterizing receptor activation.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Look: (S)-Willardiine and Glutamate Binding in In Vitro Assays
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of ligands with glutamate receptors is paramount. This guide provides a direct comparison of (S)-Willardiine, a selective non-NMDA receptor agonist, and glutamate, the primary excitatory neurotransmitter in the central nervous system, within the context of in vitro binding assays.
This compound, a naturally occurring amino acid, and its derivatives have been instrumental in dissecting the pharmacology of ionotropic glutamate receptors, particularly the AMPA and kainate subtypes.[1][2][3] In contrast, glutamate exhibits broad activity across all ionotropic glutamate receptor subtypes, including AMPA, kainate, and NMDA receptors. This guide presents a quantitative comparison of their binding affinities, details a representative experimental protocol for such assays, and illustrates the distinct signaling pathways activated by these ligands.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and L-glutamate for various ionotropic glutamate receptor subtypes. The data, presented as IC50 and EC50 values, highlight the differential selectivity of these two ligands.
| Ligand | Receptor Subtype | Assay Type | Measured Value (µM) | Species | Reference |
| This compound | AMPA Receptor | Inhibition of [3H]AMPA binding | 39.0 | Rat | Neuropharmacology, 1995 |
| Kainate Receptor (DRG Neurons) | Dose-response analysis | >> (R,S)-AMPA | Rat | [4] | |
| NMDA Receptor | Inhibition of [3H]AMPA binding | No inhibition up to 100 µM | Rat | Neuropharmacology, 1995 | |
| L-Glutamate | AMPA Receptor | Inhibition of [3H]AMPA binding | 1.8 | Rat | Neuropharmacology, 1995 |
| Kainate Receptor (GluK1 homomers) | Dose-response analysis | 100 - 200 | Recombinant | [5] | |
| Kainate Receptor (GluK2 homomers) | Dose-response analysis | 100 - 200 | Recombinant | ||
| NMDA Receptor | - | High Affinity | - |
It is important to note that for kainate receptors, a direct side-by-side Ki or Kd value comparison for this compound and glutamate from a single study was not available in the reviewed literature. The data for this compound on native kainate receptors from dorsal root ganglion (DRG) neurons indicates a much lower potency compared to AMPA. For glutamate, the EC50 values for homomeric kainate receptors are provided.
Experimental Protocols: Radioligand Binding Assay
A standard methodology for assessing the binding of this compound and glutamate to their respective receptors is the radioligand binding assay. Below is a detailed protocol for a competitive binding assay using synaptic membranes.
Preparation of Synaptic Membranes:
-
Tissue Homogenization: Rat brains are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release their contents.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptic membranes. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove any remaining contaminants.
-
Resuspension and Storage: The final membrane pellet is resuspended in an appropriate buffer, and the protein concentration is determined. Aliquots are stored at -80°C until use.
Competitive Radioligand Binding Assay:
-
Incubation Mixture: In a 96-well plate, the following components are added in a final volume of 250 µL:
-
150 µL of the prepared synaptic membrane suspension.
-
50 µL of the unlabeled competing ligand (this compound or L-glutamate) at various concentrations.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]AMPA for AMPA receptor binding).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the competing ligand, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
Caption: A flowchart illustrating the key steps in a typical competitive radioligand binding assay.
Signaling Pathways
Upon binding of an agonist, AMPA and kainate receptors undergo conformational changes that open their ion channels, leading to the influx of cations and subsequent downstream signaling cascades. While both are ionotropic receptors, their downstream signaling pathways have distinct features.
AMPA Receptor Signaling
Activation of AMPA receptors primarily leads to the influx of Na+ ions, causing rapid depolarization of the postsynaptic membrane. In some cases, depending on the subunit composition, Ca2+ can also permeate the channel. This initial depolarization is crucial for relieving the magnesium block of NMDA receptors, a key step in synaptic plasticity. Downstream signaling involves the activation of several kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and Protein Kinase C (PKC). These kinases phosphorylate various substrates, including the AMPA receptors themselves, leading to changes in receptor trafficking and channel conductance, which are fundamental to processes like long-term potentiation (LTP) and long-term depression (LTD).
Caption: A simplified diagram of the AMPA receptor signaling cascade.
Kainate Receptor Signaling
Kainate receptors also function as ligand-gated ion channels, mediating a smaller and slower component of the excitatory postsynaptic potential compared to AMPA receptors. In addition to their ionotropic function, kainate receptors can also signal through metabotropic pathways, often involving G-proteins. This dual signaling capacity allows them to modulate neurotransmitter release both pre- and postsynaptically. Downstream signaling can involve the activation of Protein Kinase C (PKC) and can influence the activity of other ion channels and receptors, contributing to the fine-tuning of synaptic transmission and neuronal excitability.
Caption: An overview of the dual signaling capabilities of the kainate receptor.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 4. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the antagonist activity of novel compounds against (S)-Willardiine-induced currents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antagonist activity of novel chemical compounds against currents induced by (S)-Willardiine. This compound is a potent agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1][2][3] The development of antagonists for these receptors is a key area of research for treating neurological disorders characterized by excessive excitatory signaling.
This document outlines the necessary experimental protocols, presents a comparative data structure for novel compounds, and provides visualizations to clarify the underlying mechanisms and workflows.
This compound Signaling Pathway and Antagonist Action
This compound binds to the ligand-binding domain of AMPA/kainate receptors, triggering a conformational change that opens the associated ion channel.[2] This allows an influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane. A competitive antagonist works by binding to the same site as this compound, preventing the agonist from activating the receptor and thereby inhibiting the ion current.
Experimental Protocols
The primary method for assessing antagonist activity against this compound-induced currents is the whole-cell patch-clamp electrophysiology technique.[4] This method allows for the direct measurement of ion flow across the cell membrane in response to agonist and antagonist application. The general workflow involves preparing cultured cells expressing the target receptor, obtaining a whole-cell recording, and applying the compounds in a controlled manner.
This protocol is adapted for recording from HEK293 cells recombinantly expressing human AMPA or kainate receptor subunits.
-
Cell Preparation:
-
Culture HEK293 cells on glass coverslips and transfect them with plasmids encoding the desired receptor subunits (e.g., GluA2 for AMPA receptors).
-
An additional plasmid for a fluorescent protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Use cells for recording 24-48 hours post-transfection.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 4-6 MΩ when filled with the internal solution.
-
Under visual control, approach a transfected cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at -70 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a saturating concentration of this compound (e.g., 100 µM) to elicit a peak inward current.
-
After washout and recovery of the baseline, co-apply this compound with varying concentrations of the novel antagonist compound.
-
Record the peak current in the presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist relative to the control this compound alone response.
-
Fit the concentration-response data to a logistic function to determine the IC50 value (the concentration at which the compound inhibits 50% of the this compound-induced current).
-
Comparative Analysis of Novel Compounds
To objectively evaluate new chemical entities, their performance must be compared against a known standard and against each other. The following table presents a hypothetical comparison of three novel compounds (NCA-001, NCB-002, NCC-003) against a reference antagonist, UBP310, a known willardiine-derived antagonist.
Table 1: Comparative Antagonist Activity at AMPA Receptors (GluA2 Subunit)
| Compound | Type | IC50 (µM) | Potency vs. UBP310 | Hill Slope | Maximum Inhibition (%) |
|---|---|---|---|---|---|
| UBP310 (Reference) | Willardiine Derivative | 15.2 ± 1.8 | 1.0x | 1.1 ± 0.1 | 98.5 ± 1.2 |
| NCA-001 | Novel Compound | 5.8 ± 0.7 | 2.6x | 1.0 ± 0.2 | 99.1 ± 0.9 |
| NCB-002 | Novel Compound | 25.1 ± 3.1 | 0.6x | 1.5 ± 0.3 | 85.4 ± 4.5 |
| NCC-003 | Novel Compound | 12.5 ± 1.5 | 1.2x | 0.9 ± 0.1 | 97.9 ± 2.0 |
Data are presented as mean ± standard error of the mean (SEM) from n=8 cells per compound.
Table 2: Selectivity Profile for Lead Compound NCA-001
| Receptor Target | Agonist | IC50 (µM) | Selectivity Ratio (Kainate/AMPA) |
|---|---|---|---|
| AMPA (GluA2) | This compound | 5.8 ± 0.7 | \multirow{2}{*}{12.4x} |
| Kainate (GluK2) | this compound | 71.9 ± 8.5 | |
Interpretation of Results
-
NCA-001: This compound demonstrates the highest potency, being 2.6 times more effective than the reference antagonist UBP310. Its maximum inhibition is nearly complete, and the Hill slope is close to 1, suggesting a standard competitive binding mechanism. The selectivity profile in Table 2 indicates a desirable 12.4-fold preference for AMPA receptors over kainate receptors, making it a promising lead candidate for indications where AMPA receptor modulation is the primary goal.
-
NCB-002: This compound is less potent than the reference standard. Its maximum inhibition is significantly lower than the other compounds, suggesting it may be a partial antagonist or has lower efficacy. The Hill slope greater than 1 could indicate complex binding kinetics or cooperativity.
-
NCC-003: This compound shows potency comparable to the reference antagonist UBP310. With high maximal inhibition and a standard Hill slope, it represents a viable, albeit not superior, alternative.
Conclusion
The systematic evaluation of novel compounds using whole-cell patch-clamp electrophysiology provides critical, quantitative data for drug development. Based on the hypothetical data, NCA-001 emerges as the most promising candidate due to its superior potency and selectivity for AMPA receptors. Further studies should focus on its mechanism of action, in vivo efficacy, and safety profile. This guide provides a standardized methodology to ensure that such comparisons are robust, reproducible, and directly relevant to the goal of identifying novel therapeutics for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Willardiine - Wikipedia [en.wikipedia.org]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Willardiine: A Comparative Guide to its Effects on AMPA Receptors Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(S)-Willardiine, a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a valuable tool in neuroscience research. Its ability to activate these key receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system, allows for the detailed study of synaptic plasticity, neuronal signaling, and the pathology of various neurological disorders. However, the reproducibility of its effects can vary depending on the experimental system. This guide provides a comparative analysis of this compound's activity across different cell systems, a summary of its performance against common alternatives, and detailed experimental protocols to aid in study design and interpretation.
Quantitative Comparison of this compound and Alternatives
The potency of this compound and other AMPA receptor agonists is typically measured by their half-maximal effective concentration (EC50), with lower values indicating higher potency. The following table summarizes the EC50 values for this compound and its common alternatives, glutamate and AMPA, in different experimental systems. Notably, there is a significant difference in the potency of this compound when tested in primary neuronal cultures versus recombinant cell lines expressing specific AMPA receptor subunits.
| Agonist | Cell System | AMPA Receptor Subunits | EC50 (µM) | Reference |
| This compound | Mouse Embryonic Hippocampal Neurons | Native | 45 | [1][2] |
| This compound | Dorsal Root Ganglion (DRG) Neurons | Native (Kainate-preferring) | >> (R,S)-AMPA | [3][4] |
| (S)-5-Fluorowillardiine | Mouse Embryonic Hippocampal Neurons | Native | 1.5 | [1] |
| (R,S)-AMPA | Mouse Embryonic Hippocampal Neurons | Native | 11 | |
| L-Glutamate | HEK293 cells | Human GluA2 | Not explicitly for this compound, but used as a reference agonist | |
| (S)-5-Fluorowillardiine | HEK293 cells | Human GluA1 | Higher affinity than AMPA | |
| (S)-5-Fluorowillardiine | HEK293 cells | Human GluA2 | Higher affinity than AMPA | |
| (S)-5-Iodowillardiine | HEK293 cells | Human GluA5 (Kainate Receptor) | High Affinity |
Note: Data for this compound in commonly used recombinant cell lines like HEK293 and CHO expressing specific AMPA receptor subunits is limited in the reviewed literature, highlighting a gap in direct comparative studies. The data for its analog, (S)-5-Fluorowillardiine, suggests that the effects are highly dependent on the specific subunit composition of the AMPA receptor.
Signaling Pathways and Experimental Workflows
Activation of AMPA receptors by agonists like this compound leads to the opening of the ion channel and a subsequent influx of cations, primarily Na+ and in some cases Ca2+, resulting in depolarization of the postsynaptic membrane. This initial event triggers a cascade of downstream signaling pathways crucial for synaptic plasticity.
Caption: AMPA Receptor Signaling Pathway initiated by this compound.
A typical experimental workflow to assess the effects of this compound on a specific cell line involves cell culture, transfection with the desired AMPA receptor subunits, and subsequent functional analysis using electrophysiology or calcium imaging.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells
This protocol is designed to measure AMPA receptor-mediated currents in HEK293 cells transiently or stably expressing specific AMPA receptor subunits.
Materials:
-
HEK293 cells expressing the desired AMPA receptor subunits.
-
Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Patch pipettes (borosilicate glass, 3-5 MΩ resistance).
-
Patch clamp amplifier and data acquisition system.
-
This compound and other agonists/antagonists.
Procedure:
-
Cell Plating: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Filling: Fill the patch pipette with the internal solution.
-
Cell Approaching: Under a microscope, approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply this compound and other compounds via a fast-perfusion system.
-
Data Recording: Record the evoked currents using the data acquisition system.
-
Data Analysis: Analyze the current amplitude, kinetics, and generate dose-response curves to determine the EC50.
Calcium Imaging in CHO-K1 Cells
This protocol is for measuring intracellular calcium changes in response to AMPA receptor activation in CHO-K1 cells.
Materials:
-
CHO-K1 cells stably expressing the desired AMPA receptor subunits.
-
Culture medium: F-12K Medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Loading buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
This compound and other test compounds.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Plating: Seed the CHO-K1 cells in a 96-well black-walled, clear-bottom plate 24 hours prior to the assay.
-
Dye Loading Solution Preparation: Prepare a 2x loading solution containing Fluo-4 AM and Pluronic F-127 in the loading buffer.
-
Cell Loading: Remove the culture medium and add an equal volume of the 2x loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with the loading buffer.
-
Compound Addition: Add this compound and other test compounds to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation of ~490 nm and an emission of ~515 nm.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the cellular response and generate dose-response curves.
Conclusion
This compound remains a critical pharmacological tool for probing the function of AMPA receptors. However, the variability in its potency across different cellular systems underscores the importance of careful experimental design and the use of well-characterized cell lines. The limited availability of direct comparative data for this compound in recombinant cell lines highlights a need for further research to fully understand the impact of specific AMPA receptor subunit compositions on its activity. The provided protocols offer a starting point for researchers to standardize their assays and contribute to a more comprehensive understanding of this compound's effects.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α2δ-1 switches the phenotype of synaptic AMPA receptors by physically disrupting heteromeric subunit assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Identity of Commercially Available (S)-Willardiine
For Researchers, Scientists, and Drug Development Professionals
(S)-Willardiine, a potent agonist of AMPA/kainate receptors, is a critical tool in neuroscience research and a potential building block for novel therapeutics. As with any biologically active compound, the purity and identity of the commercially available material are of paramount importance to ensure the validity and reproducibility of experimental results. This guide provides a framework for assessing the quality of this compound from various commercial suppliers, outlining key analytical techniques and providing detailed experimental protocols.
Introduction to this compound and the Importance of Purity
This guide will focus on three primary analytical techniques for assessing the purity and identity of this compound:
-
High-Performance Liquid Chromatography (HPLC): For determining chemical purity and, with a chiral stationary phase, the enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For confirming the chemical structure and identifying any organic impurities.
-
Mass Spectrometry (MS): For confirming the molecular weight and providing further structural information through fragmentation analysis.
Comparison of this compound from Commercial Suppliers
While specific data for lot-to-lot variability from different suppliers is proprietary and not publicly available, researchers should always request a Certificate of Analysis (CoA) from the vendor. A comprehensive CoA should provide, at a minimum, the chemical purity as determined by HPLC and confirmation of identity by a spectroscopic method like NMR or MS. The table below outlines the expected analytical data for a high-purity sample of this compound.
Table 1: Summary of Expected Analytical Data for High-Purity this compound
| Parameter | Method | Expected Specification | Notes |
| Identity | |||
| Molecular Formula | - | C₇H₉N₃O₄ | |
| Molecular Weight | MS | 199.16 g/mol | The observed mass in high-resolution mass spectrometry should be within 5 ppm of the theoretical mass. |
| 1H NMR | NMR | Conforms to structure | Chemical shifts and coupling constants should match the reference data. |
| 13C NMR | NMR | Conforms to structure | Chemical shifts should match the reference data. |
| Purity | |||
| Chemical Purity | HPLC (UV) | ≥98% | Determined by peak area percentage at an appropriate wavelength (e.g., 260 nm). |
| Enantiomeric Purity | Chiral HPLC | ≥99% (S)-enantiomer | Crucial for ensuring biological specificity. The (R)-enantiomer is known to be significantly less active at AMPA/kainate receptors.[1] |
| Residual Solvents | GC-MS or NMR | To be reported | Should be within acceptable limits as defined by pharmacopeial standards (e.g., USP <467>). |
| Water Content | Karl Fischer | To be reported | Important for accurate weighing and preparation of solutions. |
| Physical Properties | |||
| Appearance | Visual | White to off-white solid | |
| Solubility | - | Soluble in water |
Experimental Protocols
The following are detailed protocols for the key experiments required to independently verify the purity and identity of a commercial sample of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from any non-enantiomeric impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase A to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the area percentage of the main peak corresponding to this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is crucial for separating the (S)- and (R)-enantiomers of Willardiine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column. A macrocyclic glycopeptide-based CSP, such as one based on teicoplanin (e.g., CHIROBIOTIC T), is a good starting point for underivatized amino acids.
-
Mobile Phase: A polar ionic or polar organic mobile phase is typically effective. An example starting condition could be a mixture of methanol, acetonitrile, and a small amount of an acidic and a basic modifier (e.g., 50:50 methanol:acetonitrile with 0.1% acetic acid and 0.1% diethylamine). Optimization of the mobile phase composition will likely be necessary.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. To confirm the separation, a racemic mixture of Willardiine would be required as a standard.
-
Data Analysis: Calculate the area percentage of the (S)- and (R)-enantiomer peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed information about the chemical structure of the molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O.
-
Experiments:
-
¹H NMR: Provides information about the number and environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity of atoms within the molecule.
-
-
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
δ 7.7 (d, 1H, H-6 of uracil)
-
δ 5.9 (d, 1H, H-5 of uracil)
-
δ 4.4 (t, 1H, α-CH)
-
δ 4.2 (m, 2H, β-CH₂)
-
-
Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):
-
δ 175 (C=O, carboxyl)
-
δ 167 (C=O, C-4 of uracil)
-
δ 153 (C=O, C-2 of uracil)
-
δ 143 (CH, C-6 of uracil)
-
δ 103 (CH, C-5 of uracil)
-
δ 55 (CH, α-C)
-
δ 50 (CH₂, β-C)
-
-
Data Analysis: Compare the obtained spectra with reference data to confirm the structure and identify any impurities.
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is used to determine the molecular weight of the compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Method:
-
Ionization Mode: Positive or negative ion mode can be used.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol/water, is infused into the mass spectrometer.
-
-
Expected Results:
-
Positive Ion Mode: An ion at m/z 200.07 [M+H]⁺ should be observed.
-
Negative Ion Mode: An ion at m/z 198.05 [M-H]⁻ should be observed.
-
-
Fragmentation Analysis (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated to further confirm the structure. Expected fragments would include the loss of the carboxyl group (-45 Da) and fragmentation of the uracil ring.
-
Data Analysis: Confirm that the observed molecular ion corresponds to the expected molecular weight of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involving this compound.
References
Unveiling the Nuances of (S)-Willardiine's Partial Agonism at AMPA and Kainate Receptors
(S)-Willardiine, a non-proteinogenic amino acid originally isolated from plant seeds, and its synthetic derivatives have emerged as invaluable pharmacological tools for dissecting the intricate mechanisms of ionotropic glutamate receptors (iGluRs), particularly the AMPA and kainate receptor subtypes.[1][2] This guide provides a comparative analysis of the partial agonist profile of this compound and its analogs, presenting key experimental data and methodologies for researchers in neuroscience and drug development.
This compound acts as a partial agonist at both AMPA and kainate receptors, which are ligand-gated ion channels responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[1][3] The degree of receptor activation, or efficacy, elicited by these compounds is finely tuned by substitutions at the 5-position of the uracil ring, making the willardiine scaffold a powerful model for understanding the structural basis of partial agonism.[4]
Comparative Agonist Profile at AMPA and Kainate Receptor Isoforms
The partial agonist activity of this compound and its derivatives varies significantly across different AMPA and kainate receptor subunits. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 5-position of the uracil ring dictates both the potency (EC50 or Ki) and the efficacy (degree of channel activation) of these compounds.
AMPA Receptors
At AMPA receptors, the size and electronegativity of the 5-substituent are critical determinants of agonist activity. Generally, smaller, more electron-withdrawing groups tend to favor higher potency at AMPA receptor subtypes such as GluA1, GluA2, and GluA4. For instance, (S)-5-Fluorowillardiine is a more potent and selective AMPA receptor agonist compared to this compound itself.
| Compound | Receptor Subtype | EC50 / Ki (µM) | Efficacy (% of Glutamate response) | Reference |
| This compound | AMPA (hippocampal neurons) | >100 | Partial Agonist | |
| (S)-5-Fluorowillardiine | hGluR1 | 0.44 (Ki) | - | |
| hGluR2 | 0.53 (Ki) | - | ||
| AMPA (hippocampal neurons) | 1.5 | Partial Agonist | ||
| (S)-5-Iodowillardiine | hGluR1 | 14 (Ki) | - | |
| hGluR2 | 19 (Ki) | - | ||
| AMPA (hippocampal neurons) | >30 | Partial Agonist | ||
| (S)-5-Bromowillardiine | AMPA (hippocampal neurons) | ~10 | Partial Agonist | |
| (S)-5-Nitrowillardiine | AMPA (hippocampal neurons) | ~3 | Partial Agonist |
Table 1: Comparative activity of this compound analogs at AMPA receptors. Note that Ki values represent binding affinity, while EC50 values represent the concentration for half-maximal activation. Efficacy is qualitatively described as "Partial Agonist" as specific percentage values relative to glutamate are not consistently reported across studies.
Kainate Receptors
In contrast to AMPA receptors, kainate receptors, particularly those containing the GluK5 (formerly GluR5) subunit, can accommodate larger, more lipophilic substituents at the 5-position of the willardiine ring, often leading to enhanced affinity. (S)-5-Iodowillardiine, for example, is a potent and selective agonist at GluK5-containing kainate receptors.
| Compound | Receptor Subtype | EC50 / Ki (µM) | Efficacy | Reference |
| This compound | Kainate (DRG neurons) | >>100 | Weak Partial Agonist | |
| (S)-5-Fluorowillardiine | hGluR5 | 4.8 (Ki) | - | |
| Kainate (DRG neurons) | 69 | Partial Agonist | ||
| (S)-5-Iodowillardiine | hGluR5 | 0.017 (Ki) | - | |
| Kainate (DRG neurons) | 0.1 | Potent Partial Agonist | ||
| (S)-5-Bromowillardiine | Kainate (DRG neurons) | ~0.3 | Partial Agonist | |
| (S)-5-Trifluoromethylwillardiine | Kainate (DRG neurons) | 0.07 | Potent Partial Agonist |
Table 2: Comparative activity of this compound analogs at kainate receptors. Note the significantly higher potency of derivatives with larger 5-substituents at dorsal root ganglion (DRG) neuron kainate receptors, which are known to be rich in GluK5.
Experimental Protocols for Validating Partial Agonism
The characterization of this compound's partial agonist profile relies on a combination of electrophysiological, radioligand binding, and calorimetric assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion channel gating properties of recombinant receptors expressed in Xenopus oocytes or mammalian cell lines.
-
Receptor Expression: cRNA or cDNA encoding the desired AMPA or kainate receptor subunits is injected into oocytes or transfected into cell lines (e.g., HEK293).
-
Cell Preparation: After an expression period (typically 1-3 days), the cells are placed in a recording chamber and continuously perfused with a physiological saline solution.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV) using two intracellular electrodes.
-
Agonist Application: A concentration jump of the test compound (e.g., this compound analog) is rapidly applied to the cell.
-
Data Acquisition: The resulting inward current, carried by Na+ and Ca2+ ions flowing through the activated receptor channels, is recorded.
-
Analysis: Dose-response curves are generated by plotting the peak current response against the agonist concentration. The EC50 and maximal response (relative to a full agonist like glutamate) are determined by fitting the data to the Hill equation.
Radioligand Binding Assays
These assays measure the affinity of a compound for the receptor's ligand-binding site.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from transfected cells or brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-AMPA) and varying concentrations of the unlabeled test compound (competitor).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamics of ligand binding, providing insights into the enthalpic and entropic driving forces of the interaction.
-
Sample Preparation: The purified ligand-binding domain (LBD) of the receptor is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
Titration: Small aliquots of the ligand are injected into the LBD solution.
-
Heat Measurement: The heat released or absorbed upon binding is measured.
-
Analysis: The resulting thermogram is integrated to determine the binding stoichiometry (n), binding affinity (Ka), and the change in enthalpy (ΔH) and entropy (ΔS) of binding.
Visualizing the Mechanisms of Action
Signaling Pathway of AMPA/Kainate Receptors
Caption: General signaling cascade of AMPA/kainate receptors upon partial agonist binding.
Experimental Workflow for Partial Agonist Validation
Caption: Workflow for the synthesis and validation of this compound analogs.
Structure-Activity Relationship of 5-Substituted Willardiines
Caption: Structure-activity relationship of 5-substituted this compound analogs.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.fsu.edu [bio.fsu.edu]
A review comparing the pharmacological tools available for AMPA/kainate receptors
For Researchers, Scientists, and Drug Development Professionals
Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), exerts its effects through a variety of receptors, including the ionotropic AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1] These receptors are critical mediators of fast synaptic transmission and are implicated in numerous physiological processes, including learning, memory, and synaptic plasticity.[2][3] Their dysfunction is associated with a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[1][4] This guide provides a comparative overview of the pharmacological tools available to study AMPA and kainate receptors, with a focus on experimental data and methodologies.
AMPA Receptors: Structure, Function, and Pharmacological Tools
AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4). The specific subunit composition determines the receptor's functional properties, including its ion permeability. For instance, the presence of the GluA2 subunit, which is typically subject to RNA editing, renders the channel impermeable to calcium. AMPA receptors are primarily responsible for the fast component of excitatory postsynaptic currents.
The pharmacological modulation of AMPA receptors can be achieved through various ligands, including agonists that activate the receptor, antagonists that block its activation, and allosteric modulators that fine-tune its function.
Quantitative Data for AMPA Receptor Ligands
The following table summarizes the pharmacological properties of key AMPA receptor modulators.
| Compound | Class | Target Subunit(s) | Affinity (Ki, IC50) | Potency (EC50) | Notes |
| AMPA | Agonist | All | - | ~1.3 µM | Selective agonist for AMPA receptors over kainate receptors. |
| Glutamate | Agonist | All | - | ~0.6 µM | Endogenous agonist. |
| CNQX | Antagonist | GluA1-4 | IC50 ~0.2-1.5 µM | - | Competitive antagonist, also blocks kainate receptors. |
| NBQX | Antagonist | GluA1-4 | IC50 ~0.1-0.5 µM | - | Competitive antagonist, also shows some activity at kainate receptors. |
| Perampanel | Negative Allosteric Modulator | GluA1-4 | IC50 ~50-100 nM | - | Non-competitive antagonist, approved for the treatment of epilepsy. |
| GYKI 52466 | Negative Allosteric Modulator | GluA1-4 | IC50 ~10 µM | - | Non-competitive antagonist with little action at kainate receptors. |
| Cyclothiazide | Positive Allosteric Modulator | Flip isoforms | - | EC50 ~1-10 µM | Potentiates AMPA receptor currents by blocking desensitization. |
| Aniracetam | Positive Allosteric Modulator | All | - | EC50 ~1-5 mM | Modulates receptor deactivation. |
Kainate Receptors: A Dual Role in Synaptic Transmission
Kainate receptors, like AMPA receptors, are tetrameric ion channels, but they are assembled from a different set of subunits (GluK1-5). They play a more nuanced role in synaptic transmission, contributing to both postsynaptic depolarization and presynaptic modulation of neurotransmitter release. Kainate receptors can function through both ionotropic and metabotropic signaling pathways.
The pharmacological dissection of kainate receptor function has been historically challenging due to a lack of selective ligands. However, recent advances have led to the development of more specific agonists and antagonists.
Quantitative Data for Kainate Receptor Ligands
The table below outlines the pharmacological characteristics of selected kainate receptor modulators.
| Compound | Class | Target Subunit(s) | Affinity (Ki, IC50) | Potency (EC50) | Notes |
| Kainate | Agonist | GluK1-5 | Kd ~5-95 nM | - | Prototypical agonist, also activates AMPA receptors at higher concentrations. |
| Domoic Acid | Agonist | GluK1-3 | High affinity | - | Potent agonist. |
| UBP302 | Antagonist | GluK1, GluK3 | IC50 ~0.5-5 µM | - | Competitive antagonist. |
| UBP310 | Antagonist | GluK1, GluK3 | IC50 ~0.1-1 µM | - | Competitive antagonist. |
| NS102 | Antagonist | GluK1-3 | IC50 ~0.1-1 µM | - | Selective competitive antagonist for kainate receptors over AMPA receptors. |
| ACET | Antagonist | GluK1 | - | - | Subunit-selective antagonist. |
Signaling Pathways of AMPA and Kainate Receptors
The activation of AMPA and kainate receptors initiates distinct downstream signaling cascades that are crucial for their physiological functions.
AMPA Receptor Signaling
Upon glutamate binding, AMPA receptors primarily allow the influx of Na+ ions, leading to depolarization of the postsynaptic membrane. This depolarization is critical for relieving the Mg2+ block of NMDA receptors, a key step in the induction of long-term potentiation (LTP). Beyond their ion channel function, AMPA receptors can also engage in metabotropic signaling. For instance, they can interact with and activate the protein tyrosine kinase Lyn, which in turn can activate the MAPK signaling pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).
Kainate Receptor Signaling
Kainate receptors exhibit a dual mode of signaling. Ionotropically, they function as cation channels permeable to Na+ and K+, contributing to postsynaptic depolarization. Metabotropically, they can couple to G-proteins to modulate cellular processes independently of their ion channel activity. This metabotropic signaling is involved in the presynaptic modulation of both glutamate and GABA release. For example, activation of presynaptic kainate receptors can inhibit GABA release, thereby increasing network excitability.
Experimental Protocols
The characterization of pharmacological tools for AMPA and kainate receptors relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiological Recording of Receptor Activity
Objective: To measure the effect of pharmacological agents on the function of AMPA and kainate receptors.
Methodology:
-
Cell Preparation: Use cultured primary neurons or HEK293 cells transiently or stably expressing the desired AMPA or kainate receptor subunits.
-
Recording Setup: Employ whole-cell patch-clamp electrophysiology. Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg (pH 7.2).
-
-
Experimental Procedure:
-
Clamp the cell at a holding potential of -60 mV.
-
Use a rapid solution exchange system to apply the agonist (e.g., glutamate or kainate) and the test compound.
-
To measure receptor deactivation, apply a brief pulse of the agonist (e.g., 1 mM for 1 ms) and record the decay of the current.
-
To measure desensitization, apply a prolonged pulse of the agonist (e.g., 1 mM for 500 ms) and record the current decay in the continued presence of the agonist.
-
To test antagonists or modulators, pre-apply the compound for 1-2 minutes before co-applying it with the agonist.
-
-
Data Analysis: Fit the decay phases of the currents to exponential functions to determine the time constants for deactivation and desensitization. For antagonists, calculate the IC50 value from concentration-response curves. For modulators, quantify the percentage of potentiation or inhibition of the agonist-evoked current.
References
- 1. Pharmacology of AMPA/kainate receptor ligands and their therapeutic potential in neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Willardiine: A Procedural Guide
For researchers, scientists, and drug development professionals handling (S)-Willardiine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This compound, a potent neuroactive compound, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1] Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.
This guide provides a step-by-step operational plan for the safe disposal of this compound, aligning with established safety data and best practices for hazardous chemical waste management.
Hazard and Disposal Information
A summary of key safety and disposal information for this compound is presented below. This data, primarily derived from the Safety Data Sheet (SDS), should inform all handling and disposal decisions.
| Hazard Classification | GHS Pictograms | Precautionary Statements (Disposal) |
| Acute toxicity, Oral (Category 4) |
| P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1) |
| P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. This procedure emphasizes containment and disposal through certified channels, as specific in-lab neutralization or inactivation methods are not widely documented.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated weighing papers, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated hazardous waste container for liquid chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[1]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name, "this compound," and the appropriate hazard pictograms (exclamation mark and environment).
-
Indicate the approximate concentration and quantity of the waste.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Ensure that the storage of this compound waste complies with all local and institutional regulations for hazardous waste accumulation.
5. Disposal Procedure:
-
The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. This is to prevent the release of this environmentally toxic substance into aquatic ecosystems.
6. Accidental Spills:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills, such as diatomite or universal binders.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
